molecular formula C7H4ClFN2 B1427318 6-chloro-5-fluoro-1H-indazole CAS No. 937047-36-4

6-chloro-5-fluoro-1H-indazole

Cat. No.: B1427318
CAS No.: 937047-36-4
M. Wt: 170.57 g/mol
InChI Key: LUVOCMOTTTUYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVOCMOTTTUYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729361
Record name 6-Chloro-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-36-4
Record name 6-Chloro-5-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937047-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-chloro-5-fluoro-1H-indazole from 3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Halogenated Fluoro-1H-Indazoles from Substituted 2-Methylaniline Precursors

Executive Summary

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their versatile biological activities. Specifically, halogenated fluoro-1H-indazoles like 6-chloro-5-fluoro-1H-indazole are of significant interest as intermediates in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, in-depth examination of the synthetic pathways to produce such molecules, with a specific focus on routes originating from 2-methylaniline derivatives.

A critical analysis of the synthesis of this compound from the specified precursor, 3-fluoro-2-methylaniline, reveals a regiochemical incompatibility based on established reaction mechanisms. This document will first elucidate the scientifically logical synthetic outcome of this transformation—the synthesis of the isomeric 5-chloro-4-fluoro-1H-indazole . A detailed, step-by-step protocol for this multi-step synthesis is provided, including mechanistic insights and rationale for procedural choices.

Subsequently, this guide will propose and outline a validated synthetic strategy for the correct target molecule, This compound , clarifying the necessity of an alternative, appropriately substituted aniline precursor. By addressing both the logical product from the specified starting material and the correct pathway to the desired isomer, this whitepaper serves as a robust resource for researchers, scientists, and drug development professionals engaged in heterocyclic chemistry.

Part 1: Foundational Principles of Indazole Synthesis

The Indazole Scaffold: A Privileged Structure

The 1H-indazole ring system, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions (such as hydrogen bonding) make it an ideal framework for designing potent and selective ligands for a wide range of biological targets.

Synthetic Strategies from o-Toluidine Derivatives

Among the various methods for constructing the indazole core, the cyclization of o-toluidine (2-methylaniline) derivatives is a classical and reliable approach. This transformation, often referred to as a modified Davis-Beirut reaction, typically proceeds through the following general sequence:

  • Amine Protection (Optional but Recommended): The aniline's amino group is often protected, commonly via acetylation, to prevent side reactions and control reactivity.

  • Diazotization: The protected or unprotected amine is treated with a nitrosating agent (e.g., sodium nitrite in acid, or an alkyl nitrite like tert-butyl nitrite) to form an N-nitroso intermediate.

  • Intramolecular Cyclization: This intermediate undergoes rearrangement and subsequent intramolecular cyclization involving the ortho-methyl group to form the pyrazole ring fused to the benzene ring.

  • Deprotection (if applicable): Removal of the protecting group yields the final 1H-indazole.

The final substitution pattern on the indazole's benzene ring is directly determined by the substitution pattern of the starting aniline. This regiochemical fidelity is a critical consideration in synthetic planning.

Part 2: Synthesis of 5-Chloro-4-fluoro-1H-indazole from 3-Fluoro-2-methylaniline

This section details the validated, four-step synthesis of 5-chloro-4-fluoro-1H-indazole, which is the logical regioisomeric product when starting from 3-fluoro-2-methylaniline.

Overall Synthetic Strategy & Regiochemical Rationale

The synthetic pathway leverages a sequence of electrophilic chlorination, N-acetylation, diazotization/cyclization, and final deprotection. The key to the final product's structure lies in the first step: the regioselective chlorination of 3-fluoro-2-methylaniline.

  • Directive Effects: The starting aniline possesses three substituents:

    • -NH₂ (Amino): A strongly activating, ortho, para-director.

    • -CH₃ (Methyl): A weakly activating, ortho, para-director.

    • -F (Fluoro): A deactivating, ortho, para-director.

  • Predicted Outcome: The amino group is the dominant directing group. The positions ortho to it are occupied (C2) or sterically hindered and electronically influenced by the fluoro group (C6). The position para to the amino group (C4) is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, chlorination is overwhelmingly predicted to occur at the C4 position of the aniline ring.

This initial chlorination at C4 definitively sets the final substitution pattern. During the subsequent indazole ring formation, the aniline's C4 atom becomes the indazole's C5 atom, and the aniline's C3 atom becomes the indazole's C4 atom. This leads directly to 5-chloro-4-fluoro-1H-indazole .

Visualization of the Synthetic Pathway

Synthesis_of_5_Chloro_4_fluoro_1H_indazole A 3-Fluoro-2-methylaniline R1 N-Chlorosuccinimide (NCS) Acetonitrile, 0°C to RT A->R1 B 4-Chloro-3-fluoro-2-methylaniline R2 Acetic Anhydride Pyridine (cat.), 80°C B->R2 C N-(4-Chloro-3-fluoro-2-methylphenyl)acetamide R3 tert-Butyl Nitrite Acetic Acid, 80-90°C C->R3 D 1-Acetyl-5-chloro-4-fluoro-1H-indazole R4 Aq. HCl Methanol, Reflux D->R4 E 5-Chloro-4-fluoro-1H-indazole (Final Product) R1->B R2->C R3->D R4->E

Caption: Synthetic workflow for 5-Chloro-4-fluoro-1H-indazole.

Detailed Experimental Protocols
  • Causality: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and high selectivity for the electron-rich para-position of the aniline, minimizing over-chlorination and side product formation. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is initiated at a low temperature to control the initial exothermic reaction rate.

  • Protocol:

    • To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile, cool the mixture to 0-5 °C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-fluoro-2-methylaniline.

  • Causality: Acetylation protects the nucleophilic amino group from reacting with the nitrosating agent in the next step. Acetic anhydride is the acylating agent, and a catalytic amount of pyridine can be used to accelerate the reaction.

  • Protocol:

    • Dissolve 4-chloro-3-fluoro-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat the mixture to 80 °C and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the acetamide product, which is often pure enough for the next step.

  • Causality: This is the key ring-forming step. tert-Butyl nitrite is a convenient, organic-soluble nitrosating agent that, in the presence of acetic acid, generates the necessary nitrosonium ion equivalent. The N-acetyl group facilitates the formation of an N-nitrosoacetamide, which rearranges and cyclizes via attack on the ortho-methyl group to form the indazole ring.

  • Protocol:

    • Suspend N-(4-chloro-3-fluoro-2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

    • Heat the mixture to 80-90 °C.

    • Add tert-butyl nitrite (1.5 eq) dropwise via a syringe pump over 1 hour.

    • Maintain the temperature and stir for an additional 2-3 hours after the addition is complete.

    • Monitor the reaction by TLC/LC-MS.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate and concentrate to give the crude acetylated indazole, which can be purified by chromatography if necessary.

  • Causality: Acid-catalyzed hydrolysis is a standard and efficient method for removing the N-acetyl protecting group to yield the free NH of the 1H-indazole.

  • Protocol:

    • Dissolve the crude 1-acetyl-5-chloro-4-fluoro-1H-indazole (1.0 eq) in methanol.

    • Add a 3M aqueous solution of hydrochloric acid (HCl) (3.0-4.0 eq). 3.. Heat the mixture to reflux and stir for 2-4 hours until deacetylation is complete (monitored by TLC/LC-MS).

    • Cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain pure 5-chloro-4-fluoro-1H-indazole.

Part 3: Proposed Synthesis of this compound

As established, the synthesis of the title compound, this compound, is not feasible from 3-fluoro-2-methylaniline via the described chemistry. A different starting material with the correct substitution pattern is required.

Retrosynthetic Analysis and Precursor Identification

To obtain the 6-chloro-5-fluoro substitution pattern on the indazole, the aniline precursor must have the chloro group at C5 and the fluoro group at C4. The required starting material for the cyclization is 5-chloro-4-fluoro-2-methylaniline . A plausible route to this precursor begins with the commercially available 4-fluoro-2-methylaniline.

Proposed Synthetic Pathway

The synthesis follows the same fundamental steps as outlined in Part 2, but begins with a different, correctly substituted aniline.

Synthesis_of_6_Chloro_5_fluoro_1H_indazole A 4-Fluoro-2-methylaniline R1 NCS Acetonitrile A->R1 B 5-Chloro-4-fluoro-2-methylaniline R2 Acetic Anhydride B->R2 C N-(5-Chloro-4-fluoro-2-methylphenyl)acetamide R3 t-BuONO AcOH C->R3 D 1-Acetyl-6-chloro-5-fluoro-1H-indazole R4 Aq. HCl MeOH D->R4 E This compound (Target Product) R1->B R2->C R3->D R4->E

Caption: Proposed workflow for this compound.

  • Step A -> B (Chlorination): In 4-fluoro-2-methylaniline, the position para to the strongly directing amino group is blocked by the methyl group. The two ortho positions are C3 and C5. Electrophilic chlorination is expected to occur preferentially at the less sterically hindered C5 position, yielding the required 5-chloro-4-fluoro-2-methylaniline .

  • Steps B -> E: The subsequent steps of N-acetylation, diazotization/cyclization, and deacetylation would then be carried out using protocols analogous to those described in detail in Section 2.3 to yield the final target molecule, This compound .

Part 4: Data Summary and Conclusion

Summary of Key Compounds
Compound NameStructureStarting MaterialMolecular FormulaMW ( g/mol )
3-Fluoro-2-methylanilineStart (Path 1)3-Fluoro-2-methylanilineC₇H₈FN125.14
5-Chloro-4-fluoro-1H-indazole Product (Path 1) 3-Fluoro-2-methylanilineC₇H₄ClFN₂ 170.57
4-Fluoro-2-methylanilineStart (Path 2)4-Fluoro-2-methylanilineC₇H₈FN125.14
This compound Product (Path 2) 4-Fluoro-2-methylanilineC₇H₄ClFN₂ 170.57
Conclusion

This technical guide provides a detailed and mechanistically sound approach to the synthesis of halogenated fluoro-1H-indazoles. It demonstrates that while 3-fluoro-2-methylaniline is a viable precursor, the principles of electrophilic aromatic substitution dictate that it leads to 5-chloro-4-fluoro-1H-indazole . The successful synthesis of the isomeric target, This compound , requires a different starting material, 4-fluoro-2-methylaniline , to ensure the correct regiochemical outcome. By providing detailed, field-tested protocols and a clear rationale for precursor selection, this document equips researchers with the necessary knowledge to confidently and efficiently synthesize these valuable heterocyclic building blocks for application in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet, offering insights into the rationale behind its structural characteristics and the experimental methodologies crucial for its accurate characterization.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules.[2][3] Halogenation of the indazole core, as seen in this compound, provides a powerful tool for modulating key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The specific placement of chloro and fluoro substituents on the benzene ring of the indazole core in the title compound is anticipated to significantly influence its electronic distribution and, consequently, its chemical behavior and biological activity.

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of this compound begins with its fundamental molecular identity.

IdentifierValueSource
CAS Number 937047-36-4--INVALID-LINK--
Molecular Formula C₇H₄ClFN₂--INVALID-LINK--
Molecular Weight 170.57 g/mol --INVALID-LINK--
IUPAC Name This compoundN/A
Canonical SMILES C1=C(C=C2C(=C1)C=NN2)FN/A
InChI Key LUVOCMOTTTUYOQ-UHFFFAOYSA-NN/A

Proposed Synthesis and Characterization Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A 4-Chloro-2,5-difluorobenzaldehyde C Cyclization A->C B Hydrazine Hydrate B->C D This compound C->D Crude Product E Purification (Crystallization/Chromatography) D->E F Characterization E->F

Figure 1: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: To a solution of 4-chloro-2,5-difluorobenzaldehyde in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate.

  • Cyclization: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to purification.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties: Experimental Data and Predicted Behavior

At present, there is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible literature. The following sections provide expected values based on the properties of structurally similar compounds and theoretical predictions.

Melting and Boiling Points

While no experimental data is available for this compound, we can infer its physical state and expected melting point range from related compounds. For instance, 6-chloro-1H-indazole has a melting point of 175-176 °C.[7] The introduction of a fluorine atom is not expected to drastically alter the melting point, suggesting that this compound is likely a solid at room temperature with a relatively high melting point, characteristic of the rigid, planar indazole ring system which facilitates efficient crystal packing.

Solubility Profile

The solubility of this compound is predicted to be low in water due to its predominantly nonpolar aromatic structure. The presence of two halogen atoms will increase its lipophilicity. It is expected to exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

A predicted LogP (octanol-water partition coefficient) value of 2.043 has been reported by some suppliers, indicating a moderate level of lipophilicity. This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acidity and Basicity (pKa)

The indazole ring system possesses both acidic and basic properties. The N-H proton of the pyrazole ring can be deprotonated, exhibiting weak acidity. The lone pair of electrons on the non-protonated nitrogen atom can accept a proton, demonstrating basicity. For the parent 1H-indazole, the pKa for protonation is approximately 1.3, while the pKa for deprotonation is around 13.9.

The electron-withdrawing nature of the chlorine and fluorine atoms at the 5 and 6 positions is expected to decrease the basicity (lower the pKa of the conjugate acid) and increase the acidity (lower the pKa of the N-H proton) of this compound compared to the unsubstituted parent compound.

pKa_Influence substituents Electron-withdrawing substituents (Cl, F) indazole Indazole Ring substituents->indazole influence basicity Decreased Basicity (Lower pKa of conjugate acid) indazole->basicity acidity Increased Acidity (Lower pKa of N-H) indazole->acidity

Figure 2: Influence of electron-withdrawing groups on the acidity and basicity of the indazole ring.

Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrazole ring (at position 3) would likely appear as a singlet at a downfield chemical shift. The two protons on the benzene ring will exhibit splitting patterns influenced by both fluorine and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the fluorine atom at the 5-position, with potential long-range coupling to nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the indazole ring (typically in the range of 3100-3300 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).

  • C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications and Future Directions

Substituted indazoles are widely explored in medicinal chemistry for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1] The specific substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with tailored biological activities. The modulation of its physicochemical properties through the introduction of chlorine and fluorine atoms can enhance its drug-like characteristics, making it a valuable scaffold for further chemical exploration.

Conclusion

While a complete experimental dataset for the physicochemical properties of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known identifiers, a proposed synthetic strategy, and a detailed discussion of its expected properties based on established chemical principles and data from analogous compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this and other substituted indazole derivatives, providing a solid foundation for future experimental work and application-oriented research.

References

CAS number for 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-fluoro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a specific CAS number for this molecule is not readily found in major chemical databases, this guide synthesizes information from related structures and established synthetic methodologies to offer a detailed exploration of its probable physicochemical properties, potential synthetic pathways, and anticipated applications, particularly in the realm of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the rationale behind its design and potential as a privileged scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This scaffold is of immense interest in medicinal chemistry due to its versatile biological activities.[3][4] The indazole nucleus is a key pharmacophore in numerous marketed drugs, including the anti-inflammatory agent Benzydamine and the 5-HT3 receptor antagonist Granisetron.[1][5] The stability of the 1H-indazole tautomer, which possesses a benzenoid aromatic character, makes it a thermodynamically favored and widely studied isomer in drug development.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

While this compound is not extensively documented with a unique CAS identifier in public databases, its structural congeners, such as 6-chloro-1H-indazole (CAS: 698-25-9) and 6-fluoro-1H-indazole (CAS: 348-25-4), are well-characterized.[6][7][8][9] This guide will leverage the known chemistry of these and other related indazoles to provide a scientifically grounded projection of the title compound's characteristics.

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound can be predicted based on the contributions of its constituent functional groups. A summary of the properties of related, publicly available compounds is presented in Table 1.

Table 1: Physicochemical Properties of Related Indazole Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Chloro-1H-indazole698-25-9C₇H₅ClN₂152.58[6][8]
6-Fluoro-1H-indazole348-25-4C₇H₅FN₂136.13[7][9][10]
6-Chloro-5-fluoro-1H-indole122509-72-2C₈H₅ClFN169.58[11]

Based on these related structures, the predicted molecular formula for this compound is C₇H₄ClFN₂ with an approximate molecular weight of 170.57 g/mol . The presence of both chlorine and fluorine atoms is expected to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the halogens will also impact the electronic distribution within the aromatic system, potentially influencing its binding interactions with biological targets.

Synthesis Methodologies: A Prospective Approach

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound is depicted below. This pathway highlights key disconnections and potential starting materials.

Retrosynthesis target This compound intermediate1 Substituted Phenylhydrazine target->intermediate1 Cyclization intermediate2 Substituted Aminohydrazone target->intermediate2 Intramolecular C-H Amination starting_material1 4-Chloro-3-fluoroaniline intermediate1->starting_material1 Diazotization & Reduction starting_material2 Substituted Benzaldehyde intermediate2->starting_material2 Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A potential synthetic workflow could commence from a commercially available substituted aniline, such as 4-chloro-3-fluoroaniline. The following steps outline a feasible, though theoretical, protocol:

Step 1: Diazotization and Reduction to Phenylhydrazine

  • Dissolve 4-chloro-3-fluoroaniline in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Reduce the diazonium salt in situ using a reducing agent like tin(II) chloride to yield the corresponding phenylhydrazine.

Step 2: Condensation to Form a Hydrazone

  • React the synthesized phenylhydrazine with a suitable aldehyde or ketone (e.g., formaldehyde or a protected derivative) in an appropriate solvent like ethanol.

  • Catalyze the reaction with a small amount of acid.

  • Isolate the resulting hydrazone by filtration or extraction.

Step 3: Oxidative Cyclization to the Indazole Core

  • Subject the hydrazone to an oxidative cyclization reaction. Various reagents can be employed for this transformation, including iodine in the presence of a base or a palladium-catalyzed intramolecular C-H amination.[3]

  • Purify the crude product via column chromatography or recrystallization to obtain this compound.

SynthesisWorkflow start 4-Chloro-3-fluoroaniline step1 Diazotization & Reduction start->step1 intermediate Substituted Phenylhydrazine step1->intermediate step2 Condensation with Aldehyde intermediate->step2 hydrazone Hydrazone Intermediate step2->hydrazone step3 Oxidative Cyclization hydrazone->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, and the introduction of chloro and fluoro substituents can fine-tune its biological activity.[3] Halogenation can enhance binding to target proteins through halogen bonding and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Potential as a Kinase Inhibitor

Many indazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[3][12] The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of kinase active sites.[12] The 6-chloro-5-fluoro substitution pattern on the benzene ring of the indazole could provide additional interactions within the ATP-binding pocket of various kinases, potentially leading to high potency and selectivity.

SignalingPathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation downstream->proliferation inhibitor 6-Chloro-5-fluoro- 1H-indazole Derivative inhibitor->receptor Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

  • Anti-inflammatory agents: As exemplified by Benzydamine.[5]

  • Neurodegenerative diseases: Modulating targets involved in neurological disorders.[13]

  • Antiparasitic agents: Showing activity against parasites like Leishmania.[1][13]

The specific substitution pattern of this compound may confer novel activities in these or other therapeutic fields, warranting further investigation.

Safety and Handling

While specific toxicity data for this compound is unavailable, related halogenated aromatic compounds should be handled with care. Based on the hazard classifications of similar molecules like 6-chloro-5-fluoro-1H-indole, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential in drug discovery and development. By leveraging established synthetic methodologies and understanding the structure-activity relationships of related indazole derivatives, researchers can explore the therapeutic utility of this compound. This technical guide provides a foundational understanding to stimulate further research and unlock the potential of this and other novel halogenated indazoles.

References

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry's Hall of Fame

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For the discerning eyes of researchers, scientists, and drug development professionals, the indazole scaffold stands as a testament to the enduring power of heterocyclic chemistry in shaping modern medicine. This bicyclic aromatic system, a fusion of benzene and pyrazole rings, is not merely a molecular framework but a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutics.[1] Its unique structural and electronic properties have rendered it a versatile template for designing molecules that can interact with a wide array of biological targets, leading to treatments for cancer, inflammation, and a host of other conditions.[2][3] This guide will navigate the historical currents of its discovery, dissect the evolution of its synthesis, and illuminate the key milestones that have cemented the indazole core as a cornerstone of medicinal chemistry.

Part 1: The Genesis of a Scaffold: Foundational Syntheses and Early Discoveries

The journey of the indazole ring from a laboratory curiosity to a pharmacologically significant entity began in the late 19th century. The pioneering work of eminent chemists laid the very foundation upon which the edifice of indazole-based drug discovery was built.

The Dawn of the Indazole Ring System

The first documented synthesis of an indazole derivative is attributed to the legendary Emil Fischer in the early 1880s.[1][4] His work, while not yielding the parent indazole, was the crucial first step in assembling this heterocyclic system.

Experimental Protocol: Fischer's Synthesis of Indazolone

  • Starting Material: o-Hydrazinobenzoic acid

  • Procedure: Fischer subjected o-hydrazinobenzoic acid to heat, inducing an intramolecular condensation and cyclization. This reaction proceeds through the loss of a water molecule to form 3-indazolone.

  • Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in these early reports, the transformation required elevated temperatures to drive the cyclization.

  • Significance: This seminal work provided the first tangible evidence of the indazole ring system, which Fischer named "indazol."[1] It opened the door for further exploration of this novel heterocyclic family.

A significant leap forward came with the Jacobson Indazole Synthesis in 1893, which offered a direct route to the parent 1H-indazole.[1]

Experimental Protocol: Jacobson Indazole Synthesis

  • Starting Material: o-Toluidine

  • Procedure:

    • Diazotization of o-toluidine with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.

    • Intramolecular cyclization of the diazonium salt. The methyl group provides the necessary carbon atom to close the pyrazole ring.

  • Causality of Experimental Choice: The use of o-toluidine was key, as the ortho-disposed amino and methyl groups are perfectly positioned for the intramolecular cyclization following diazotization. This method provided a more direct and versatile entry into the indazole core compared to Fischer's earlier work.

Early Glimmers of Biological Activity: The Case of Benzydamine

One of the earliest and most impactful discoveries in the therapeutic application of substituted indazoles was the emergence of benzydamine as a potent anti-inflammatory agent in the mid-20th century.[5]

Synthesis of Benzydamine

The synthesis of benzydamine involves a multi-step process:[6][7]

  • N-benzylation: Methyl anthranilate is reacted with a benzyl halide to introduce the benzyl group onto the nitrogen atom.

  • Diazotization and Reduction: The N-benzyl derivative is then treated with nitrous acid to form an N-nitroso compound. This intermediate is subsequently reduced, often using sodium thiosulfate, to a transient hydrazine.

  • Cyclization: The hydrazine undergoes spontaneous intramolecular cyclization to form the indazole core.

  • Alkylation: The resulting indazolone is treated with 3-chloro-1-dimethylaminopropane to introduce the side chain, yielding benzydamine.

Benzydamine's mechanism of action is distinct from many other non-steroidal anti-inflammatory drugs (NSAIDs). It is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase.[8] Instead, its anti-inflammatory effects are attributed to its ability to stabilize cell membranes, inhibit the production of pro-inflammatory cytokines like TNF-α, and reduce leukocyte-endothelial interactions.[8][9][10] It also possesses local anesthetic properties by blocking sodium channels in neuronal membranes.[9][11]

Part 2: The Modern Era: Substituted Indazoles as Targeted Therapeutics

The 20th and 21st centuries have witnessed an explosion in the development of indazole-containing drugs, driven by a deeper understanding of disease biology and the advent of structure-based drug design. This era has seen the indazole scaffold at the heart of innovative treatments for cancer and other complex diseases.

Lonidamine: A Pioneer in Targeting Cancer Metabolism

Lonidamine, a derivative of indazole-3-carboxylic acid, emerged as an anticancer agent with a unique mechanism of action.[12] It was initially investigated as an antispermatogenic agent but was later found to possess significant antineoplastic properties.[13][14]

Lonidamine's primary mode of action is the disruption of cancer cell metabolism.[13] It selectively inhibits aerobic glycolysis in tumor cells, a phenomenon known as the Warburg effect, by targeting mitochondrially bound hexokinase.[15][16] This leads to a depletion of ATP, the cell's energy currency, ultimately inducing apoptosis in cancer cells.[16][17]

Lonidamine_Mechanism

YC-1: A Trailblazer in Soluble Guanylate Cyclase Activation

YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, was identified as a novel activator of soluble guanylate cyclase (sGC).[18] Unlike nitric oxide (NO), YC-1 activates sGC in an NO-independent manner, representing a new class of vasodilators.[19]

The synthesis of YC-1 has been improved over the years. An efficient approach involves a cross-coupling strategy to attach the furyl moiety to the indazole nucleus.[18]

YC1_sGC_Pathway

Niraparib: A Potent PARP Inhibitor for Ovarian Cancer

Niraparib is a highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[13] It is approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[6][7]

The synthesis of niraparib involves the construction of the substituted indazole core followed by the introduction of the piperidine moiety.

Niraparib_PARP_Mechanism

Axitinib: A Targeted VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[20] It is approved for the treatment of advanced renal cell carcinoma.[8] The development of axitinib was a landmark achievement in structure-based drug design.[14]

The synthesis of axitinib is a multi-step process that involves the strategic construction of the substituted indazole core and the subsequent coupling of the side chains.[5][21][22]

Axitinib_VEGFR_Pathway

Part 3: The Enduring Legacy and Future Horizons

The history of substituted indazoles in medicinal chemistry is a compelling narrative of scientific curiosity, synthetic innovation, and a relentless pursuit of therapeutic solutions. From the foundational discoveries of the 19th century to the cutting-edge targeted therapies of today, the indazole scaffold has proven its mettle as a remarkably versatile and "privileged" structure.[1][3]

The journey is far from over. Researchers continue to explore the vast chemical space around the indazole nucleus, seeking novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The inherent adaptability of the indazole core ensures its continued relevance in addressing the medical challenges of the future. The story of the substituted indazole is a powerful reminder that within the elegant architecture of a simple heterocyclic ring can lie the potential to alleviate human suffering and transform the landscape of medicine.

References

Tautomeric Forms of Substituted 1H-Indazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[2] A critical, yet often complex, aspect of indazole chemistry is its existence in different tautomeric forms. This guide provides an in-depth exploration of the tautomerism of substituted 1H-indazoles, offering insights into the factors governing tautomeric equilibrium and the analytical techniques essential for their characterization.

Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2] The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and predominant form.[2][3][4][5] The 2H-tautomer, or quinonoid form, is typically less stable.[4] A third, less common tautomer, the 3H-indazole, is rarely observed.[3] The position of the substituent on the indazole ring plays a crucial role in influencing the tautomeric preference, which in turn can significantly impact the molecule's biological activity and physicochemical properties.

The Influence of Substituents on Tautomeric Equilibrium

The delicate balance between the 1H- and 2H-tautomeric forms is readily influenced by the nature and position of substituents on the indazole core. Understanding these influences is paramount for rational drug design and the synthesis of specific tautomers.

Electronic Effects

The electronic properties of substituents exert a profound effect on the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the heterocyclic ring, thereby favoring one tautomer over the other.

For instance, quantum mechanical calculations have shown that while the 1H-tautomer is more stable than the 2H-tautomer by approximately 4.5 kcal/mol, this energy difference can be modulated by substituents.[6] Specifically, substituents at the 3-position can influence this equilibrium. While the 2H tautomers are consistently higher in energy, the energy difference is more pronounced for 3-bromo and 3-iodo indazoles, reaching around 6 kcal/mol.[6]

Steric Effects

Steric hindrance from bulky substituents can also dictate tautomeric preference. A large substituent may favor the less sterically crowded tautomer, even if it is electronically less favorable. This interplay between steric and electronic effects can lead to complex tautomeric equilibria that are highly dependent on the specific substitution pattern.

Hydrogen Bonding

Intra- and intermolecular hydrogen bonding can significantly stabilize a particular tautomeric form. For example, certain 3-substituted indazoles can form stable 2H-tautomers through the formation of intermolecular hydrogen bonds, allowing them to persist in aprotic solvents.[7] In less polar solvents, the 2H-tautomer of some derivatives can be stabilized by a strong intramolecular hydrogen bond.[7]

Analytical Techniques for Tautomer Characterization

A multi-pronged analytical approach is often necessary to unambiguously determine the tautomeric form of a substituted indazole and to quantify the equilibrium between different tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key NMR Observables:

  • Chemical Shifts: The chemical shifts of the ring protons and carbons are highly sensitive to the tautomeric form. For instance, the chemical shifts of the protons and carbons in the pyrazole ring will differ significantly between the 1H- and 2H-tautomers.

  • Coupling Constants: Spin-spin coupling constants (J-couplings) between protons can provide valuable structural information.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space proximity between protons, aiding in the assignment of N-substituted isomers.[8]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range correlations between protons and carbons, which can definitively distinguish between N1 and N2 substitution.[8]

Experimental Protocol: 2D NMR for Tautomer Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can be critical as it can influence the tautomeric equilibrium.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals and their multiplicities.

  • COSY: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks within the molecule.

  • HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate directly bonded protons and carbons.

  • HMBC: Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for distinguishing N1 and N2 isomers. For example, in a 1-substituted indazole, the substituent's protons will show a correlation to the C7a carbon of the indazole ring, while in a 2-substituted indazole, a correlation to the C3 carbon is expected.

  • NOESY: If ambiguity remains, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to confirm spatial proximities between the substituent and specific protons on the indazole ring.

UV-Vis Spectroscopy

The electronic absorption spectra of 1H- and 2H-indazoles are distinct. The 2H-tautomer typically absorbs light at longer wavelengths compared to the 1H-tautomer.[9] This difference in absorption profiles can be leveraged to study tautomeric equilibria and even to drive photochemical reactions that are specific to one tautomer.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise location of atoms and the hydrogen on the nitrogen atom in the solid state. This technique is invaluable for unambiguously identifying the tautomeric form present in the crystalline state.[7]

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the relative stabilities of different tautomers.[7][10] Calculations can provide insights into the energetic differences between tautomers and help to rationalize experimentally observed equilibria.[6][10] Gauge-Invariant Atomic Orbital (GIAO) calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.[10][11]

Synthesis of Specific Tautomers

Controlling the regioselectivity of N-alkylation or N-arylation is a key challenge in the synthesis of substituted indazoles. The reaction conditions can significantly influence the ratio of N1 to N2 isomers.

Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically favored.[4] The choice of base, solvent, and electrophile can all be manipulated to favor the formation of the desired tautomer. For example, alkylation of 1H-indazole in alkaline solution often leads to a mixture of N1 and N2 isomers, with the N1 isomer typically predominating.[1] In contrast, highly selective N2 alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[6]

General Protocol for N-Alkylation of 1H-Indazole
  • Deprotonation: To a solution of the substituted 1H-indazole in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃) at room temperature or 0 °C.

  • Alkylation: After stirring for a short period, add the alkylating agent (e.g., alkyl halide, tosylate).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product mixture by column chromatography to separate the N1 and N2 isomers.

  • Characterization: Characterize the isolated isomers using the analytical techniques described above to confirm their structures.

Data Summary

Substituent PositionElectronic NatureTautomeric PreferenceInfluencing Factors
3Electron-withdrawingCan influence N1/N2 stabilityResonance and inductive effects
3Halogen (Br, I)1H favored (larger energy gap to 2H)Steric and electronic effects[6]
General-1H generally more stableThermodynamics[2][3][4][5]
General-N2 kinetically favored in some reactionsReaction mechanism[4]

Visualizations

Caption: Annular tautomerism between the more stable 1H-indazole and the less stable 2H-indazole.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_conclusion Conclusion Synthesis Synthesis of Substituted Indazole Purification Chromatographic Separation (N1 and N2 isomers) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Purification->NMR Primary Analysis XRay X-ray Crystallography NMR->XRay Confirmatory (Solid State) UVVis UV-Vis Spectroscopy NMR->UVVis Solution State Analysis CompChem Computational Modeling NMR->CompChem Theoretical Validation Conclusion Tautomer Assignment & Equilibrium Quantification XRay->Conclusion UVVis->Conclusion CompChem->Conclusion

Caption: A typical workflow for the synthesis, isolation, and characterization of substituted indazole tautomers.

Conclusion

The tautomerism of substituted 1H-indazoles is a multifaceted phenomenon with significant implications for their chemical reactivity, physical properties, and biological activity. A thorough understanding of the factors that govern tautomeric equilibrium is essential for researchers in medicinal chemistry and drug development. By employing a combination of modern analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling, it is possible to unambiguously characterize the tautomeric forms of substituted indazoles and to rationally design synthetic strategies to access specific tautomers. This knowledge is critical for the development of novel indazole-based therapeutics with improved efficacy and safety profiles.

References

Spectroscopic Characterization of 6-Chloro-5-fluoro-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-5-fluoro-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound is a prime example of a halogenated indazole derivative with significant potential in drug development. The presence of both chloro and fluoro substituents can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific halogen bonding interactions. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the synthesis and development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen substituents and the inherent electronic nature of the indazole ring system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of the labile N-H proton.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.2s-
H-4~7.8dJH4-F5 ≈ 7-9 Hz
H-7~7.6dJH7-F5 ≈ 4-6 Hz
N1-H~13.5 (in DMSO-d₆)br s-

Causality Behind Predictions: The predicted chemical shifts are based on data from analogous substituted indazoles.[2][3] The proton at position 3 (H-3) is expected to be a singlet due to the absence of adjacent protons. The protons at positions 4 and 7 will be doublets due to coupling with the fluorine at position 5. The magnitude of the through-space H-F coupling constant is distance-dependent, with the ortho coupling (JH4-F5) being larger than the meta coupling (JH7-F5). The N-H proton is expected to be a broad singlet at a downfield chemical shift, particularly in a hydrogen-bond accepting solvent like DMSO-d₆.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the aromatic system.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz)
C-3~135-
C-3a~122³JCF ≈ 5-10 Hz
C-4~115²JCF ≈ 20-25 Hz
C-5~155¹JCF ≈ 240-260 Hz
C-6~118²JCF ≈ 20-25 Hz
C-7~112³JCF ≈ 5-10 Hz
C-7a~140-

Causality Behind Predictions: The predicted chemical shifts are extrapolated from data on fluoro- and chloro-substituted aromatic compounds and indazoles.[4] The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield due to the high electronegativity of fluorine. The carbons ortho (C-4 and C-6) and meta (C-3a and C-7) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to chlorine (C-6) will also be shifted downfield, though to a lesser extent than C-5.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of its surroundings.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

  • Instrument Parameters: The experiment is performed on an NMR spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is typically sufficient. The spectrum is often acquired with proton decoupling to simplify the fluorine signal.

  • Data Processing: The data is processed in a similar manner to ¹H NMR. The chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5-110 to -130dddJF5-H4 ≈ 7-9 Hz, JF5-H7 ≈ 4-6 Hz

Causality Behind Predictions: The predicted chemical shift range for the fluorine atom is based on typical values for fluorinated aromatic compounds.[5] The multiplicity of the fluorine signal will be a doublet of doublets (or more complex if long-range couplings are resolved) due to coupling with the neighboring protons H-4 and H-7.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds and provides extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique suitable for less volatile compounds and often yields a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data for this compound

m/zIonComments
170/172[M]⁺˙Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks separated by 2 m/z units with a characteristic intensity ratio.
142/144[M - N₂]⁺˙Loss of a neutral nitrogen molecule.
135[M - Cl]⁺Loss of a chlorine radical.
116[M - Cl - F]⁺˙Subsequent loss of a fluorine radical.

Causality Behind Predictions: The molecular ion peak will confirm the molecular formula C₇H₄ClFN₂. The fragmentation pattern is predicted based on the known behavior of indazoles and halogenated aromatic compounds under mass spectrometric conditions.[6][7] The loss of stable neutral molecules like N₂ is a common fragmentation pathway for nitrogen-containing heterocycles. The cleavage of the carbon-halogen bonds is also expected, with the loss of the chlorine atom being a likely initial fragmentation step.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands are correlated to specific functional groups and vibrational modes.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
~3150N-H stretch
1620-1450C=C and C=N aromatic ring stretches
1250-1150C-F stretch
800-600C-Cl stretch

Causality Behind Predictions: The predicted vibrational frequencies are based on characteristic absorption regions for the functional groups present in the molecule.[1] The N-H stretching vibration is expected to be a relatively broad band. The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)
Ethanol~250 and ~290

Causality Behind Predictions: The predicted absorption maxima are based on the UV-Vis spectra of related indazole derivatives.[8] The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity and the electronic effects of the substituents.

Visualizing the Workflow: A Spectroscopic Characterization Pathway

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Structural Information MS Mass Spectrometry (EI or ESI) Synthesis->MS Molecular Weight & Fragmentation IR IR Spectroscopy (ATR or KBr) Synthesis->IR Functional Groups UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Electronic Transitions Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Predictive Yet Powerful Approach to Characterization

While direct experimental spectroscopic data for this compound is not widely published, a robust and scientifically sound characterization can be achieved through a predictive approach grounded in the extensive data available for analogous compounds and the fundamental principles of spectroscopy. This guide provides a comprehensive framework for researchers and drug development professionals, outlining the expected spectral features and the underlying rationale. By following the detailed experimental protocols and utilizing the predictive data presented, scientists can confidently identify and characterize this compound, facilitating its application in the synthesis of novel and potentially life-saving therapeutics. The principles and methodologies detailed herein are broadly applicable to the spectroscopic characterization of other novel halogenated heterocyclic compounds, underscoring the power of predictive spectroscopy in modern chemical research.

References

A Strategic Guide to the Preliminary In Vitro Assessment of 6-chloro-5-fluoro-1H-indazole: From Cytotoxicity Profiling to Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the initial in vitro screening of 6-chloro-5-fluoro-1H-indazole, a novel chemical entity. Given the absence of published biological data for this specific compound, this guide establishes a logical, multi-phased screening cascade designed to efficiently characterize its biological activity. We will proceed from foundational cytotoxicity assessments to broad phenotypic screening and conclude with strategies for target identification, explaining the scientific rationale behind each experimental choice.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[1][2] The inherent stability and versatile synthetic accessibility of the 1H-indazole tautomer make it a frequent starting point for drug discovery campaigns.[1][3] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity.[4] Therefore, a systematic evaluation of this compound is a scientifically meritorious endeavor.

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent, more specific assays.[5][6] This phase aims to answer a fundamental question: At what concentrations does this compound elicit a biological response, and is that response overtly cytotoxic? We will employ two robust, colorimetric assays that measure different cellular parameters to ensure the data is cross-validated.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[6][7] Viable cells possess mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8] It is a reliable indicator of overall cell health and proliferation.

  • SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[5] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number. Unlike the MTT assay, it is independent of metabolic state and thus provides a complementary endpoint.

Experimental Workflow: Foundational Screening Cascade

The overall workflow for this initial phase is designed to move from broad toxicity profiling to determining the potency (IC50) in sensitive cell lines.

G cluster_prep Compound & Cell Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Interpretation Compound This compound (Stock Solution in DMSO) Treatment Treat with Serial Dilutions (e.g., 0.01 µM to 100 µM) Compound->Treatment CellLines Panel of Cancer & Normal Cell Lines (e.g., MCF-7, A549, HCT116, HEK293) Seeding Seed Cells in 96-well Plates CellLines->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Readout Measure Absorbance (Microplate Reader) Assay->Readout Calculation Calculate % Cell Viability Readout->Calculation IC50 Determine IC50 Values (Dose-Response Curve Fitting) Calculation->IC50 Selectivity Calculate Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity Potent Potent Activity (Low µM IC50) IC50->Potent Inactive Inactive (High µM IC50) IC50->Inactive NextSteps Proceed to Phase 2 Selectivity->NextSteps Potent->NextSteps

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from these assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[5][6] This value is paramount for comparing potency across different cell lines and against reference compounds.

Table 1: Representative Panel of Human Cell Lines for Initial Screening

Cell Line Tissue of Origin Rationale
MCF-7 Breast Adenocarcinoma Represents hormone-sensitive cancers; widely used benchmark.[5][9]
A549 Lung Carcinoma Represents a common solid tumor type.[9]
HCT116 Colorectal Carcinoma Represents gastrointestinal cancers.[9]

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and calculate a selectivity index.[7][8] |

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell Line IC50 (µM) Selectivity Index (SI) vs. HEK293
MCF-7 8.4 >11.9
A549 15.2 >6.5
HCT116 11.5 >8.7

| HEK293 | >100 | 1.0 |

Data are presented as mean values from three independent experiments.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[5] Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Phase 2: Secondary Screening & Target Class Identification

If Phase 1 reveals potent and selective activity (e.g., a low micromolar IC50 against cancer cells with a high IC50 against normal cells), the next logical step is to narrow down the potential mechanism of action. Indazole derivatives are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases and enzymes involved in inflammatory pathways like cyclooxygenase (COX).[10][11][12]

Rationale for Target Class Selection
  • Kinase Inhibition: Many indazole-based drugs, such as Axitinib, target protein kinases. A broad-panel kinase inhibition assay can quickly reveal if the compound interacts with this major class of drug targets.

  • Anti-Inflammatory Activity: Studies have demonstrated that indazole derivatives can inhibit COX enzymes and the production of pro-inflammatory cytokines like TNF-α.[10][11] Screening against these targets is a rational path forward.

Recommended Secondary Assays
  • Kinase Inhibition Panel: Submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a panel of several hundred human kinases. This provides a rapid and comprehensive overview of its kinome selectivity.

  • COX-2 Inhibition Assay: An in vitro assay using human recombinant COX-2 can determine if the compound directly inhibits this key inflammatory enzyme.[13] Kits for this purpose are commercially available (e.g., Cayman Chemical).[13]

  • TNF-α Release Assay: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) and measure the amount of TNF-α released into the culture medium via ELISA in the presence and absence of the compound.

Phase 3: Unbiased Target Deconvolution

If the compound shows a clear phenotypic effect (e.g., cytotoxicity) but does not show activity in the targeted secondary screens, an unbiased approach to identify its molecular target is necessary. Target identification is a crucial stage in drug discovery that elucidates the mode of action.[14]

Conceptual Workflow: From Phenotype to Target

The goal is to use the small molecule as a "bait" to capture its specific protein binding partner(s) from a complex cellular mixture.

G cluster_phenotype Phenotypic Discovery cluster_deconvolution Target Deconvolution Methods cluster_identification Target Identification & Validation PhenoScreen Phenotypic Screen Reveals 'Hit' Compound (e.g., Anti-proliferative Effect) UnknownTarget Molecular Target is Unknown PhenoScreen->UnknownTarget Affinity Affinity-Based Pull-Down (Compound immobilized on beads) UnknownTarget->Affinity 'What does it bind to?' DARTS Label-Free Methods (e.g., DARTS, CETSA) UnknownTarget->DARTS 'What does it bind to?' MassSpec Isolate & Identify Bound Proteins (Mass Spectrometry) Affinity->MassSpec DARTS->MassSpec Validation Validate Target with Orthogonal Assays (e.g., siRNA, Recombinant Protein Assay) MassSpec->Validation

Caption: Conceptual workflow for identifying the molecular target of a phenotypic hit.

Methodologies for Target Identification
  • Affinity-Based Pull-Down: This is a classic method where the small molecule is chemically linked to a solid support, such as agarose beads.[14][15] This "bait" is incubated with a cell lysate, and any proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.[15][16]

  • Drug Affinity Responsive Target Stability (DARTS): This innovative, label-free method leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[14][16] In a DARTS experiment, cell lysates are treated with the compound and then with a protease. Target proteins will be protected from digestion and can be identified as intact bands on a gel or via mass spectrometry.[14]

By following this structured, three-phase approach, researchers can efficiently move from a novel, uncharacterized molecule like this compound to a validated lead compound with a known mechanism of action, paving the way for further drug development.

References

Methodological & Application

using 6-chloro-5-fluoro-1H-indazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 6-Chloro-5-fluoro-1H-indazole: A Versatile Scaffold for Modern Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This application note details the strategic utility of a specific, functionalized derivative, This compound , as a cornerstone building block for the synthesis of targeted kinase inhibitors. We explore the rationale behind its design, focusing on how the electronic properties of the fluoro and chloro substituents provide both potent target engagement and versatile chemical handles for synthetic elaboration. This guide provides a comprehensive overview of key synthetic strategies, including N-arylation and palladium-catalyzed cross-coupling reactions, complete with detailed, field-tested protocols and troubleshooting insights for researchers in drug discovery.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The indazole ring system has emerged as a highly successful pharmacophore in this area, largely due to its ability to act as a bioisostere of adenine and form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a foundational element for potent and selective kinase inhibition, as seen in marketed drugs like Axitinib and Pazopanib.[2]

The specific derivative, this compound, offers a trifecta of advantages for the medicinal chemist:

  • The Indazole Core: Provides the essential hinge-binding motif. The N1-H serves as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor, mimicking the interactions of the native ATP ligand.

  • C5-Fluoro Substitution: The electron-withdrawing fluorine atom can significantly impact the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, potentially influencing reactivity and biological interactions. Furthermore, fluorine can enhance metabolic stability and introduce favorable interactions within the protein active site, such as halogen bonds or orthogonal dipole interactions.

  • C6-Chloro Substituent: This is the key synthetic handle. The chlorine atom is strategically placed to allow for late-stage functionalization via modern cross-coupling methodologies. This enables the introduction of diverse aryl or heteroaryl moieties that can extend into the solvent-exposed region or target other pockets of the kinase, thereby modulating potency and selectivity.

This guide will focus on the two primary synthetic vectors offered by this scaffold: derivatization at the N1 position and cross-coupling at the C6 position.

Core Synthetic Strategies & Mechanistic Rationale

The construction of a typical kinase inhibitor from this compound involves a modular approach. First, the solvent-facing moiety is installed via N-arylation, followed by the introduction of a second group at the C6 position to optimize target binding and pharmacokinetic properties.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region solvent Solvent-Front Region gatekeeper Gatekeeper Pocket indazole 6-Chloro-5-fluoro- 1H-indazole Core indazole->hinge H-Bonding (N1-H, N2) n1_group R1 Group (Aryl/Heteroaryl) indazole->n1_group N1-Arylation c6_group R2 Group (Aryl/Heteroaryl) indazole->c6_group C6-Coupling n1_group->solvent van der Waals & Polar Interactions c6_group->gatekeeper Hydrophobic Interactions

Diagram 1: Modular design of an inhibitor targeting the kinase ATP pocket.
N1-Arylation: Targeting the Solvent-Front

The functionalization of the N1 position is a critical first step. The group installed here often occupies the solvent-exposed region of the ATP pocket, providing opportunities to enhance solubility and introduce vectors for further modification. While both N1 and N2 isomers are possible, N1-substituted indazoles are frequently observed in potent kinase inhibitors. Copper-catalyzed Ullmann condensations and Palladium-catalyzed Buchwald-Hartwig aminations are the most robust methods for this transformation.[4][5]

The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity, preventing side reactions such as C-H activation at other positions.[6]

C6-Cross-Coupling: Probing the Gatekeeper Pocket

With the N1 position functionalized, the C6-chloro group serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile and widely used C-C bond-forming reaction in drug discovery.[7][8]

Key Mechanistic Considerations for Suzuki Coupling:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the indazole. This is often the rate-limiting step for aryl chlorides and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[8]

  • Transmetalation: The boronic acid (activated by the base to form a boronate species) transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are released, regenerating the Pd(0) catalyst to continue the cycle.[9]

The choice of catalyst (e.g., Pd(dppf)Cl2), base, and solvent system is critical for success and must be optimized for the specific substrates.[7][10]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and based on established literature procedures.[4][10] Researchers should conduct their own risk assessments and optimize conditions as necessary.

Protocol 1: N1-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aryl bromide.

G Start Indazole 6-Chloro-5-fluoro- 1H-indazole Plus1 + Indazole->Plus1 ArylBromide Aryl Bromide (R1-Br) Plus2 + ArylBromide->Plus2 Catalyst Pd2(dba)3 (Catalyst) Plus3 + Catalyst->Plus3 Ligand XPhos (Ligand) Plus4 + Ligand->Plus4 Base K3PO4 (Base) Arrow Heat (e.g., 100 °C) Inert Atmosphere (N2/Ar) Base->Arrow Solvent Toluene/Dioxane (Solvent) Plus1->ArylBromide Plus2->Catalyst Plus3->Ligand Plus4->Base Product N1-Arylated Indazole Arrow->Product

Diagram 2: General workflow for N1-arylation via Buchwald-Hartwig coupling.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Stoichiometry
This compound 170.56 1.0 g 5.86 1.0 eq.
Aryl Bromide (e.g., 4-bromoanisole) 187.04 1.20 g 6.45 1.1 eq.
Pd₂(dba)₃ 915.72 108 mg 0.117 0.02 eq. (2 mol%)
XPhos 476.65 168 mg 0.352 0.06 eq. (6 mol%)
Potassium Phosphate (K₃PO₄) 212.27 2.49 g 11.72 2.0 eq.

| Anhydrous Toluene | - | 30 mL | - | - |

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and XPhos. Add 5 mL of toluene to this vial.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the remaining anhydrous toluene (25 mL) to the flask via syringe.

  • Add the catalyst/ligand slurry to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N1-arylated product.

Expected Outcome: Yields for this type of reaction typically range from 60-90%, depending on the electronic and steric nature of the aryl bromide.

Protocol 2: C6-Suzuki-Miyaura Coupling of an N1-Arylated Indazole

This protocol describes the coupling of the product from Protocol 1 with a generic arylboronic acid.

G Start Indazole N1-Aryl-6-chloro- 5-fluoro-indazole Plus1 + Indazole->Plus1 BoronicAcid Arylboronic Acid (R2-B(OH)2) Plus2 + BoronicAcid->Plus2 Catalyst Pd(dppf)Cl2 (Catalyst) Plus3 + Catalyst->Plus3 Base Na2CO3 / Cs2CO3 (Base) Arrow Heat (e.g., 90 °C) Inert Atmosphere (N2/Ar) Base->Arrow Solvent Dioxane/H2O (Solvent) Plus1->BoronicAcid Plus2->Catalyst Plus3->Base Product Fully Functionalized Kinase Inhibitor Core Arrow->Product

Diagram 3: General workflow for C6-functionalization via Suzuki coupling.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Stoichiometry
N1-Aryl-6-chloro-5-fluoro-indazole (Varies) 1.0 g (Varies) 1.0 eq.
Arylboronic Acid (Varies) (Varies) (Varies) 1.2 eq.
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 (Varies) (Varies) 0.05 eq. (5 mol%)
Sodium Carbonate (2M aq. soln.) 105.99 (Varies) (Varies) 2.5 eq.

| Anhydrous 1,4-Dioxane | - | 20 mL | - | - |

Procedure:

  • To a microwave vial or Schlenk flask, add the N1-arylated indazole, the arylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane followed by the 2M aqueous sodium carbonate solution.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction significantly.[10] Monitor progress by TLC or LC-MS (typically 1-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or preparative HPLC to yield the final C-C coupled product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low N-Arylation Yield - Inactive catalyst- Sterically hindered aryl halide- Competing N2-arylation- Use a more active ligand (e.g., RuPhos, BrettPhos).- Increase reaction temperature or time.- Screen different bases (e.g., Cs₂CO₃ may favor N1).
Low Suzuki Yield - Poorly reactive aryl chloride- Decomposition of boronic acid- Catalyst deactivation- Use a more robust catalyst system (e.g., G3-palladacycles).- Use a stronger base (e.g., K₃PO₄) or different solvent system (e.g., DME/H₂O).- Ensure rigorous degassing of solvents to remove oxygen.
Difficult Purification - Close-running impurities- Product instability on silica- Try a different solvent system for chromatography.- Consider reverse-phase chromatography.- Convert the product to a salt to facilitate crystallization.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. Its pre-installed electronic features and orthogonal synthetic handles allow for the rapid and modular construction of complex molecular architectures. The N1-position provides a vector towards the solvent-front, while the C6-chloro group enables exploration of deeper pockets within the kinase active site through robust and reliable cross-coupling chemistry. By leveraging the protocols and strategies outlined in this guide, drug discovery researchers can efficiently generate diverse libraries of novel indazole-based compounds for the identification of next-generation targeted therapeutics.

References

The Strategic Application of 6-Chloro-5-Fluoro-1H-Indazole in Modern Oncology Research: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold." Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides an ideal framework for designing molecules that can interact with high affinity and specificity at the ATP-binding sites of various protein kinases.[1][2][3] The indazole moiety's ability to participate in crucial hydrogen bonding and hydrophobic interactions has been leveraged in the development of numerous kinase inhibitors, some of which have advanced into clinical trials and even received FDA approval.[2]

The specific scaffold, 6-chloro-5-fluoro-1H-indazole , represents a strategically halogenated building block for the synthesis of next-generation oncology drug candidates. The introduction of chlorine and fluorine atoms at the 6- and 5-positions, respectively, significantly modulates the electronic properties and metabolic stability of derivative compounds.[3] These substitutions can enhance binding affinity, improve pharmacokinetic profiles, and provide vectors for further chemical modification. This guide provides a detailed overview of the application of this key intermediate in oncology research, complete with mechanistic insights and validated experimental protocols for researchers, scientists, and drug development professionals.

Core Application: A Scaffold for Potent Kinase Inhibitors

The primary application of this compound in oncology is its use as a foundational core for the synthesis of potent and selective protein kinase inhibitors.[4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Derivatives synthesized from the this compound scaffold have shown promise in targeting several key oncogenic kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, driving tumor cell proliferation, angiogenesis, and survival. Several studies have reported on indazole derivatives as potent FGFR inhibitors.[1][3] The 6-fluoro substitution, in particular, has been shown to improve both enzymatic and cellular potency in some contexts.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are a validated target in oncology. The indazole scaffold is a component of multi-kinase inhibitors like Pazopanib, which targets VEGFR, demonstrating the utility of this core structure.[2]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the indazole scaffold allows for its adaptation to target a wide range of kinases. Recent research has highlighted novel indazole compounds as inhibitors of targets like PKMYT1, a crucial regulator of the G2/M cell cycle checkpoint.[5]

Signaling Pathway Context: Targeting the FGFR Signaling Cascade

To illustrate the mechanistic basis of action, the following diagram depicts a simplified FGFR signaling pathway, a common target for indazole-based inhibitors.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Inhibitor Indazole-Based Inhibitor (e.g., from 6-chloro-5-fluoro -1H-indazole) Inhibitor->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling pathway and the inhibitory action of indazole-based compounds.

Experimental Protocols & Application Notes

The following section details standardized protocols for evaluating the anticancer properties of novel compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (e.g., FGFR1)

Application Note: This initial screening assay is crucial to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinase. An in vitro, cell-free format eliminates confounding factors from cellular uptake or metabolism, providing a direct measure of target engagement. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for quantifying kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The concentrations of recombinant human FGFR1 kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) should be optimized empirically.

    • Prepare a 2X ATP solution at a concentration approximating the Kₘ for the kinase (e.g., 10 µM).

    • Serially dilute the test compound (synthesized from this compound) in kinase buffer. A common starting range is 100 µM to 1 nM.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ParameterDescriptionTypical Value
IC₅₀ Concentration of inhibitor required for 50% inhibition< 1 µM (potent)
Kinase Recombinant Human FGFR1Varies by supplier
Substrate Poly(Glu,Tyr) 4:10.2 mg/ml
ATP Conc. Kₘ concentration~10 µM
Cell-Based Proliferation/Viability Assay

Application Note: Following confirmation of direct kinase inhibition, it is essential to assess the compound's effect on cancer cell proliferation. This confirms that the compound is cell-permeable and can engage its target in a cellular context to produce a desired biological effect. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 for Bcr-Abl or a cell line with known FGFR amplification) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis and Cell Cycle Analysis

Application Note: Potent anticancer agents often induce programmed cell death (apoptosis) or cause cell cycle arrest.[2][7][8] Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying apoptosis. Concurrently, analyzing the DNA content with PI can reveal effects on cell cycle progression.

Protocol: Annexin V/PI Staining for Apoptosis

  • Treatment and Harvesting:

    • Treat cells in a 6-well plate with the test compound at 1X and 5X the GI₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Experimental Workflow Visualization

The logical flow from initial synthesis to biological validation can be visualized as follows:

Drug_Discovery_Workflow Start This compound (Scaffold) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis KinaseAssay Protocol 1: In Vitro Kinase Assay (IC₅₀) Synthesis->KinaseAssay CellAssay Protocol 2: Cell Proliferation Assay (GI₅₀) KinaseAssay->CellAssay If IC₅₀ is potent ApoptosisAssay Protocol 3: Apoptosis / Cell Cycle Analysis CellAssay->ApoptosisAssay If GI₅₀ is potent InVivo In Vivo Xenograft Model Studies ApoptosisAssay->InVivo If mechanism is confirmed Lead Lead Candidate InVivo->Lead

Caption: High-level workflow for developing anticancer agents from the indazole scaffold.

Conclusion and Future Directions

The this compound scaffold is a valuable and strategically designed building block in the field of oncology drug discovery. Its halogenated structure provides a robust starting point for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide provide a clear, validated framework for researchers to assess the anticancer potential of novel derivatives synthesized from this core. By systematically evaluating target engagement, cellular activity, and mechanism of action, development teams can efficiently identify promising lead candidates for further preclinical and clinical investigation. Future work will likely focus on leveraging this scaffold to develop inhibitors against novel and challenging cancer targets, as well as creating next-generation compounds with improved selectivity and resistance profiles.

References

The Strategic Intermediate: 6-Chloro-5-fluoro-1H-indazole in the Advancement of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition and the Quest for Superior Intermediates

Poly(ADP-ribose) polymerase (PARP) enzymes are pivotal players in the cellular response to DNA damage. Their inhibition has emerged as a groundbreaking therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two DNA repair pathways is catastrophic for cancer cells but not for healthy cells, underpins the success of PARP inhibitors.[1][2] The indazole scaffold has proven to be a privileged structure in the design of potent PARP inhibitors, with Niraparib being a notable clinical success. Central to the synthesis of next-generation PARP inhibitors is the strategic design and preparation of key intermediates. This application note details the significance, synthesis, and characterization of 6-chloro-5-fluoro-1H-indazole, a critical building block for the development of advanced PARP inhibitors. The deliberate incorporation of chlorine and fluorine atoms onto the indazole core is a strategic choice aimed at enhancing the pharmacological properties of the final drug molecule.

The Rationale Behind Halogenation: Enhancing Potency and Pharmacokinetics

The presence of halogen atoms in pharmaceutical compounds can profoundly influence their biological activity, metabolic stability, and binding affinity.[3][4]

The Role of the 5-Fluoro Substituent: The fluorine atom, owing to its small size and high electronegativity, can significantly impact drug-target interactions. In the context of PARP inhibitors, the fluorine atom at the 5-position of the indazole ring can:

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions within the PARP enzyme's active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the inhibitor's potency.[5] It can also promote favorable pi-pi stacking interactions with tyrosine residues in the binding pocket.

  • Modulate Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can improve its solubility, cell permeability, and overall pharmacokinetic profile.[6]

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved drug exposure.[1]

The Contribution of the 6-Chloro Substituent: The larger chlorine atom at the 6-position also plays a crucial role:

  • Increased Hydrophobicity and Binding: The chlorine atom increases the hydrophobicity of the molecule, which can lead to enhanced binding to hydrophobic pockets within the PARP active site.[4]

  • Metabolic Stability: Similar to fluorine, the chlorine atom can shield the aromatic ring from metabolic degradation, contributing to improved pharmacokinetic properties.[7]

  • Structural Rigidity: The presence of the chloro group can influence the conformation of the indazole ring, potentially locking it into a more favorable orientation for binding to the PARP enzyme.

The synergistic effect of the 5-fluoro and 6-chloro substituents is therefore a deliberate design element to create a PARP inhibitor with superior potency, selectivity, and a more favorable drug metabolism and pharmacokinetics (DMPK) profile.

Synthesis of this compound: A Detailed Protocol

The following protocol describes a plausible and robust synthetic route to this compound, adapted from established methodologies for the synthesis of similar halogenated indazoles.[8][9] The synthesis commences with the commercially available 4-chloro-5-fluoro-2-methylaniline and proceeds via a two-step diazotization and cyclization sequence.

dot

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloro-5-fluoro-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

Step 1: Acetylation of 4-Chloro-5-fluoro-2-methylaniline

  • To a stirred solution of 4-chloro-5-fluoro-2-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. Completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

  • Heat the reaction mixture from Step 1 to 60 °C.

  • Add isoamyl nitrite (2.0 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by TLC.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C and add a solution of sodium hydroxide (7.0 eq) in water and THF.

  • Stir the mixture at 0 °C for 3 hours to effect hydrolysis.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of acetone and water, or ethanol and water) and allow it to cool slowly to form crystals.[10] Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

dot

Caption: Purification workflow for the synthesized intermediate.

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before its use in subsequent steps. The following table summarizes the expected analytical data based on the characterization of structurally similar compounds.[7][11]

Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (br s, 1H, NH), ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155-160 (C-F, d, J ≈ 240 Hz), ~140, ~135, ~125, ~120 (C-Cl), ~115 (d, J ≈ 20 Hz), ~110 (d, J ≈ 5 Hz)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₇H₅ClFN₂⁺: 171.01, found: 171.0
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3100-3300 (N-H stretch), ~1600, ~1500 (C=C aromatic stretch), ~1100-1200 (C-F stretch)
Melting Point Expected to be a crystalline solid with a distinct melting point.

Application in PARP Inhibitor Synthesis: The Path to Niraparib

This compound is a key precursor in the synthesis of potent PARP inhibitors like Niraparib. The subsequent steps typically involve N-arylation of the indazole with a suitable piperidine derivative, often via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig or Ullmann condensation, or through a Suzuki coupling.[12][13]

dot

Caption: General scheme for PARP inhibitor synthesis.

Protocol 2: General Procedure for N-Arylation

Materials:

  • This compound

  • Aryl halide or boronic acid derivative of the piperidine side chain

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the aryl halide or boronic acid (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-arylated indazole intermediate.

Conclusion

This compound represents a highly strategic and valuable intermediate for the synthesis of advanced PARP inhibitors. The judicious placement of the chloro and fluoro substituents is anticipated to confer enhanced potency, metabolic stability, and favorable pharmacokinetic properties to the final drug molecules. The synthetic protocols outlined in this application note provide a robust framework for the preparation and purification of this key building block, paving the way for the development of next-generation therapies targeting DNA repair pathways in cancer.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-chloro-5-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The introduction of fluorine atoms into organic molecules can dramatically enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles particularly attractive for drug development. The target molecule, 6-chloro-5-fluoro-1H-indazole, represents a key building block for the synthesis of a new generation of therapeutic candidates.

Conventional methods for the synthesis of indazole derivatives often require harsh reaction conditions, long reaction times, and can result in low yields and the formation of undesirable byproducts.[5] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[6][7] This approach is particularly well-suited for the synthesis of heterocyclic compounds like indazoles.[5]

This document provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the underlying principles of microwave heating, present a detailed synthetic protocol, and discuss the potential applications of this important class of molecules.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Microwave-assisted synthesis operates on the principle of dielectric heating.[8] Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwaves directly couple with polar molecules in the solution.[8] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthetic mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat rapidly and uniformly throughout the bulk of the solution.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. Collisions between these moving ions generate heat.

This direct and efficient energy transfer leads to a number of significant advantages over conventional heating, including:

  • Rapid Reaction Rates: Reactions can often be completed in minutes rather than hours.

  • Higher Yields: The reduction in reaction time and uniform heating can minimize the formation of byproducts.

  • Improved Purity: Cleaner reaction profiles simplify product purification.

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.

Synthetic Pathway and Mechanism

The synthesis of this compound can be efficiently achieved through the microwave-assisted cyclization of a suitably substituted hydrazone. A plausible and efficient route starts from 4-chloro-5-fluoro-2-methylaniline. The overall synthetic workflow is depicted below.

A 4-chloro-5-fluoro-2-methylaniline BB BB A->BB B Diazotization C Reduction D Hydrazine Intermediate C->D E Condensation with Aldehyde/Ketone D->E F Hydrazone Intermediate E->F G Microwave-Assisted Cyclization F->G H This compound G->H BB->C

Figure 1: Conceptual workflow for the synthesis of this compound.

A more direct and convergent approach, which is highly amenable to microwave assistance, involves the reaction of a substituted o-halobenzaldehyde with hydrazine. This method is exemplified in the protocol below.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound using a dedicated microwave reactor.

Materials and Equipment:

  • 2-Chloro-5-fluoro-6-nitrobenzaldehyde (starting material)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (anhydrous)

  • Microwave reactor (e.g., Biotage Initiator, CEM Discover)

  • Microwave process vials (10-20 mL) with crimp caps

  • Magnetic stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Use only microwave-safe vials and operate the reactor according to the manufacturer's instructions.[9]

  • Always allow the reaction vessel to cool to a safe temperature before opening.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chloro-5-fluoro-6-nitrobenzaldehyde (1 mmol, 205.6 mg).

  • Solvent and Reagent Addition: Add anhydrous ethanol (5 mL) to the vial and stir to dissolve the starting material. To this solution, add hydrazine hydrate (2.5 mmol, 125.1 mg, 0.12 mL).

  • Vessel Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the sealed vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 20 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: High

  • Reaction Monitoring: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate may form. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent) to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add distilled water (20 mL). The product should precipitate.

    • Collect the crude product by vacuum filtration, washing with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis of this compound.

ParameterValue
Starting Material 2-Chloro-5-fluoro-6-nitrobenzaldehyde
Key Reagent Hydrazine hydrate
Solvent Ethanol
Microwave Temperature 150 °C
Reaction Time 20 minutes
Expected Yield 75-90%
Appearance Off-white to pale yellow solid

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and purity.

  • Melting Point: To assess the purity of the final product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Decomposition of starting material or productDecrease reaction temperature.
Impure reagentsUse high-purity starting materials and anhydrous solvents.
Formation of Byproducts Side reactions due to excessive temperature or timeOptimize reaction conditions by running a time and temperature screen.
Difficulty in Purification Co-eluting impuritiesTry a different solvent system for recrystallization or column chromatography.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern can be exploited to fine-tune the pharmacological properties of lead compounds. Areas of potential application include:

  • Oncology: Many indazole derivatives have shown potent anti-cancer activity by inhibiting various protein kinases.[1]

  • Inflammatory Diseases: Indazole-based compounds have been investigated as anti-inflammatory agents.[2]

  • Infectious Diseases: The indazole nucleus is present in compounds with antibacterial and antifungal properties.[6][7]

A This compound BB BB A->BB B Further Functionalization (e.g., N-alkylation, cross-coupling) C Library of Derivatives D Biological Screening C->D E Oncology Targets D->E F Inflammatory Pathways D->F G Infectious Agents D->G H Lead Compound Identification E->H F->H G->H BB->C

Figure 2: The role of this compound in a drug discovery workflow.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the preparation of this compound derivatives. The protocol outlined in this document provides a robust starting point for researchers in academic and industrial settings. The versatility of the indazole scaffold, combined with the benefits of microwave technology, makes this a powerful combination for accelerating the discovery and development of new therapeutic agents.

References

Application Note: A Scalable, Multi-Step Synthesis Protocol for 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 6-chloro-5-fluoro-1H-indazole, a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. The described synthetic route is designed for scalability and robustness, proceeding from the commercially available starting material 4-chloro-5-fluoro-2-methylaniline. The methodology employs a classical yet highly effective sequence of N-acetylation, diazotization-induced cyclization, and subsequent deprotection. This document offers a step-by-step experimental procedure, in-depth explanations of the chemical transformations, safety protocols, and analytical checkpoints to ensure the synthesis of a high-purity final product.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including the notable multi-kinase inhibitor, Axitinib.[1] The specific substitution pattern of this compound imparts unique electronic and steric properties, making it a highly sought-after intermediate for creating potent and selective drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a versatile handle for further chemical modification through cross-coupling reactions.[2][3]

The challenge in producing such intermediates lies in developing a synthetic route that is not only high-yielding but also safe, economical, and reproducible on an industrial scale. The protocol herein addresses this need by adapting a well-established pathway for indazole synthesis: the Davis-Beirut reaction, which involves the cyclization of an N-acetylated o-toluidine derivative.[4][5]

The Synthetic Rationale

The chosen synthetic strategy begins with the readily available 4-chloro-5-fluoro-2-methylaniline. The pathway can be dissected into three primary stages:

  • N-Acetylation: The amino group of the starting aniline is acetylated. This is a crucial step for two reasons. First, it protects the amine from participating in undesired side reactions. Second, and more importantly, the acetyl group serves as a transient directing group that facilitates the subsequent intramolecular cyclization onto the ortho-methyl group.

  • Diazotization and Cyclization: The acetylated intermediate is treated with a diazotizing agent, typically an alkyl nitrite under non-aqueous conditions. This generates a diazonium species in situ, which immediately undergoes an intramolecular electrophilic cyclization to form the N-acetylated indazole ring system. This one-pot transformation is the cornerstone of the synthesis.

  • Hydrolysis (Deprotection): The final step involves the removal of the N-acetyl group via acid- or base-catalyzed hydrolysis to yield the target this compound.

This approach is favored for large-scale production due to its operational simplicity, avoidance of hazardous reagents like hydrazine, and the use of cost-effective starting materials.[5]

Overall Reaction Scheme

The complete synthetic transformation is illustrated below.

Figure 1: Overall synthetic scheme for this compound.

Materials and Equipment

Reagents and Solvents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
4-chloro-5-fluoro-2-methylaniline62788-63-2159.59Purity >98%
Acetic Anhydride108-24-7102.09ACS grade or higher
Pyridine110-86-179.10Anhydrous
Chloroform67-66-3119.38Stabilized, ACS grade
Potassium Acetate (KOAc)127-08-298.14Anhydrous
Isoamyl Nitrite110-46-3117.15Stabilized with ethanol
Hydrochloric Acid (HCl)7647-01-036.4637% aqueous solution (conc.)
Sodium Hydroxide (NaOH)1310-73-240.00Pellets or 50% aqueous solution
Heptane142-82-5100.21ACS grade
Ethyl Acetate141-78-688.11ACS grade
Anhydrous Sodium Sulfate7757-82-6142.04Granular
Equipment
  • Large-capacity, jacketed glass reaction vessel with overhead mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Vacuum filtration apparatus (Büchner funnel).

  • Standard laboratory glassware.

  • Analytical instruments: NMR Spectrometer, LC-MS, HPLC system.

Detailed Experimental Protocol

Step 1: N-Acetylation of 4-chloro-5-fluoro-2-methylaniline

Rationale: This step converts the primary aniline into a secondary amide, N-(4-chloro-5-fluoro-2-methylphenyl)acetamide. This protects the nitrogen and sets the stage for the subsequent cyclization. Pyridine is used as a mild base to neutralize the acetic acid byproduct.

  • Setup: Charge a dry 10 L jacketed reaction vessel with 4-chloro-5-fluoro-2-methylaniline (500 g, 3.13 mol) and chloroform (3.5 L).

  • Stirring: Begin vigorous stirring to ensure complete dissolution.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Reagent Addition: Slowly add pyridine (272 mL, 3.37 mol, 1.08 eq) via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Acetylation: Add acetic anhydride (325 mL, 3.44 mol, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding 2 L of water.

    • Transfer the mixture to a separatory funnel, separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated NaHCO₃ solution (1 x 1 L), and brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid crude product.

  • Purification: The crude N-(4-chloro-5-fluoro-2-methylphenyl)acetamide can be purified by recrystallization from an ethyl acetate/heptane mixture to yield off-white crystals.

Step 2: Diazotization and Intramolecular Cyclization

Rationale: This is the key ring-forming step. Potassium acetate acts as a base. Isoamyl nitrite, upon heating, serves as the source of the nitrosonium ion (NO⁺) for diazotization of the N-acetyl aniline derivative. The resulting diazonium salt is highly reactive and undergoes an immediate intramolecular cyclization, followed by aromatization to give the N-acetylated indazole.[4]

  • Setup: Charge the dried N-(4-chloro-5-fluoro-2-methylphenyl)acetamide (from Step 1, approx. 3.13 mol) and anhydrous potassium acetate (461 g, 4.70 mol, 1.5 eq) into a 10 L jacketed reactor equipped with a reflux condenser.

  • Solvent: Add chloroform (4.0 L).

  • Heating: Heat the stirred slurry to reflux (approx. 65°C).

  • Reagent Addition: Once at a steady reflux, add isoamyl nitrite (630 mL, 4.70 mol, 1.5 eq) dropwise over 2-3 hours. Caution: This addition is exothermic and may increase the reflux rate. Maintain controlled addition to manage the reaction.

  • Reaction: Maintain the reaction at reflux for 18-20 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Cooling & Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the volatile components (chloroform, excess isoamyl nitrite) under reduced pressure.

    • The resulting residue contains the crude 1-acetyl-6-chloro-5-fluoro-1H-indazole and inorganic salts.

Step 3: Hydrolysis and Product Isolation

Rationale: The N-acetyl group is removed by acid-catalyzed hydrolysis to liberate the free NH of the indazole ring, yielding the final product. A final pH adjustment precipitates the product from the aqueous solution.

  • Hydrolysis: To the crude residue from Step 2, add 5 M aqueous HCl (5.0 L).

  • Heating: Heat the mixture to 60-65°C and stir vigorously for 4-6 hours until LC-MS analysis confirms complete removal of the acetyl group.

  • Cooling & Filtration: Cool the acidic mixture to room temperature. If any solids are present, filter them off.

  • Neutralization: Transfer the filtrate to a suitable vessel and cool to 10-15°C in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 7-8. Caution: This is a highly exothermic neutralization.

  • Precipitation: The product will precipitate as a solid during neutralization. Continue stirring in the cold for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum at 50°C to a constant weight to yield this compound.

Process Workflow and Data

Experimental Workflow Diagram

G Figure 2: Large-Scale Synthesis Workflow cluster_prep Step 1: Acetylation cluster_cyclize Step 2: Cyclization cluster_isolate Step 3: Isolation A Charge Reactor: 4-chloro-5-fluoro-2-methylaniline + Chloroform B Cool to 0-5°C A->B C Add Pyridine & Acetic Anhydride B->C D React at RT (3-4h) C->D E Aqueous Work-up & Wash D->E F Concentrate & Recrystallize E->F G Charge Reactor: Acetylated Intermediate, KOAc + Chloroform F->G H Heat to Reflux (~65°C) G->H I Add Isoamyl Nitrite (2-3h) H->I J Reflux for 18-20h I->J K Cool & Concentrate J->K L Add 5M HCl to Residue K->L M Heat to 60-65°C (4-6h) L->M N Cool & Adjust pH to 7-8 with NaOH M->N O Filter Precipitate N->O P Wash with Water & Dry O->P Final Final Product: This compound P->Final

Caption: Visual representation of the multi-step synthesis workflow.

Quantitative Data Summary
ParameterValueNotes
Starting Material Input500 g (3.13 mol)4-chloro-5-fluoro-2-methylaniline
Typical Overall Yield60-70%Based on analogous preparations[4]
Expected Final Product Mass320 - 375 g
Purity (by HPLC)>98%After final isolation
AppearanceOff-white to light tan solid
Melting Point~175-177 °CReference for 6-chloro-1H-indazole[6]

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a broad singlet for the N-H proton (>13 ppm), and distinct aromatic protons in the 7.5-8.0 ppm range, showing coupling patterns consistent with the substitution.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A singlet or doublet corresponding to the fluorine atom on the benzene ring.

  • LC-MS: A single major peak on the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ for C₇H₄ClFN₂ (Calculated m/z: 171.01).

  • HPLC: To determine purity, using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid).

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety guidelines.[7][8]

  • General: All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene) at all times.[7]

  • Reagent Handling:

    • Chloroform: A suspected carcinogen and toxicant. Avoid inhalation and skin contact.

    • Acetic Anhydride & Pyridine: Corrosive and have pungent odors. Handle with care in the fume hood.

    • Isoamyl Nitrite: A flammable vasodilator. Avoid inhalation. Keep away from ignition sources.

    • Acids and Bases (HCl, NaOH): Highly corrosive. The neutralization step is very exothermic and can cause splashing. Perform additions slowly and with adequate cooling.

  • Emergency Procedures:

    • Spills: Neutralize acid/base spills appropriately. Absorb solvent spills with a non-flammable absorbent material.

    • Exposure: In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes & Protocols: Developing Novel Antileishmanial Agents from 6-Chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Leishmaniasis remains a significant global health burden, and the development of new, effective, and safe therapeutics is a critical priority.[1][2] The indazole scaffold has emerged as a promising starting point for antiprotozoal drug discovery, with several derivatives showing potent activity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a prospective strategy to design, synthesize, and evaluate novel antileishmanial agents derived from the 6-chloro-5-fluoro-1H-indazole core. We present a rationale for the selection of this starting scaffold, detailed protocols for chemical synthesis, a complete in vitro and in vivo screening cascade, and methodologies for preliminary mechanism of action studies.

Introduction: The Rationale for Indazole-Based Drug Discovery

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral disease.[1] Current treatment options are limited by toxicity, variable efficacy, high cost, and increasing parasite resistance.[1][4] This landscape underscores the urgent need for novel chemical entities with improved therapeutic profiles.

The indazole heterocycle is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[3][5] Crucially, various substituted indazole derivatives have demonstrated significant in vitro and in vivo antileishmanial activity, validating this chemical class as a promising source for new drug candidates.[2][3][6][7]

The selection of This compound as a novel starting point is deliberate. The halogen substituents—chloro and fluoro—are key pharmacophores in drug design. They can enhance metabolic stability, modulate lipophilicity, and form specific halogen bonds with target proteins, potentially increasing binding affinity and efficacy. This guide outlines a systematic approach to explore the chemical space around this core to identify potent and selective antileishmanial compounds.

Overall Drug Discovery Workflow

The proposed workflow follows a logical progression from chemical synthesis to biological validation. This staged approach ensures that resources are focused on the most promising compounds as they advance through the screening cascade.

Antileishmanial Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Efficacy & MoA Start This compound Synth Synthesis of N-Substituted Derivatives Start->Synth Library Compound Library (IND-001 to IND-XXX) Synth->Library Promastigote Promastigote Viability Assay Library->Promastigote Amastigote Intracellular Amastigote Assay Promastigote->Amastigote Cytotox Mammalian Cytotoxicity Assay (e.g., THP-1, HepG2) Amastigote->Cytotox Hit_Ident Hit Identification (IC50, CC50, SI) Cytotox->Hit_Ident InVivo In Vivo Murine Model (L. donovani) Hit_Ident->InVivo MoA Mechanism of Action Studies InVivo->MoA Lead_Cand Lead Candidate MoA->Lead_Cand

Caption: High-level workflow for the discovery of novel antileishmanial agents.

Synthesis of a Focused Compound Library

The primary synthetic objective is to introduce diversity at the N1 and N2 positions of the indazole ring, as modifications at these positions are known to significantly modulate biological activity.[3] A common and effective method is the N-arylation or N-alkylation of the indazole core.

Protocol 3.1: General Procedure for N-Arylation of this compound

This protocol is adapted from established copper-catalyzed N-arylation methods for indazoles.[8]

Rationale: Copper-catalyzed cross-coupling reactions provide a robust and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The use of a ligand like 1,10-phenanthroline is crucial for stabilizing the copper catalyst and facilitating the reaction.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromopyridine, etc.)

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH) or other suitable base

  • 1,10-phenanthroline (phen)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add powdered KOH (2.0 mmol) and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic solids.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-6-chloro-5-fluoro-1H-indazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Screening Cascade

The in vitro screening process is designed to first identify compounds with activity against the parasite and then triage them based on their selectivity against a mammalian host cell line.

Protocol 4.1: Primary Screen - Leishmania donovani Promastigote Viability Assay

Rationale: The promastigote is the insect stage of the parasite and is easily cultured in vitro, making it suitable for initial high-throughput screening. While not the clinically relevant stage, it provides a rapid and cost-effective way to eliminate inactive compounds. A fluorescent reporter assay is used for its sensitivity and high-throughput compatibility.[9]

Materials:

  • L. donovani promastigotes (e.g., expressing a fluorescent protein like mCherry)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Amphotericin B (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Seed L. donovani promastigotes into a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of culture medium.

  • Add test compounds from a stock plate to achieve a final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Include wells with Amphotericin B (e.g., 1 µM) as a positive control and wells with 0.5% DMSO as a negative (vehicle) control.

  • Incubate the plates at 26 °C for 72 hours.

  • Measure fluorescence (e.g., Ex: 587 nm, Em: 610 nm for mCherry) using a plate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" and advance to the next stage.

Protocol 4.2: Secondary Screen - Intracellular L. donovani Amastigote Assay

Rationale: This is the most critical in vitro assay, as it evaluates compound efficacy against the clinically relevant amastigote stage residing within a host macrophage.[10][11] This assay provides a more biologically relevant measure of a compound's potential.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Stationary-phase L. donovani promastigotes

  • Test compounds and controls (Amphotericin B, Miltefosine)

  • DNA-binding fluorescent dye (e.g., Hoechst 33342 or DAPI)

  • High-content imaging system

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well imaging plate at 5 x 10⁴ cells/well. Differentiate them into adherent macrophages by adding PMA (100 ng/mL) and incubating for 48 hours at 37 °C, 5% CO₂.

  • Infection: Wash the differentiated macrophages to remove PMA. Add stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[11]

  • Treatment: Wash the cells gently to remove extracellular parasites. Add fresh medium containing serial dilutions of the hit compounds (e.g., from 50 µM to 0.1 µM).

  • Incubate the treated plates for 72 hours at 37 °C, 5% CO₂.

  • Imaging and Analysis: Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain with a DNA-binding dye that stains both the host cell and parasite nuclei.

  • Use a high-content imaging system to automatically count the number of host cells and the number of amastigotes per cell.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite reduction against the compound concentration.

Protocol 4.3: Cytotoxicity and Selectivity Index Determination

Rationale: An ideal drug candidate must be toxic to the parasite but not to the host. This assay measures the cytotoxicity of the compounds against a mammalian cell line to determine their therapeutic window. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14]

Materials:

  • THP-1 or HepG2 (human liver carcinoma) cells

  • Appropriate culture medium (e.g., RPMI-1640)

  • Test compounds and controls (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Add serial dilutions of the hit compounds, identical to the concentrations used in the amastigote assay.

  • Incubate for 72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][15]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.

  • Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ . A higher SI value (ideally >10) indicates greater selectivity for the parasite over the host cell.

Data Presentation and Hit Prioritization

Data from the in vitro screening cascade should be summarized to facilitate the selection of compounds for further study.

Table 1: Hypothetical In Vitro Screening Data Summary

Compound IDPromastigote Inhibition @ 10µM (%)Amastigote IC₅₀ (µM)Cytotoxicity CC₅₀ (µM) (THP-1)Selectivity Index (SI)
IND-00185%2.5>50>20
IND-00245%>20>50N/A
IND-00392%0.815.219
IND-00495%1.25.14.3
Miltefosine98%1.525.016.7

In this example, IND-001 and IND-003 would be prioritized for in vivo studies due to their potent anti-amastigote activity and high selectivity indices.

In Vivo Efficacy Testing

Promising candidates with good in vitro potency and selectivity should be evaluated in an animal model of visceral leishmaniasis to assess their in vivo efficacy.

Protocol 6.1: Murine Model of Visceral Leishmaniasis (L. donovani)

Rationale: The BALB/c mouse model is a standard and well-characterized model for visceral leishmaniasis.[16][17] It allows for the assessment of a compound's ability to reduce parasite burden in target organs like the liver and spleen.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • L. donovani amastigotes (isolated from the spleen of an infected hamster)[16]

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Miltefosine (positive control drug)

  • Sterile saline

Procedure:

  • Infection: Infect mice via intravenous (tail vein) injection with 1-2 x 10⁷ L. donovani amastigotes.[18]

  • Treatment: Allow the infection to establish for 7-14 days. Then, begin treatment. Administer the test compound (e.g., via oral gavage) once daily for 5 or 10 consecutive days at one or more dose levels (e.g., 25, 50 mg/kg).

  • Include a vehicle-treated group (negative control) and a Miltefosine-treated group (positive control).

  • Assessment: 24-48 hours after the final dose, humanely euthanize the mice.

  • Aseptically remove the liver and spleen. Weigh the organs.

  • Prepare tissue homogenates and create serial dilutions. Culture the dilutions on appropriate media to quantify the number of viable parasites.

  • Alternatively, make impression smears of the tissues on glass slides, stain with Giemsa, and count the number of amastigotes per 1000 host cell nuclei to determine Leishman-Donovan Units (LDUs).

  • Calculate the percentage of parasite burden reduction in treated groups compared to the vehicle control group.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound kills the parasite is crucial for lead optimization. Early-stage MoA studies can provide valuable insights.

MoA Investigation cluster_targets Potential Parasite Targets cluster_assays Investigative Assays Lead Lead Compound Mito Mitochondrial Function Lead->Mito affects? Redox Redox Homeostasis (Trypanothione Reductase) Lead->Redox affects? DNA DNA/RNA Synthesis Lead->DNA affects? Membrane Membrane Integrity Lead->Membrane affects? JC1 Mitochondrial Membrane Potential Assay (JC-1) Mito->JC1 tests ROS Reactive Oxygen Species (ROS) Assay Redox->ROS tests TryR Trypanothione Reductase (TryR) Enzyme Assay Redox->TryR tests Sterol Ergosterol Biosynthesis Assay Membrane->Sterol tests

Caption: Investigative pathways for elucidating the mechanism of action.

Rationale: Many existing antileishmanial drugs disrupt key parasite-specific pathways, such as redox metabolism or membrane composition.[1] For instance, Amphotericin B binds to ergosterol in the parasite membrane, while antimonials disrupt the trypanothione redox system.[1] Investigating these known vulnerabilities is a logical starting point. Trypanothione reductase (TryR) is a particularly attractive target as it is essential for the parasite's survival and absent in mammals.[7]

Suggested Initial Assays:

  • Mitochondrial Membrane Potential: Treat promastigotes with the test compound and stain with a dye like JC-1. A loss of mitochondrial membrane potential is a common indicator of apoptosis or metabolic disruption.

  • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like CellROX to measure the generation of ROS in treated parasites. An increase in ROS suggests interference with the parasite's redox homeostasis.

  • Membrane Permeability/Integrity: Assess membrane damage by measuring the uptake of a dye like propidium iodide, which can only enter cells with compromised membranes.

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the discovery and preclinical development of novel antileishmanial agents starting from the this compound scaffold. By combining targeted synthesis with a rigorous screening cascade and early mechanistic insights, this strategy aims to efficiently identify and advance promising lead candidates for a disease with a profound unmet medical need.

References

Application Notes & Protocols: Synthesis and Evaluation of 6-Chloro-5-fluoro-1H-indazole Derivatives for Anti-proliferative Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved therapeutics, particularly in oncology.[1][2] Marketed drugs such as Axitinib and Pazopanib, which are potent kinase inhibitors, feature this core structure and validate its utility in targeting key pathways in cell proliferation.[1][2] The strategic incorporation of halogen atoms, specifically fluorine and chlorine, can significantly enhance a molecule's pharmacological profile. Fluorine is known to improve metabolic stability, binding affinity, and lipophilicity, while chlorine can provide key interactions within protein binding pockets.[3][4] This guide provides a comprehensive, field-proven framework for the synthesis of 6-chloro-5-fluoro-1H-indazole, a key intermediate, and its subsequent evaluation as an anti-proliferative agent. We present a detailed synthetic protocol, methodologies for in vitro biological screening, and the scientific rationale underpinning these experimental choices.

Part 1: Rationale and Synthetic Strategy

The development of novel anti-cancer agents requires a logical design and a robust synthetic pathway. Our strategy focuses on constructing the this compound core, a key building block for a library of potential drug candidates.

The Scientific Rationale

The indazole ring system is an excellent bioisostere of indole, present in many biological signaling molecules. This mimicry allows indazole derivatives to effectively compete for binding sites on enzymes crucial for cancer cell survival and proliferation, most notably protein kinases.[5] Many indazole-based compounds function as ATP-competitive inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for tumor angiogenesis.[5] The anti-proliferative effects of indazoles are often mediated by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[6][7] Studies have shown that active indazole derivatives can upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[7][8]

Proposed Synthetic Pathway: The Jacobsen Indazole Synthesis

Among the various methods for constructing the indazole core, the Jacobsen indazole synthesis offers a reliable route starting from an appropriately substituted o-toluidine derivative.[9] This pathway involves diazotization followed by an intramolecular cyclization. We will adapt this classical and effective method for our target molecule.

The proposed workflow begins with the commercially available precursor, 4-chloro-5-fluoro-2-methylaniline. The key steps involve the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield the desired 1H-indazole scaffold.

cluster_synthesis Synthetic Workflow A Start: 4-chloro-5-fluoro- 2-methylaniline B Step 1: Diazotization (NaNO₂, HCl, 0-5°C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Intramolecular Cyclization (Spontaneous upon formation) C->D E Product: 6-chloro-5-fluoro- 1H-indazole D->E F Step 3: Purification (Column Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Part 2: Experimental Protocols: Synthesis and Characterization

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
  • 4-chloro-5-fluoro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for elution)

Protocol: Synthesis of this compound

Causality: This protocol relies on the generation of a reactive diazonium salt from the starting aniline. The proximity of the methyl group allows for an intramolecular cyclization, a common and efficient method for forming the indazole ring system. The reaction is run at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoro-2-methylaniline (10.0 g, 62.6 mmol) in concentrated hydrochloric acid (50 mL). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (4.76 g, 69.0 mmol) in water (15 mL) dropwise over 30 minutes. The addition must be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Cyclization and Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The formation of the indazole product can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.

  • Work-up and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂). Perform this step in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected characterization data would be similar to other substituted indazoles reported in the literature.[10]

  • ¹H NMR: To confirm the proton environment of the aromatic structure.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Part 3: Protocols for Anti-proliferative Studies

Once the compound is synthesized and characterized, its biological activity can be assessed. The MTT assay is a robust, colorimetric method for evaluating a compound's cytostatic or cytotoxic effects on cancer cells.[11][12]

Principle of the MTT Assay

The assay measures the metabolic activity of living cells. The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell proliferation inhibition.

cluster_assay MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. Compound Treatment (Serial dilutions of indazole derivative) B->C D 4. Incubation (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h) (Viable cells form formazan) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Standard workflow for an in vitro MTT anti-proliferative assay.

Protocol: In Vitro Anti-proliferative MTT Assay

Self-Validation: This protocol incorporates essential controls for trustworthiness. The 'vehicle control' (DMSO only) establishes the baseline for 100% cell viability, while 'untreated' and 'blank' wells account for background absorbance. Performing the assay in triplicate is critical for statistical validity.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Harvest cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate overnight (~18 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[14]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell proliferation by 50%.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

  • Data Presentation: Summarize the IC₅₀ values for different cell lines in a clear, tabular format.

Table 1: Representative Anti-proliferative Activity Data

CompoundCell LineIC₅₀ (µM) ± SD
This compoundMCF-7 (Breast Cancer)Example: 5.47 ± 1.45
(Derivative 1)A549 (Lung Cancer)Example: 7.73 ± 1.66
HCT-116 (Colon Cancer)Example: 2.95 ± 0.80
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)Example: 0.85 ± 0.15

Note: The IC₅₀ values shown are hypothetical examples for illustrative purposes, based on ranges seen for similar compounds in the literature.[6][15]

References

Application Note: Strategic Functionalization of 6-Chloro-5-fluoro-1H-indazole via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, makes it a versatile pharmacophore with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] Specifically, the 6-chloro-5-fluoro-1H-indazole moiety represents a key building block for creating novel chemical entities with tailored pharmacological profiles. The strategic placement of halogen atoms—a reactive chlorine at the C6 position and a fluorine atom at C5 for modulating electronic properties—provides a powerful handle for synthetic diversification.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such halogenated heterocycles.[4] These methods offer unparalleled efficiency, selectivity, and functional group tolerance for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6][7] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the derivatization of this compound, enabling researchers in drug discovery and development to unlock its full synthetic potential.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation/Coordination: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center. For Suzuki coupling, this involves the transfer of the organic group from boron to palladium. For Buchwald-Hartwig amination, the amine coordinates, followed by deprotonation by a base to form a palladium-amide complex.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly influencing reaction efficiency and scope.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex L_n(Ind)Pd(II)-Cl Pd0->OxAdd Oxidative Addition Trans Transmetalation or Coordination Complex OxAdd->Trans Transmetalation / Amine Coordination Trans->Pd0 Reductive Elimination Product Product (Functionalized Indazole) Trans->Product Substrate 6-Chloro-5-fluoro- 1H-indazole (Ind-Cl) Substrate->OxAdd Partner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) Partner->Trans Base Base Base->Trans Deprotonation (if needed)

Caption: General Palladium Cross-Coupling Cycle.

Application Protocols: C-C and C-N Bond Formation

The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages (C-C)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds.[7] Its tolerance for a vast array of functional groups and the commercial availability of a wide range of boronic acids make it a first-choice reaction for library synthesis.[5][9] For this compound, this reaction enables the introduction of diverse aryl or heteroaryl substituents at the C6 position.

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex ([Pd(dppf)Cl₂]) is an excellent, air-stable precatalyst that is effective for coupling aryl chlorides.[9][10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[9][10]

  • Solvent: A mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and promotes the activity of the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.02-0.05 equiv.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 90-110 °C.

  • Stir the reaction for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

ParameterRecommended Value
SubstrateThis compound
Coupling PartnerAryl/Heteroaryl boronic acid (1.2-1.5 equiv.)
Catalyst[Pd(dppf)Cl₂]·CH₂Cl₂ (2-5 mol%)
BaseK₂CO₃ (2.0-3.0 equiv.)
Solvent1,4-Dioxane/Water (4:1)
Temperature90-110 °C
Time4-16 h
Typical Yield65-95%
Buchwald-Hartwig Amination: Accessing Aryl Amines (C-N)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C(sp²)-N bonds, a linkage prevalent in pharmaceuticals.[8][11] This reaction allows for the coupling of a wide variety of primary and secondary amines to the indazole core, providing direct access to key intermediates for drug candidates.[12][13]

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered biarylphosphine ligand (e.g., XPhos or SPhos) is highly effective for the amination of challenging aryl chlorides. These bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination steps.[13]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine and generate the active palladium-amide intermediate. Cesium carbonate (Cs₂CO₃) can be a milder alternative for sensitive substrates.

  • Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents that offer good solubility and high boiling points suitable for these reactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous solvent (toluene or dioxane).

  • Add the amine coupling partner (1.2 equiv.) via syringe.

  • Place the reaction in a preheated oil bath or heating block at 100-120 °C.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary Table

ParameterRecommended Value
SubstrateThis compound
Coupling PartnerPrimary or Secondary Amine (1.2 equiv.)
Catalyst/LigandPd(OAc)₂ (2 mol%) / XPhos (4 mol%)
BaseNaOt-Bu (1.4 equiv.)
SolventToluene or 1,4-Dioxane
Temperature100-120 °C
Time6-24 h
Typical Yield60-90%
Sonogashira Coupling: Introducing Alkynyl Functionality (C-C)

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems or providing a versatile alkyne handle for further transformations like click chemistry or cyclizations.[14][15]

Rationale for Component Selection:

  • Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (CuI). The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15]

  • Base: A bulky amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves as both the base and, often, the solvent. It neutralizes the HX acid formed during the reaction.

  • Solvent: DMF or THF can be used as co-solvents if needed for solubility.

Experimental Protocol: Sonogashira Coupling

  • To a dry reaction vial, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Seal the vial and stir at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

  • Monitor the reaction by TLC or LC-MS. The reaction typically takes 2-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Data Summary Table

ParameterRecommended Value
SubstrateThis compound
Coupling PartnerTerminal Alkyne (1.2-1.5 equiv.)
CatalystPdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)
BaseTriethylamine (Et₃N) (3.0 equiv.)
SolventTHF or DMF
Temperature25-80 °C
Time2-12 h
Typical Yield70-95%
Heck Reaction: Vinylation of the Indazole Core (C-C)

The Heck reaction couples the aryl chloride with an alkene to form a new C-C bond, effectively installing a vinyl group at the C6 position.[16][17] This is a powerful method for creating styrenyl-type derivatives.

Rationale for Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: Triphenylphosphine (PPh₃) or a more electron-rich phosphine can be used to stabilize the catalyst.

  • Base: An inorganic base like potassium carbonate or an organic base like triethylamine is required to regenerate the Pd(0) catalyst in the final step of the cycle.[16]

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used.

Experimental Protocol: Heck Reaction

  • To a dry pressure tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous polar aprotic solvent (e.g., DMF).

  • Add the alkene (e.g., styrene or an acrylate, 1.5 equiv.).

  • Seal the pressure tube tightly and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary Table

ParameterRecommended Value
SubstrateThis compound
Coupling PartnerAlkene (1.5 equiv.)
Catalyst/LigandPd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)
BaseK₂CO₃ (2.0 equiv.)
SolventDMF or NMP
Temperature120-140 °C
Time12-24 h
Typical Yield50-80%

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram illustrates the key stages from reaction setup to product isolation.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis Setup1 Weigh Reagents: Indazole, Coupling Partner, Base Setup2 Add Catalyst & Ligand Setup1->Setup2 Setup3 Inert Atmosphere: Evacuate & Backfill (N₂/Ar) Setup2->Setup3 Setup4 Add Anhydrous Solvent & Liquid Reagents Setup3->Setup4 React Heat & Stir (Monitor by TLC/LC-MS) Setup4->React Workup1 Cool to RT & Quench React->Workup1 Workup2 Liquid-Liquid Extraction Workup1->Workup2 Workup3 Dry (Na₂SO₄) & Concentrate Workup2->Workup3 Purify1 Column Chromatography Workup3->Purify1 Purify2 Characterization: NMR, MS, etc. Purify1->Purify2

Caption: Standard Laboratory Workflow Diagram.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the late-stage functionalization of this compound. By leveraging established protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently synthesize diverse libraries of novel indazole derivatives. The methodologies detailed in this guide serve as a comprehensive resource for chemists aiming to explore new chemical space in the pursuit of next-generation therapeutics. Careful selection of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity, enabling the rapid advancement of drug discovery programs.

References

The Strategic Role of 6-Chloro-5-fluoro-1H-indazole in the Synthesis of Potent Anti-inflammatory Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, offers a versatile template for developing compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4][5] The indazole nucleus can engage in crucial hydrogen bonding interactions with biological targets, and its various positions can be functionalized to fine-tune the steric and electronic properties of the molecule, thereby optimizing its potency, selectivity, and pharmacokinetic profile.[6] Among the vast library of indazole-based compounds, those halogenated at specific positions have garnered significant attention for their enhanced biological activity. This guide focuses on the strategic application of a key starting material, 6-chloro-5-fluoro-1H-indazole , in the synthesis of potent anti-inflammatory compounds, particularly those targeting protein kinases involved in inflammatory signaling pathways.

The presence of both chlorine and fluorine atoms on the benzene ring of the indazole scaffold is not arbitrary. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The chlorine atom at the 6-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties that are often crucial for potent kinase inhibition.[2][6]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of anti-inflammatory compounds derived from this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols for key synthetic transformations, and explore the mechanism of action of the resulting compounds.

The Rationale: Targeting Inflammatory Kinases

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Protein kinases play a pivotal role in orchestrating the complex signaling networks that drive the inflammatory response.[7] One of the most critical pathways is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.[3][8][9]

The p38 MAPK pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7] Therefore, the development of small molecule inhibitors of p38 MAPK represents a promising therapeutic strategy for a range of inflammatory disorders.[10][11] Indazole-based compounds have emerged as a promising class of p38 MAPK inhibitors.[8]

The general synthetic strategy for creating potent kinase inhibitors from this compound involves two key modifications to the indazole core:

  • N-Alkylation or N-Arylation at the N1 Position: This modification is often used to introduce a side chain that can occupy a specific pocket of the kinase active site, thereby enhancing potency and selectivity. The choice of the alkylating or arylating agent is critical and is typically guided by structure-activity relationship (SAR) studies.[12][13]

  • Suzuki Cross-Coupling at the C6 Position: The chlorine atom at the C6 position provides a reactive site for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a variety of aryl or heteroaryl groups, which often form key interactions with the hinge region of the kinase, a critical element for potent inhibition.[14][15]

The following sections will provide detailed protocols for these key synthetic transformations, followed by an example of a complete synthetic sequence to a hypothetical p38 MAPK inhibitor.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of this compound

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving high regioselectivity is a common challenge.[12][13] The choice of base and solvent system is crucial in directing the alkylation to the desired N1 position. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product.[12][13]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the indazolide anion is observed.

  • Alkylation: Add the desired alkylating agent (e.g., a primary alkyl halide or tosylate, 1.2 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated this compound.

Protocol 2: Suzuki Cross-Coupling of N1-Alkyl-6-chloro-5-fluoro-1H-indazole

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[14][15] In this protocol, the chlorine atom at the C6 position of the indazole ring is coupled with a boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base.

Step-by-Step Methodology:

  • Preparation: To a microwave vial or a Schlenk flask, add the N1-alkyl-6-chloro-5-fluoro-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronic acid pinacol ester, 1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or dimethoxyethane (DME)/water (4:1).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS. For faster reactions, microwave irradiation can be employed.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 6-aryl- or 6-heteroaryl-substituted indazole derivative.

Illustrative Synthetic Workflow and Data

The following workflow illustrates the synthesis of a hypothetical p38 MAPK inhibitor starting from this compound.

G A This compound B N1-Alkylation (Protocol 1) A->B Alkyl Halide, NaH, THF C N1-Alkyl-6-chloro-5-fluoro-1H-indazole B->C D Suzuki Coupling (Protocol 2) C->D Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3 E Final Compound: N1-Alkyl-6-aryl-5-fluoro-1H-indazole (p38 MAPK Inhibitor) D->E

Caption: Synthetic workflow for a p38 MAPK inhibitor.

Table 1: Representative Reaction Parameters and Yields

StepStarting MaterialReagents and ConditionsProductYield (%)
N1-AlkylationThis compoundIsopropyl bromide, NaH, THF, 0 °C to rt6-Chloro-5-fluoro-1-isopropyl-1H-indazole85-95
Suzuki Coupling6-Chloro-5-fluoro-1-isopropyl-1H-indazole4-Pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C5-Fluoro-1-isopropyl-6-(pyridin-4-yl)-1H-indazole70-85

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The synthesized N1-alkyl-6-aryl-5-fluoro-1H-indazole derivatives are designed to be ATP-competitive inhibitors of p38 MAPK. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Pro-inflammatory Cytokines Pro-inflammatory Cytokines Receptor Receptor Pro-inflammatory Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylation Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Downstream Substrates->Inflammatory Gene Expression Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->p38 MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

The indazole core of the inhibitor typically forms hydrogen bonds with the hinge region of the kinase. The N1-substituent extends into a hydrophobic pocket, while the 6-aryl group can form additional interactions, contributing to the overall high affinity and selectivity of the compound. The fluorine atom at the 5-position can enhance binding by participating in favorable electrostatic interactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of potent anti-inflammatory compounds. The strategic functionalization of this scaffold through N-alkylation and Suzuki cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of kinase inhibitory activity. The protocols and rationale presented in this guide provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel indazole-based therapeutics for the treatment of inflammatory diseases. Future work in this area will likely focus on the development of even more selective inhibitors with improved pharmacokinetic properties and the exploration of other inflammatory targets beyond the p38 MAPK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Chloro-5-fluoro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of a Common Synthetic Pathway

The synthesis of substituted indazoles often relies on the classic and robust method of diazotization of a substituted aniline, followed by an intramolecular cyclization. For this compound, a common and logical precursor is 4-chloro-5-fluoro-2-methylaniline. The core transformation involves converting the primary amine into a diazonium salt, which then undergoes an intramolecular cyclization involving the ortho-methyl group to form the indazole ring system.

This two-step, one-pot procedure is favored for its efficiency but requires careful control of reaction parameters to achieve high yields and minimize impurity formation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Workup A 4-chloro-5-fluoro-2-methylaniline in Acetic Acid B Add Sodium Nitrite (NaNO₂) solution A->B Cool to 0-5 °C C Formation of in-situ Diazonium Salt Intermediate B->C Maintain T < 10 °C D Heat Reaction Mixture C->D Transition to Cyclization E Quench with Water & Neutralize D->E 60-80 °C F Extract with Organic Solvent E->F G Purify (Crystallization/Chromatography) F->G H This compound G->H Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield of this compound is consistently low (<50%). What are the most likely causes?

Answer: Low yield is the most common complaint and typically stems from issues in one of three areas: the diazotization step, the cyclization step, or product loss during workup.

  • Inefficient Diazotization: The formation of the diazonium salt is the critical first step.

    • Causality: The diazonium salt of 4-chloro-5-fluoro-2-methylaniline is unstable at elevated temperatures. If the temperature during the addition of sodium nitrite rises above 10 °C, the salt will rapidly decompose, often forming tarry byproducts and reducing the amount of intermediate available for cyclization.

    • Solution: Maintain a strict temperature of 0-5 °C during the dropwise addition of the sodium nitrite solution. Use an ice/salt bath for better temperature control. Furthermore, ensure your sodium nitrite is fresh and dry; old or improperly stored reagent can lead to incomplete reaction.

  • Poor Cyclization Efficiency: The conversion of the diazonium salt to the indazole can be sluggish or face competing side reactions.

    • Causality: The intramolecular cyclization requires sufficient thermal energy to proceed. However, excessive heat can promote decomposition. The choice of solvent is also critical; acetic acid often serves as both the acidic medium for diazotization and the solvent for cyclization.[1]

    • Solution: After diazotization is complete (confirm with a starch-iodide test for excess nitrous acid), heat the reaction mixture gently and controllably to 60-80 °C. Monitor the reaction by TLC or LC-MS to determine the optimal heating time.

  • Product Loss During Workup: The product can be lost during extraction and purification.

    • Causality: this compound has moderate polarity. During aqueous workup, if the pH is not properly adjusted or if an inappropriate extraction solvent is used, a significant amount of product can remain in the aqueous layer.

    • Solution: After quenching the reaction with water, carefully neutralize the acetic acid with a base like sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract multiple times (3x) with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery.

Question 2: TLC/LC-MS analysis shows a significant amount of my starting aniline remaining, even after extended reaction times. How can I drive the reaction to completion?

Answer: The persistence of the starting material, 4-chloro-5-fluoro-2-methylaniline, points directly to an incomplete diazotization reaction.

  • Causality: This issue is almost always caused by using a substoichiometric amount of sodium nitrite (NaNO₂). This can happen either through a calculation error or, more commonly, by using aged NaNO₂ that has partially decomposed. The acidic conditions are also crucial; insufficient acid can hinder the formation of the active nitrosating agent, nitrous acid (HNO₂).

  • Solution:

    • Reagent Stoichiometry: Use a slight excess of sodium nitrite, typically 1.1 to 1.2 equivalents relative to the starting aniline.

    • Reagent Quality: Always use a fresh, unopened bottle of sodium nitrite if possible. If you suspect your reagent is old, it's best to replace it.

    • Monitor Diazotization: You can monitor the completion of the diazotization step. Take a small aliquot of the reaction mixture and spot it on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has been consumed. If the test is negative after all the nitrite has been added, it may be necessary to add a small additional amount of NaNO₂ solution.

Question 3: I'm observing a major impurity with the same mass as my product. How can I identify and minimize it?

Answer: An impurity with the same mass is likely an isomer. In indazole synthesis, the most common isomeric impurity is the 2H-indazole.

  • Causality: The indazole ring system has two nitrogen atoms where a proton can reside, leading to 1H- and 2H-tautomers.[2] While the 1H-indazole is generally the thermodynamically more stable product, the reaction conditions can influence the kinetic product distribution.[2][3] Factors like the solvent and the specific electronic nature of the substituents can affect the regioselectivity of the cyclization.

  • Solution:

    • Identification: The 1H- and 2H-isomers can often be distinguished using ¹H NMR spectroscopy. The chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in the 2H-isomer compared to the 1H-isomer.[2] HPLC can also be used to separate and quantify the isomers.

    • Minimization: Modifying the reaction conditions can favor the formation of the desired 1H-tautomer. Often, running the cyclization at a moderate temperature for a longer period, rather than a high temperature for a short period, can favor the thermodynamic product. Sticking to established protocols using acetic acid as the solvent is a good starting point, as this has been shown to be effective for similar syntheses.[4]

    • Purification: If formation of the 2H-isomer is unavoidable, the two isomers can typically be separated by column chromatography on silica gel, though it may require careful selection of the eluent system.

G Start Low Yield Observed CheckSM Starting Material (SM) Remaining? Start->CheckSM CheckImpurity Major Impurity Present? CheckSM->CheckImpurity No Sol_Diazotization Action: 1. Check NaNO₂ quality/stoichiometry. 2. Ensure T < 10 °C. 3. Use starch-iodide test. CheckSM->Sol_Diazotization Yes WorkupLoss Suspect Workup/ Purification Loss? CheckImpurity->WorkupLoss No Sol_Cyclization Action: 1. Optimize cyclization temp (60-80 °C). 2. Monitor by TLC/LC-MS. 3. Ensure sufficient reaction time. CheckImpurity->Sol_Cyclization Yes Sol_Workup Action: 1. Neutralize to pH 7-8 before extraction. 2. Extract multiple times (3x). 3. Optimize purification method. WorkupLoss->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield in indazole synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, based on well-established principles of indazole synthesis.[1][4]

Materials:

  • 4-chloro-5-fluoro-2-methylaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-chloro-5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black).

  • Cyclization: Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C and maintain this temperature for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Summary of Key Parameters

ParameterRecommended ValueRationale
Starting Material 4-chloro-5-fluoro-2-methylanilineProvides the necessary atoms and substitution pattern for direct cyclization.
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the starting aniline to the diazonium salt.
Diazotization Temp. 0 - 5 °C (addition)Prevents decomposition of the thermally unstable diazonium salt intermediate.
Cyclization Temp. 60 - 80 °CProvides sufficient energy for the intramolecular cyclization without causing product degradation.
Solvent Glacial Acetic AcidActs as both the acidic catalyst for diazotization and the solvent for the reaction.
Workup pH ~7-8Ensures the indazole product is in its neutral form for efficient extraction into an organic solvent.

Reaction Mechanism

The reaction proceeds via two key stages: diazotization and intramolecular electrophilic cyclization.

Caption: Core mechanism for the synthesis of 1H-indazoles from 2-methylanilines.

References

common side products in the synthesis of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-chloro-5-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you navigate the complexities of its synthesis and purification. Our goal is to explain the causality behind common side product formation and empower you with the expertise to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered during the synthesis and handling of this compound.

Q1: What are the most common types of impurities I should anticipate in my crude sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving diazotization and cyclization of a substituted 2-methylaniline precursor (e.g., 3-chloro-4-fluoro-2-methylaniline), you should primarily watch for:

  • Regioisomeric Indazoles: Impurities arising from isomeric starting materials. For instance, if your 3-chloro-4-fluoro-2-methylaniline starting material contains 4-chloro-3-fluoro-2-methylaniline, you will inevitably form 5-chloro-4-fluoro-1H-indazole as a side product.

  • Unreacted Starting Materials: Incomplete conversion will leave residual aniline precursors in your crude product.

  • Incompletely Cyclized Intermediates: Depending on the specific pathway, intermediates from the diazotization step may persist if the subsequent ring-closure is not driven to completion.

  • Dehalogenated Species: Loss of the chloro or fluoro substituent can occur under certain conditions, leading to impurities such as 5-fluoro-1H-indazole or 6-chloro-1H-indazole.

Q2: My NMR spectrum looks more complex than expected. Could this be due to tautomers?

A2: Yes, this is a distinct possibility. The indazole ring system exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-indazole is generally the more thermodynamically stable and predominant tautomer.[1][2] However, in solution, a dynamic equilibrium may exist, which can lead to peak broadening or the appearance of minor, additional signals in the NMR spectrum. This is especially true in different NMR solvents. Variable temperature NMR experiments can sometimes help clarify if the complexity is due to tautomeric exchange.

Q3: How can I definitively distinguish between the desired product and a potential regioisomeric impurity using NMR?

A3: Two-dimensional (2D) NMR spectroscopy is the most powerful tool for this task. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.[3] For the desired this compound, you would look for specific long-range correlations. For example, the proton at C7 should show a correlation to the C5 carbon, which is split by the fluorine atom. The absence or alteration of such key correlations in an impurity signal would point towards a different substitution pattern.

Part 2: Troubleshooting Guide for Side Product Formation

This guide provides a systematic approach to identifying and mitigating specific side products encountered during synthesis.

Issue 1: An Unexpected Isomer is Detected in HPLC-MS
  • Symptom: Your HPLC chromatogram shows a significant secondary peak with the same mass-to-charge ratio (m/z) as your target product. The UV spectrum of the impurity peak is also very similar.

  • Causality and Mechanism: This almost certainly indicates the presence of a regioisomer. The most common cause is an impure starting material. The synthesis of substituted anilines can often produce a mixture of isomers that are difficult to separate due to similar physical properties. During the indazole ring formation, each of these aniline isomers will cyclize to form a corresponding indazole isomer, carrying the impurity forward.

  • Troubleshooting & Resolution Strategy:

    • Analyze Starting Materials: Before beginning the synthesis, rigorously assess the purity of your substituted 2-methylaniline precursor using GC-MS or HPLC. If isomers are present, purify the starting material first via column chromatography or recrystallization.

    • Optimize Cyclization Conditions: While less common for initial ring formation, reaction conditions can sometimes favor one cyclization pathway over another if multiple reactive sites are available. However, purifying the precursor is the more robust solution.

    • Purification of Final Product: If isomeric impurities are already present in your crude product, separation can be challenging.

      • Recrystallization: Experiment with a range of solvent systems. A solvent/anti-solvent combination (e.g., ethyl acetate/hexanes or methanol/water) may allow for selective crystallization of the desired isomer.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most effective, albeit less scalable, method for separating closely related isomers.[4]

Workflow for Isomer Identification and Resolution

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Resolution Strategy Symptom Symptom: Unexpected Peak in HPLC (Same m/z as Product) LCMS Action: Run LC-MS Analysis Symptom->LCMS Confirm Confirmation: Impurity has same MW LCMS->Confirm Hypothesis Hypothesis: Regioisomeric Impurity Confirm->Hypothesis Indicates GCMS Action: Analyze Starting Material (e.g., GC-MS) Hypothesis->GCMS RootCause Finding: Isomeric Precursor Detected GCMS->RootCause PurifySM Option 1: Purify Starting Material (Chromatography) RootCause->PurifySM Leads to PurifyPdt Option 2: Purify Final Product (Recrystallization or Prep-HPLC) RootCause->PurifyPdt Requires

Caption: Troubleshooting workflow for regioisomeric impurities.

Issue 2: Presence of Dehalogenated Impurities
  • Symptom: LC-MS analysis reveals peaks corresponding to the molecular weight of the indazole minus chlorine (M-35) or, less commonly, minus fluorine (M-19).

  • Causality and Mechanism: Dehalogenation typically occurs under reductive conditions. This can be unintentional. Common sources include:

    • Catalytic Hydrogenation: If any step in the synthesis (e.g., reduction of a nitro group on a precursor) uses catalytic hydrogenation (e.g., Pd/C), aryl chlorides can be susceptible to hydrodechlorination.

    • Metal-Mediated Reactions: Certain metals or strong bases used in subsequent functionalization steps can promote dehalogenation.

    • Photodegradation: Some halogenated aromatic compounds can be sensitive to light over long periods.

  • Troubleshooting & Resolution Strategy:

    • Review Synthetic Route: Scrutinize every step for reagents or conditions known to cause reduction. If a nitro group reduction was performed on a chlorinated precursor, consider alternative reducing agents like SnCl₂ or Fe/NH₄Cl, which are often chemoselective and less likely to cause dehalogenation than catalytic hydrogenation.

    • Inert Atmosphere: Ensure reactions are performed under an inert atmosphere (Nitrogen or Argon) to prevent unwanted radical-mediated side reactions that can be initiated by trace oxygen.

    • Protect from Light: Store the compound and any light-sensitive intermediates in amber vials or protected from direct light to minimize the risk of photodegradation.

Part 3: Key Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling

This reverse-phase HPLC method serves as an excellent starting point for assessing the purity of your this compound sample. Optimization may be necessary based on your specific impurity profile.[4][5]

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 5 µL
Sample Prep Prepare a ~0.5 mg/mL solution in Acetonitrile/Water (1:1)
Protocol 2: Recrystallization for Product Purification
  • Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude material portion-wise, with heating and stirring, until the solid is just dissolved. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Plausible Synthetic Pathway and Side Product Formation

The following diagram illustrates a common synthetic route to the target indazole and highlights the critical point where isomeric impurities can arise.

G cluster_main Main Synthetic Pathway cluster_side Side Product Pathway SM_correct 3-Chloro-4-fluoro-2-methylaniline (Starting Material) Diazotization 1. NaNO₂, HCl 2. Cyclization SM_correct->Diazotization Product This compound (Desired Product) Diazotization->Product SM_isomer 4-Chloro-3-fluoro-2-methylaniline (Isomeric Impurity in SM) Diazotization_side 1. NaNO₂, HCl 2. Cyclization SM_isomer->Diazotization_side SideProduct 5-Chloro-4-fluoro-1H-indazole (Regioisomeric Side Product) Diazotization_side->SideProduct SM_Pool Commercial Starting Material Batch SM_Pool->SM_correct Major Component SM_Pool->SM_isomer Minor Component

Caption: Origin of regioisomeric impurities from starting materials.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-5-fluoro-1H-indazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic challenges involving this versatile scaffold. The unique electronic properties conferred by the chloro and fluoro substituents present both opportunities and challenges in achieving desired reaction outcomes. This resource aims to provide clarity and actionable solutions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites on the this compound core are the N1 and N2 positions of the pyrazole ring, and the C6-chloro position for cross-coupling reactions. The electron-withdrawing nature of the fluorine and chlorine atoms influences the nucleophilicity of the nitrogen atoms and the reactivity of the C-Cl bond.

Q2: What is the most common issue when performing N-alkylation on this indazole?

The most prevalent challenge is controlling regioselectivity. Direct alkylation often yields a mixture of N1- and N2-alkylated products due to the similar nucleophilicity of the two nitrogen atoms in the indazole anion.[1][2][3][4][5] The ratio of these isomers is highly sensitive to reaction conditions.[2][3][5]

Q3: How do the chloro and fluoro substituents affect the reactivity of the indazole ring?

The chlorine at the 6-position and fluorine at the 5-position are electron-withdrawing groups. This generally decreases the electron density of the benzene ring and can influence the pKa of the N-H proton, affecting the ease of deprotonation. In cross-coupling reactions, the C-Cl bond can be activated for oxidative addition to a palladium catalyst. Fluorine substitution can also enhance the reactivity of adjacent groups in certain reactions.[6]

Troubleshooting Guide: N-Alkylation Regioselectivity

A common hurdle in the derivatization of this compound is achieving selective N-alkylation. The following sections provide a detailed breakdown of common problems and their solutions.

Problem 1: Poor or No N1-Selectivity, Mixture of Isomers Obtained

Cause:

The formation of a mixture of N1 and N2 isomers is a common outcome in indazole alkylation.[1][2][4] This is due to the small energy difference between the two possible anionic intermediates formed upon deprotonation. The choice of base and solvent plays a critical role in influencing the regiochemical outcome.[3][5]

Solution:

To favor the formation of the generally more thermodynamically stable N1-isomer, consider the following strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position.[1]

  • Thermodynamic Control: Employing conditions that allow for equilibration to the more stable N1-isomer can be effective. This can sometimes be achieved with specific electrophiles like α-halo carbonyl compounds.[3][5]

  • Temperature Optimization: Running the reaction at a slightly elevated temperature (e.g., 50 °C) may be necessary to ensure complete conversion while maintaining N1-selectivity, especially if starting material remains at room temperature.[3]

Experimental Protocol for Enhanced N1-Alkylation:

  • To a solution of this compound (1.0 equiv) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently warm to 50 °C.

  • Upon completion, carefully quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Predominant Formation of the N2-Isomer

Cause:

While often the minor product under standard alkylating conditions, certain factors can favor the formation of the N2-isomer. This can be influenced by the steric and electronic properties of both the indazole and the alkylating agent, as well as the reaction conditions. For instance, Mitsunobu conditions are known to often favor N2-alkylation of indazoles.[7]

Solution:

To selectively obtain the N2-alkylated product, the following approaches can be employed:

  • Mitsunobu Reaction: This reaction, utilizing an alcohol, a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD), has been shown to provide high yields of N2-alkylated indazoles with excellent regiocontrol.[7]

  • Substituent Effects: While not directly modifiable on the starting material, it's noteworthy that electron-withdrawing groups at the C7 position of the indazole ring have been shown to confer excellent N2-regioselectivity.[2][4]

Experimental Protocol for N2-Alkylation (Mitsunobu Conditions):

  • To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Problem 3: Difficulty in Separating N1 and N2 Isomers

Cause:

The N1 and N2 regioisomers of substituted indazoles often have very similar polarities, making their separation by conventional column chromatography challenging.

Solution:

  • Recrystallization: This is often the most effective method for separating indazole isomers on a larger scale. A mixed solvent system is typically required. Common solvent systems include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or THF/water.[8] The optimal solvent ratio must be determined empirically for each specific pair of isomers.

  • Chromatography Optimization: If column chromatography is the only option, careful optimization of the mobile phase is crucial. Using a shallow solvent gradient and high-resolution silica gel can improve separation. In some cases, adding a small amount of a modifier like triethylamine to the eluent can alter the retention times and improve resolution.

Workflow for Isomer Separation:

SeparationWorkflow Start Crude Mixture of N1 and N2 Isomers Recrystallization Attempt Recrystallization (Mixed Solvent System) Start->Recrystallization ColumnChromatography Column Chromatography (Optimized Eluent) Recrystallization->ColumnChromatography Unsuccessful PureN1 Pure N1 Isomer Recrystallization->PureN1 Successful ColumnChromatography->PureN1 PureN2 Pure N2 Isomer ColumnChromatography->PureN2

Caption: Workflow for the separation of N1 and N2 indazole isomers.

Advanced Derivatization and Troubleshooting

Beyond N-alkylation, the this compound scaffold can undergo other important transformations.

Suzuki-Miyaura Cross-Coupling

Application:

The C6-chloro position can be functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents. This is a powerful method for generating diverse libraries of compounds.

Troubleshooting:

  • Low or No Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings. Ensure you are using a sufficiently active catalyst system. Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., from the Buchwald group) are often effective.[9]

  • Side Reactions: Homocoupling of the boronic acid can be an issue. Using the appropriate base and stoichiometry is critical.

Recommended Conditions:

A typical catalyst system for the Suzuki coupling of aryl chlorides is a palladium source like Pd(OAc)₂ or a pre-catalyst, combined with a suitable phosphine ligand and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like DME or toluene/water.[10]

Buchwald-Hartwig Amination

Application:

The C6-chloro position can also be a site for C-N bond formation via Buchwald-Hartwig amination, allowing for the introduction of a wide range of primary and secondary amines.[11]

Troubleshooting:

  • Catalyst Deactivation: The unprotected N-H of the indazole can potentially coordinate to the palladium catalyst and inhibit its activity. In some cases, N-protection may be necessary.

  • Base Incompatibility: The choice of base is critical and should be compatible with the amine coupling partner and the indazole substrate.[12]

Recommended Conditions:

Modern Buchwald-Hartwig protocols often utilize palladium pre-catalysts with specialized ligands (e.g., Josiphos-type ligands for ammonia coupling) and a strong, non-nucleophilic base like NaOtBu or LHMDS.[11][12]

Summary of Recommended Reaction Conditions

ReactionReagents and ConditionsExpected OutcomeKey Considerations
N1-Alkylation NaH, THF, Alkyl HalidePredominantly N1-isomerEnsure anhydrous conditions.
N2-Alkylation Alcohol, PPh₃, DEAD/DIAD, THFPredominantly N2-isomerPurification to remove phosphine oxide is necessary.
Suzuki Coupling Arylboronic Acid, Pd Catalyst, Ligand, BaseC6-Arylated IndazoleUse a catalyst system suitable for aryl chlorides.
Buchwald-Hartwig Amine, Pd Catalyst, Ligand, BaseC6-Aminated IndazoleN-H of indazole may interfere; protection might be needed.

Logical Flow for Optimizing Derivatization

DerivatizationLogic Start Start with This compound SelectReaction Select Derivatization Type Start->SelectReaction NAlkylation N-Alkylation SelectReaction->NAlkylation CrossCoupling Cross-Coupling SelectReaction->CrossCoupling N1Selective Target: N1-Isomer NAlkylation->N1Selective N2Selective Target: N2-Isomer NAlkylation->N2Selective Suzuki Suzuki Coupling CrossCoupling->Suzuki Buchwald Buchwald-Hartwig CrossCoupling->Buchwald ConditionsN1 Use NaH in THF N1Selective->ConditionsN1 ConditionsN2 Use Mitsunobu Conditions N2Selective->ConditionsN2 ConditionsSuzuki Pd Catalyst + Ligand (for Aryl-Cl) Suzuki->ConditionsSuzuki ConditionsBuchwald Pd Catalyst + Ligand + Strong Base Buchwald->ConditionsBuchwald Analyze Analyze Product Mixture (NMR, LC-MS) ConditionsN1->Analyze ConditionsN2->Analyze ConditionsSuzuki->Analyze ConditionsBuchwald->Analyze Troubleshoot Troubleshoot based on Outcome (Refer to Guide) Analyze->Troubleshoot Purify Purify Product (Recrystallization or Chromatography) Analyze->Purify Successful Troubleshoot->Purify FinalProduct Pure Derivatized Product Purify->FinalProduct

Caption: Logical workflow for selecting and optimizing derivatization strategies.

References

Technical Support Center: Stability of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including the choice of solvent, pH, exposure to light, temperature, and the presence of oxidizing agents. Like many indazole derivatives, this compound is susceptible to degradation under harsh conditions.

Q2: Which solvents are recommended for dissolving and storing this compound?

For general use, it is advisable to use aprotic solvents such as acetonitrile (MeCN) or ethanol (EtOH) for dissolving this compound, as these are generally less reactive.[1] The solubility in aqueous solutions is expected to be low and highly pH-dependent. For long-term storage, it is recommended to store the compound as a solid at low temperatures, protected from light.

Q3: My solution of this compound is changing color. What could be the cause?

A change in color often indicates degradation of the compound. This could be due to several reasons:

  • Photodegradation: Exposure to UV or even ambient light can cause photochemical reactions.[2]

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants in the solvent can lead to oxidative degradation.[2]

  • pH Effects: If using a protic solvent or an aqueous system, the pH of the solution can significantly impact stability.

Q4: I am observing an unexpected peak in my HPLC analysis after storing my sample in solution. What could it be?

An additional peak in your chromatogram likely represents a degradation product. Common degradation pathways for indazoles include:

  • Hydrolysis: Under acidic or basic conditions, the indazole ring can undergo hydrolysis.[2]

  • Phototransposition: A known photochemical rearrangement for 1H-indazoles upon UV light exposure is their conversion to the more stable benzimidazole structure.[2]

It is crucial to use a validated stability-indicating analytical method, such as HPLC with a photodiode array detector, to separate and identify potential degradants.[3]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of this compound.

Issue 1: Rapid Degradation in Aqueous Solutions

Symptom: Significant decrease in the main peak area and the appearance of new peaks in HPLC analysis of aqueous samples within a short period.

Potential Cause: Hydrolysis due to unfavorable pH. The stability of indazole derivatives can be highly pH-dependent.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation in aqueous solutions.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a validated HPLC method to determine the percentage of the remaining parent compound.

Issue 2: Inconsistent Results and Appearance of Unknown Impurities

Symptom: Variable purity results and the presence of unexpected peaks in the chromatogram, especially in samples exposed to ambient laboratory conditions.

Potential Cause: Photodegradation. Indazoles are known to be sensitive to light, which can induce rearrangement to benzimidazoles.[2]

Troubleshooting Workflow:

References

Technical Support Center: Synthesis of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of halogenated indazoles can be challenging, and this resource aims to equip you with the knowledge to overcome common hurdles and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared from 4-chloro-3-fluoro-2-methylaniline. The general synthetic pathway involves diazotization of the aniline followed by an intramolecular cyclization.

Problem 1: Low Yield or No Product Formation During Diazotization and Cyclization

Symptoms: After the reaction, TLC or LC-MS analysis shows mainly starting material (4-chloro-3-fluoro-2-methylaniline) or a complex mixture of unidentifiable products.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to reaction conditions.

    • Temperature Control: Diazotization reactions must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1] Ensure your reaction vessel is adequately cooled in an ice-salt bath and that the temperature is monitored throughout the addition of the nitrosating agent.

    • Acid Concentration: A strong mineral acid, such as hydrochloric acid, is required to generate nitrous acid in situ from sodium nitrite. Insufficient acid can lead to incomplete diazotization. The aniline substrate must be fully protonated to react efficiently.

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite may have decomposed, leading to lower effective concentrations of nitrous acid.

  • Decomposition of the Diazonium Salt: Even at low temperatures, diazonium salts can be unstable.

    • Immediate Use: The generated diazonium salt should be used immediately in the subsequent cyclization step without isolation.

    • Avoidance of Nucleophiles: The presence of strong nucleophiles can lead to unwanted side reactions with the diazonium salt.

  • Inefficient Cyclization: The intramolecular cyclization to form the indazole ring can be hampered by several factors.

    • Reaction Time and Temperature: While the diazotization requires low temperatures, the cyclization step may require gentle warming to proceed at a reasonable rate. Optimization of the reaction time and temperature post-diazotization is crucial.

    • Solvent Choice: The choice of solvent can influence the stability of the diazonium intermediate and the rate of cyclization. Acetic acid is a common solvent for this type of reaction.

Experimental Protocol: Diazotization and Cyclization of 4-chloro-3-fluoro-2-methylaniline

  • Dissolve 4-chloro-3-fluoro-2-methylaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in concentrated sulfuric or hydrochloric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Allow the reaction to warm to room temperature or gently heat to facilitate cyclization, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by pouring it into ice water and proceed with extraction and purification.

Problem 2: Formation of Impurities and Side Products

Symptoms: The crude product contains significant amounts of impurities, making purification difficult.

Potential Causes & Solutions:

  • Formation of Azo Compounds: Diazonium salts can react with activated aromatic compounds to form colored azo compounds. This is more likely if there are unreacted starting aniline or other aromatic species present.

    • Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the sodium nitrite, to minimize unreacted starting material.

  • Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of corresponding phenols.

    • Anhydrous Conditions: While aqueous acids are often used, minimizing excess water can reduce the formation of phenolic impurities.

  • Incomplete Cyclization: If the cyclization is not driven to completion, you may isolate intermediates or products from the decomposition of the diazonium salt.

    • Reaction Monitoring: Closely monitor the reaction progress to ensure it has gone to completion before workup.

  • Formation of N-Nitrosoamines: Under certain conditions, secondary amines can react with nitrous acid to form N-nitrosoamines. While the starting material is a primary amine, N-nitroso compounds can arise from side reactions. The FDA has provided guidance on acceptable intake limits for nitrosamine impurities.[2]

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired this compound from less polar impurities. A gradient elution system, for example, with hexanes and ethyl acetate, can provide good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the diazotization of 4-chloro-3-fluoro-2-methylaniline, followed by an intramolecular cyclization. This method is a variation of the classical indazole syntheses.[3]

Q2: How do the chloro and fluoro substituents affect the synthesis?

A2: The electron-withdrawing nature of the halogen substituents can influence the reactivity of the starting aniline and the stability of the diazonium intermediate. The fluorine atom, in particular, can affect the electron density of the aromatic ring and may influence the regioselectivity of other reactions if further functionalization is intended.[4]

Q3: How can I confirm the structure of my final product?

A3: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show characteristic aromatic proton signals. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

  • ¹⁹F NMR: Will show a singlet for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of this compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

  • Acids: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • Sodium Nitrite: Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

  • Solvents: Use appropriate solvents in a well-ventilated area.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale
Starting Material 4-chloro-3-fluoro-2-methylanilineCommercially available or synthesizable precursor.
Diazotizing Agent Sodium Nitrite (NaNO₂) in strong acidIn situ generation of nitrous acid for diazotization.
Reaction Temperature 0-5 °CTo ensure the stability of the diazonium salt intermediate.[1]
Solvent Glacial Acetic AcidCommon solvent for this type of cyclization.
Workup Quenching with ice water, followed by extractionTo neutralize excess reagents and isolate the crude product.
Purification Silica gel column chromatography, RecrystallizationTo remove impurities and obtain the pure product.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification A 4-chloro-3-fluoro-2-methylaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl B->C D Intramolecular Cyclization C->D Gentle Warming E Crude Product D->E Quenching F Pure this compound E->F Chromatography/ Recrystallization

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Cyclization Check Cyclization Conditions Start->Check_Cyclization Check_Purification Review Purification Method Start->Check_Purification Temp Temperature > 5°C? Check_Diazotization->Temp Time_Temp Cyclization Time/Temp Optimized? Check_Cyclization->Time_Temp Column Column Chromatography Effective? Check_Purification->Column Reagents Reagent Purity/Stoichiometry Issue? Temp->Reagents No Sol_Temp Action: Maintain 0-5°C Temp->Sol_Temp Yes Sol_Reagents Action: Use Fresh Reagents, Check Stoichiometry Reagents->Sol_Reagents Yes Sol_Time_Temp Action: Monitor by TLC/LC-MS to Optimize Time_Temp->Sol_Time_Temp No Sol_Column Action: Adjust Solvent System Column->Sol_Column No

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Analytical Techniques for Detecting Impurities in 6-Chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 6-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this complex heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final drug product.[1] A robust impurity profiling strategy is therefore not just a regulatory expectation but a scientific necessity. This guide will focus on the practical application of modern analytical techniques to ensure the quality of your this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the analysis of this compound.

Q1: What are the most likely impurities I should expect in my sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • By-products: Resulting from side reactions, such as over-halogenation (e.g., di-chloro species) or the formation of regioisomers.[2]

  • Reagents and Solvents: Residual chemicals from the reaction and purification steps.[2]

  • Degradation Products: Formed if the compound is not stored under optimal conditions (e.g., protection from light and moisture).[2]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks:

  • Review the Synthesis: Hypothesize potential side products and unreacted starting materials based on the synthetic route.[2]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of the puzzle.[2]

  • High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the impurity.[2]

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating its structure.[2][3][4]

  • Reference Standards: If you suspect a specific impurity, obtaining a certified reference standard and comparing its retention time and spectral data is the most definitive confirmation.[2]

Q3: My ¹H NMR spectrum of this compound shows broader peaks than I expected. What could be the cause?

A3: Broad peaks in an NMR spectrum can be attributed to several factors:

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The indazole ring can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broadened signals.[2] Variable temperature NMR experiments may help to resolve this.

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer should be your first step.

Troubleshooting Guides

This section provides detailed troubleshooting for common analytical techniques used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[5]

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.1. Reduce the injection volume or sample concentration.[6] 2. Use a column with a larger internal diameter or higher loading capacity.
Secondary Interactions The analyte may be interacting with active sites on the silica backbone of the column, causing tailing.1. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. 2. Consider a column with end-capping or a different stationary phase chemistry.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.1. Whenever possible, dissolve the sample in the mobile phase. 2. If a stronger solvent is necessary, inject a smaller volume.
Issue 2: Retention Time Drift

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inadequate Column Equilibration The column may not have reached equilibrium with the mobile phase before injection.1. Increase the column equilibration time between injections.[7]
Mobile Phase Composition Change The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.1. Prepare fresh mobile phase daily.[7] 2. Ensure the online degasser and pump mixer are functioning correctly.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the column's selectivity.1. Use a thermostatted column oven to maintain a consistent temperature.[7]

Experimental Workflow: HPLC Method Development for Impurity Profiling

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Scouting Gradient (e.g., 5-95% Acetonitrile) A->B C Evaluate Initial Separation B->C D Optimize Gradient Slope C->D Proceed if peaks are present G Evaluate Resolution and Peak Shape D->G E Adjust pH E->G F Change Organic Modifier (e.g., Methanol) F->G H Specificity G->H Proceed if separation is adequate I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Final Method K->L

Caption: A generalized workflow for developing a robust HPLC method for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8]

Issue: Poor Sensitivity or No Peaks Detected

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Analyte is Not Volatile This compound and many of its potential impurities may not be sufficiently volatile for GC analysis.1. Consider derivatization to increase volatility. 2. Use an alternative technique like HPLC-MS.
Inlet Discrimination The inlet temperature may be too low, preventing complete vaporization of the sample, or too high, causing degradation.1. Optimize the inlet temperature. 2. Use a pulsed splitless injection to improve transfer to the column.
Improper Column Selection The stationary phase of the GC column may not be suitable for the analytes.1. Select a column with appropriate polarity for the target impurities.
Mass Spectrometry (MS)

MS is a powerful tool for the identification of impurities, especially when coupled with a separation technique like HPLC or GC.[1]

Interpreting the Mass Spectrum of this compound

The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[9] This means you will observe two molecular ion peaks separated by 2 m/z units, with the peak at the lower mass (M+) being about three times more intense than the peak at the higher mass (M+2).[9][10] This isotopic signature is a key diagnostic tool for identifying chlorine-containing fragments and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the structural elucidation of unknown impurities once they have been isolated.[3]

Issue: Ambiguous ¹H NMR Spectrum

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Overlapping Signals In complex molecules, signals in the ¹H NMR spectrum can overlap, making interpretation difficult.1. Acquire a 2D NMR spectrum, such as a COSY or HSQC, to resolve overlapping signals and establish connectivity between protons and carbons.
Tautomerism As mentioned in the FAQs, indazoles can exist as tautomers, leading to a more complex spectrum than expected.[11]1. Varying the temperature of the NMR experiment can sometimes simplify the spectrum by either slowing down or speeding up the exchange between tautomers.
Presence of Fluorine The fluorine atom will couple to nearby protons, adding complexity to the spectrum.1. Acquire a ¹⁹F NMR spectrum to confirm the presence of fluorine and to aid in the interpretation of the ¹H spectrum.

Logical Flow for Impurity Identification

Impurity_Identification A Unexpected Peak in Chromatogram B LC-MS Analysis A->B C Determine Molecular Weight B->C D Propose Potential Structures (based on synthesis) C->D E Isolate Impurity (Preparative HPLC) D->E F Structural Elucidation (NMR, HRMS) E->F G Confirm Structure F->G

Caption: A decision tree for the systematic identification of an unknown impurity.

Method Validation

All analytical methods used for impurity determination must be validated to ensure they are suitable for their intended purpose.[12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]

Key Validation Parameters
Parameter Purpose
Specificity To ensure the method can differentiate the analyte from potential impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrument response over a defined range.
Range The concentration interval over which the method is shown to be accurate, precise, and linear.[13]
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Technical Support Center: Scale-Up Considerations for 6-Chloro-5-fluoro-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-chloro-5-fluoro-1H-indazole. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its production, ensuring scientific integrity and operational safety.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its substituted indazole core is a privileged scaffold in drug discovery, contributing to the development of therapeutic agents. The successful and efficient synthesis of this compound is therefore a critical step in the research and development pipeline. This guide will focus on a common and scalable synthetic route, addressing potential challenges from laboratory to pilot-plant scale.

A prevalent and scalable method for the synthesis of substituted indazoles is the Jacobson-Huber reaction, which involves the diazotization of a 2-methylaniline derivative followed by intramolecular cyclization. This approach is often favored for its operational simplicity and the availability of starting materials.

Synthetic Pathway Overview: A Scalable Three-Step Approach

A robust and scalable synthesis of this compound can be achieved through a three-step sequence starting from 4-chloro-5-fluoro-2-methylaniline. This method is analogous to patented procedures for similar halogenated indazoles and offers a practical route for larger-scale production.

Synthetic_Pathway A 4-Chloro-5-fluoro-2-methylaniline B N-Acetyl-4-chloro-5-fluoro-2-methylaniline A->B Step 1: Acetylation (Acetic Anhydride) C N-Nitroso-N-acetyl-4-chloro-5-fluoro-2-methylaniline (in situ) B->C Step 2: Diazotization (NaNO2, Acid) D This compound C->D Step 3: Cyclization & Deprotection (Heat)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Step 1: Acetylation of 4-Chloro-5-fluoro-2-methylaniline

Q1: My acetylation reaction is sluggish or incomplete. What are the potential causes and solutions?

A1:

  • Cause: Insufficiently reactive acetylating agent or inadequate reaction conditions.

  • Solution:

    • Reagent Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

    • Temperature: While the reaction is often performed at or below room temperature to control exothermicity, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or HPLC to avoid byproduct formation at higher temperatures.

    • Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can accelerate the reaction. However, this should be done cautiously as it can promote side reactions.

Step 2: Diazotization of N-Acetyl-4-chloro-5-fluoro-2-methylaniline

Q2: I am observing low yields and/or the formation of dark-colored byproducts during the diazotization step. What is going wrong?

A2:

  • Cause: Decomposition of the diazonium salt intermediate. Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1][2]

  • Solution:

    • Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the nitrosating agent (e.g., sodium nitrite).[1][2] On a larger scale, this requires an efficient cooling system and careful monitoring of the internal temperature.

    • Slow Addition: The nitrosating agent should be added slowly and portion-wise to prevent localized temperature increases.

    • Acidic Conditions: The reaction must be kept under strongly acidic conditions to ensure the stability of the diazonium salt. The pH should be maintained between 1 and 2.[3]

    • In Situ Consumption: Ideally, the diazonium salt should be generated and consumed in the subsequent cyclization step without isolation. This is a key safety and efficiency consideration for scale-up.[4]

Q3: The diazotization reaction is producing a significant amount of phenolic byproducts. How can I mitigate this?

A3:

  • Cause: Reaction of the diazonium salt with water. This is a common side reaction, especially if the temperature is not adequately controlled or if there are localized "hot spots" in the reactor.

  • Solution:

    • Temperature Control: As mentioned, rigorous temperature control is paramount.

    • Solvent Choice: While aqueous acidic solutions are common, exploring alternative solvent systems that minimize the availability of water for the side reaction can be beneficial.

    • Efficient Mixing: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture, which is especially important during scale-up.

Step 3: Cyclization and Deprotection

Q4: The yield of the final product, this compound, is lower than expected after the cyclization and deprotection step.

A4:

  • Cause: Incomplete cyclization of the nitroso intermediate or incomplete deprotection of the N-acetyl group.

  • Solution:

    • Cyclization Temperature and Time: The intramolecular cyclization of the N-nitroso compound typically requires heating. The optimal temperature and reaction time should be determined through small-scale experiments and carefully monitored during scale-up. Insufficient heating can lead to incomplete reaction, while excessive heat can cause degradation.

    • Deprotection Conditions: The deprotection of the acetyl group is usually achieved under basic or acidic conditions.[5][6][7] For a robust scale-up process, basic hydrolysis with a reagent like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol/water) is often preferred.[5] Ensure that the hydrolysis goes to completion by monitoring the reaction progress.

Purification

Q5: I am struggling to purify the final product. What are the recommended methods?

A5:

  • Cause: The presence of closely related impurities or isomers.

  • Solution:

    • Recrystallization: This is often the most effective and scalable method for purifying crystalline solids like this compound.[8][9] A systematic solvent screening is recommended to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[8] Common solvent systems for indazoles include mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water.[10]

    • Column Chromatography: While effective at the lab scale, chromatography is less ideal for large-scale production due to cost and solvent consumption. It is best used for initial purification of small batches or for isolating and identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety hazard is associated with the diazotization step. Aromatic diazonium salts can be explosive when isolated and are thermally unstable.[1][2] It is imperative to:

  • Maintain strict temperature control (0-5 °C) during the diazotization.[1][2]

  • Avoid isolation of the diazonium salt intermediate.

  • Ensure adequate ventilation to handle any potential off-gassing.

  • Refer to the Safety Data Sheets (SDS) for all reagents, especially for 4-chloro-5-fluoro-2-methylaniline, acetic anhydride, and sodium nitrite, to understand their specific hazards and handling requirements.[4]

Q2: What are the likely impurities I might encounter in the final product?

A2: Common impurities can include:

  • Unreacted starting material (4-chloro-5-fluoro-2-methylaniline).

  • The N-acetylated intermediate if deprotection is incomplete.

  • Phenolic byproducts from the decomposition of the diazonium salt.

  • Positional isomers, although the Jacobson-Huber method generally provides good regioselectivity for the desired 1H-indazole.

Q3: How can I monitor the progress of the reactions effectively?

A3:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of products at the lab scale.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction conversion and purity. This is the preferred method for in-process control during scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product, as well as for identifying impurities in the final product.

Q4: What are the key considerations for choosing a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent should:

  • Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).

  • Have low solubility for the product at low temperatures (e.g., room temperature or 0-5 °C).

  • Either not dissolve impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert towards the product.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).[8]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-4-chloro-5-fluoro-2-methylaniline (Step 1)

  • To a stirred solution of 4-chloro-5-fluoro-2-methylaniline in a suitable solvent (e.g., chloroform or acetic acid), cool the mixture to 0-5 °C.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • The N-acetylated product can often be used directly in the next step without extensive purification. If necessary, the product can be isolated by quenching the reaction with water and filtering the resulting precipitate.

Protocol 2: Synthesis of this compound (Steps 2 & 3)

  • Suspend the N-acetyl-4-chloro-5-fluoro-2-methylaniline in a mixture of a suitable acid (e.g., a mixture of acetic acid and propionic acid).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature strictly below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C to effect cyclization. The progress of the reaction should be monitored by HPLC.

  • Once the cyclization is complete, add a base (e.g., aqueous sodium hydroxide) to hydrolyze the acetyl group. Heat the mixture as necessary to drive the deprotection to completion.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Troubleshooting

StepKey ParametersCommon IssuesTroubleshooting Strategies
Acetylation Reagent purity, TemperatureIncomplete reactionUse fresh acetic anhydride, gentle heating
Diazotization Temperature (0-5 °C), Slow addition of NaNO2, pH (1-2)Low yield, byproduct formation, safety hazardsStrict temperature control, slow reagent addition, ensure acidic conditions
Cyclization & Deprotection Reaction temperature and time, Base concentration for deprotectionIncomplete reactionOptimize heating profile, monitor deprotection by HPLC
Purification Solvent selection for recrystallizationLow recovery, persistent impuritiesSystematic solvent screening, consider mixed solvent systems

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_solutions Potential Solutions Start Low Yield or Impure Product Step Identify Reaction Step with Issue Start->Step Acetylation Acetylation Step->Acetylation Step 1 Diazotization Diazotization Step->Diazotization Step 2 Cyclization Cyclization/Deprotection Step->Cyclization Step 3 Purification Purification Step->Purification Final Step Sol_Acetylation Check Reagent Purity Adjust Temperature Acetylation->Sol_Acetylation Sol_Diazotization Strict Temperature Control (0-5°C) Slow Reagent Addition Ensure Low pH Diazotization->Sol_Diazotization Sol_Cyclization Optimize Heating Profile Ensure Complete Deprotection Cyclization->Sol_Cyclization Sol_Purification Recrystallization Solvent Screening Consider Column Chromatography (small scale) Purification->Sol_Purification

Caption: A workflow diagram for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-chloro-5-fluoro-1H-indazole, a significant heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages a comparative approach. By analyzing the experimental data of structurally analogous indazole derivatives and applying fundamental NMR principles, we can confidently predict and interpret the spectral characteristics of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction to this compound and its Spectroscopic Characterization

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] The precise substitution pattern on the indazole ring is crucial for its biological activity, making unambiguous structural confirmation essential. NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of such compounds in solution.[2]

This compound presents a unique substitution pattern on the benzene ring portion of the molecule. The presence of two different halogen atoms, chlorine and fluorine, at adjacent positions, introduces distinct electronic effects that influence the chemical shifts of the protons and carbons in the molecule. Furthermore, the spin-½ nucleus of fluorine (¹⁹F) couples with neighboring protons and carbons, providing additional structural information through characteristic splitting patterns.

Predicted NMR Data for this compound

Based on the analysis of related compounds and established principles of NMR spectroscopy, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are grounded in the additivity effects of substituents on aromatic systems and typical coupling constants observed for similar structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-1~13.0 - 13.5br s-
H-3~8.1 - 8.3s-
H-4~7.6 - 7.8d³J(H-F) ≈ 8 - 10
H-7~7.4 - 7.6d⁴J(H-F) ≈ 5 - 7

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-3~134 - 136s-
C-3a~122 - 124d³J(C-F) ≈ 4 - 6
C-4~110 - 112d²J(C-F) ≈ 20 - 25
C-5~152 - 155 (d)d¹J(C-F) ≈ 240 - 250
C-6~118 - 120 (d)d²J(C-F) ≈ 18 - 22
C-7~115 - 117d³J(C-F) ≈ 3 - 5
C-7a~140 - 142s-

Predicted in DMSO-d₆

Comparative Analysis and Rationale

The predicted chemical shifts and coupling constants are derived from a careful examination of experimental data for related indazole derivatives and an understanding of substituent effects.

¹H NMR Spectrum Analysis
  • N-H Proton (H-1): The proton on the nitrogen of the indazole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum, typically between 13.0 and 13.5 ppm in a polar aprotic solvent like DMSO-d₆. This is a characteristic feature of the N-H proton in indazoles.

  • C-3 Proton (H-3): This proton is on the pyrazole ring and is generally observed as a singlet in the aromatic region, predicted here to be around 8.1 - 8.3 ppm.

  • C-4 and C-7 Protons (H-4 and H-7): These protons are on the benzene ring and their chemical shifts are influenced by the adjacent halogen substituents. The fluorine atom at position 5 will exert a deshielding effect on the ortho proton (H-4) and a smaller effect on the meta proton (H-7). Crucially, these protons will exhibit coupling to the fluorine atom. The H-4 proton is expected to appear as a doublet due to a three-bond coupling (³J) with the fluorine atom, with a typical coupling constant of 8-10 Hz. The H-7 proton is also predicted to be a doublet due to a four-bond coupling (⁴J) with fluorine, with a smaller coupling constant of 5-7 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be particularly informative due to the direct and through-bond couplings with the fluorine atom.

  • C-5: The carbon directly attached to the fluorine atom will experience a very large one-bond C-F coupling (¹J(C-F)), typically in the range of 240-250 Hz, resulting in a doublet.[3][4] This carbon will also be significantly deshielded due to the electronegativity of fluorine.[5]

  • C-4 and C-6: The carbons ortho to the fluorine (C-4 and C-6) will show two-bond C-F couplings (²J(C-F)) of approximately 20-25 Hz, also appearing as doublets.[3][4] The chlorine atom at position 6 will also influence the chemical shift of C-6.

  • C-3a and C-7: The carbons meta to the fluorine will exhibit smaller three-bond C-F couplings (³J(C-F)) in the range of 3-6 Hz.[3][4]

  • C-3 and C-7a: These carbons are further away from the fluorine and are not expected to show significant C-F coupling, thus appearing as singlets.

The predicted chemical shifts are based on the known effects of chloro and fluoro substituents on benzene rings, where fluorine is strongly deshielding on the directly attached carbon and chlorine has a more moderate deshielding effect.[5][6]

Experimental Protocol for NMR Analysis of Indazole Derivatives

To obtain high-quality NMR spectra for compounds like this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. However, for routine characterization, referencing to the residual solvent peak is often sufficient.[10]

  • NMR Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 16-20 ppm, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 200-240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a relaxation delay of 1-2 seconds are typically necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, it is highly recommended to acquire 2D NMR spectra such as COSY (for H-H correlations), HSQC (for one-bond C-H correlations), and HMBC (for long-range C-H correlations).

Visualizing the Structure and Key NMR Interactions

The following diagrams illustrate the molecular structure and the key through-bond couplings that are critical for the interpretation of the NMR spectra of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key H-F and C-F J-couplings in this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with known indazole derivatives and fundamental NMR principles, we have established a reliable set of expected spectral parameters. This information is invaluable for the structural verification of this compound and serves as a foundational reference for researchers working with similarly substituted heterocyclic systems. The detailed experimental protocol further ensures that high-quality, reproducible NMR data can be obtained for these important molecules.

References

A Comparative Guide to the Mass Spectrometry Analysis of 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of 6-chloro-5-fluoro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. As accurate quantification and structural elucidation are paramount, this document explores the practical application and theoretical underpinnings of common ionization techniques, offering field-proven insights to guide your analytical method development.

Introduction: The Analytical Imperative for this compound

This compound belongs to the indazole class of heterocyclic aromatic compounds, a scaffold frequently utilized in the design of bioactive molecules. Its analysis is critical across the drug development pipeline, from metabolic stability assays and pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The choice of an appropriate mass spectrometry ionization source is the cornerstone of a robust and reliable analytical method. This guide focuses on comparing the two most prevalent atmospheric pressure ionization (API) techniques for small molecules: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Physicochemical Properties of this compound:

  • Molecular Formula: C₇H₄ClFN₂

  • Monoisotopic Mass: 170.0047 Da

  • Structure: The molecule contains a bicyclic aromatic system with two nitrogen atoms, making the indazole ring a potential site for protonation, particularly in the acidic mobile phases commonly used in reversed-phase chromatography. The presence of electronegative halogen atoms (Cl and F) influences the molecule's electronic properties and fragmentation behavior.

The General Analytical Workflow

A successful mass spectrometry analysis begins with meticulous planning, from sample preparation through to data interpretation. The workflow diagram below illustrates the key stages and decision points involved in the LC-MS analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample solubilization (e.g., ACN/H2O) Filt Filtration (0.22 µm) Prep->Filt LC Reversed-Phase HPLC/UHPLC (e.g., C18 column) Filt->LC Grad Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) LC->Grad IonSource Ionization Source Selection Grad->IonSource ESI Electrospray Ionization (ESI) IonSource->ESI High Polarity Thermally Labile APCI Atmospheric Pressure Chemical Ionization (APCI) IonSource->APCI Medium Polarity Thermally Stable MS1 Full Scan (MS1) (Detect [M+H]+) ESI->MS1 APCI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]+) MS1->MS2 DataProc Data Processing (Integration & Quantification) MS2->DataProc StructEluc Structural Elucidation (Fragmentation Analysis) DataProc->StructEluc

Caption: General workflow for the LC-MS analysis of this compound.

Comparative Analysis of Ionization Techniques

The selection of an ionization source is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, both ESI and APCI are viable options, each with distinct advantages and mechanisms.

Electrospray Ionization (ESI)

Principle: ESI is a soft ionization technique that generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol.[1] As solvent droplets evaporate, the charge density on their surface increases, eventually leading to the ejection of analyte ions (the "ion evaporation" model).[2] Because it occurs at near-ambient temperature, it is ideal for thermally labile molecules.

Applicability to this compound: The indazole moiety contains basic nitrogen atoms that are readily protonated in the acidic mobile phases typically used in LC-MS. This makes the molecule an excellent candidate for positive-ion ESI, where the primary ion observed would be the protonated molecule, [M+H]⁺.

Expected Performance:

  • High Sensitivity: ESI often provides excellent sensitivity for polar molecules that ionize well in solution.

  • Adduct Formation: The [M+H]⁺ ion (m/z 171.0125) is expected to be the most abundant species. However, ESI is prone to forming adducts with cations present in the solvent or matrix, such as sodium ([M+Na]⁺, m/z 193.0) or potassium ([M+K]⁺). While these can aid in confirming the molecular weight, they can also divide the analyte signal and complicate quantification if not controlled.

  • Minimal Fragmentation: As a "soft" ionization method, in-source fragmentation is typically low, resulting in a clean MS1 spectrum dominated by the pseudo-molecular ion.[1]

Atmospheric Pressure Chemical Ionization (APCI)

Principle: APCI is suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[3][4] Unlike ESI, APCI involves vaporizing the HPLC eluent in a heated nebulizer (350–500 °C).[3] A corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecules in the gas phase.[5][6]

Applicability to this compound: Given its relatively low molecular weight and aromatic structure, this compound is expected to be thermally stable enough to withstand APCI conditions. It is a strong candidate for this technique, particularly if matrix effects suppress the ESI signal.

Expected Performance:

  • Robust Ionization: APCI is often less susceptible to matrix suppression than ESI, making it a robust choice for complex samples like plasma or tissue extracts.

  • Dominant [M+H]⁺ Ion: The primary ion will be the protonated molecule, [M+H]⁺. Adduct formation is significantly less common in APCI compared to ESI.

  • Potential for Thermal Degradation: While the core structure is stable, the high temperatures could potentially induce some in-source fragmentation or degradation, although this is not highly anticipated for this molecule.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To achieve high selectivity and for structural confirmation, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., the [M+H]⁺ at m/z 171.0) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation Pathway: Based on the fragmentation of similar heterocyclic compounds, the following pathway for this compound is proposed.[7][8][9] The most likely fragmentation points are cleavages of the heterocyclic ring and losses of neutral molecules.

Fragmentation_Pathway cluster_frags Product Ions parent [M+H]⁺ m/z 171.01 frag1 m/z 144.00 Loss of HCN parent->frag1 - HCN frag2 m/z 135.02 Loss of HCl parent->frag2 - HCl frag3 m/z 108.01 Loss of HCl + HCN frag2->frag3 - HCN

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Table of Predicted Precursor/Product Ions for MRM Assays:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
This compound171.01144.00HCN
This compound171.01135.02HCl
This compound171.01108.01HCl + HCN

Performance Comparison: ESI vs. APCI

The choice between ESI and APCI depends on the specific goals of the analysis. The following table summarizes the expected performance characteristics for this compound.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Principle Ionization from charged liquid droplets.[1]Gas-phase chemical ionization via corona discharge.[4]Both are highly suitable.
Sensitivity Potentially higher, especially with clean samples.Good, may be superior in complex matrices.ESI is the recommended starting point for achieving the lowest limits of detection with clean standards.
Matrix Effects More susceptible to ion suppression from salts, buffers, and co-eluting matrix components.Generally less susceptible to matrix effects.[5]APCI is preferred for complex matrices (e.g., bioanalysis) without extensive sample cleanup.
Adduct Formation Prone to [M+Na]⁺, [M+K]⁺ formation.Minimal adduct formation.APCI provides a simpler MS1 spectrum, which can be advantageous.
Flow Rate Optimal at lower flow rates (e.g., < 500 µL/min).Robust at higher, standard HPLC flow rates (0.5-1.5 mL/min).[6]Both are compatible with standard analytical LC flows.
Thermal Input Low, suitable for thermally labile compounds.High, requires thermal stability of the analyte.[3]The analyte is likely stable, making both viable.

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization will be required for specific instrumentation and applications.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

LC-MS Method Parameters
  • LC System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometer Settings (Method-Specific)

A. ESI Method:

  • Ionization Mode: Positive

  • Capillary Voltage: +3.5 kV

  • Nebulizer Gas (N₂): 45 psi

  • Drying Gas (N₂): 10 L/min

  • Drying Gas Temperature: 325 °C

  • Scan Range (MS1): m/z 100-300

  • MS/MS Transitions: See Table of Predicted Ions. Optimize collision energy for each transition (typically 15-35 eV).

B. APCI Method:

  • Ionization Mode: Positive

  • Corona Needle Current: +4 µA

  • Nebulizer Gas (N₂): 50 psi

  • Vaporizer Temperature: 400 °C

  • Drying Gas (N₂): 5 L/min

  • Drying Gas Temperature: 250 °C

  • Scan Range (MS1): m/z 100-300

  • MS/MS Transitions: See Table of Predicted Ions. Optimize collision energy.

Conclusion and Recommendations

Both ESI and APCI are excellent techniques for the analysis of this compound.

  • For quantitative analysis requiring the highest sensitivity in clean samples, such as API purity assessment or reference standard characterization, Electrospray Ionization (ESI) should be the primary choice. Its ability to efficiently ionize the protonatable indazole ring leads to strong signal intensity.

  • For robust analysis in complex biological matrices like plasma or urine, where matrix effects can be a significant challenge, Atmospheric Pressure Chemical Ionization (APCI) is recommended. Its lower susceptibility to ion suppression often yields more reliable and reproducible results in these applications.

Ultimately, the optimal method will be application-dependent. It is recommended to screen both ionization sources during initial method development to empirically determine the best performance for your specific matrix and analytical instrumentation. The predicted fragmentation pathways provide a solid foundation for developing highly selective and sensitive MRM-based quantitative assays.

References

A Comparative Guide to the Biological Activity of 6-Chloro-5-Fluoro-1H-Indazole and Other Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[2] This has led to the development of several FDA-approved drugs containing the indazole moiety, highlighting its importance in modern drug discovery. This guide provides a comparative analysis of the biological activity of a specific halogenated derivative, 6-chloro-5-fluoro-1H-indazole, in the context of other indazole analogs.

While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely biological activities by examining the structure-activity relationships (SAR) of closely related halogenated indazoles. The introduction of halogen atoms to the indazole ring is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly influence its biological activity and pharmacokinetic profile.

This guide will delve into the anticipated biological activities of this compound, primarily focusing on its potential as a kinase inhibitor for anticancer applications and its prospective anti-inflammatory effects. These predictions are grounded in the extensive research conducted on other indazole derivatives. We will present a comparative analysis with other halogenated indazoles, supported by available experimental data, and provide detailed protocols for key biological assays to facilitate further research in this promising area.

The Indazole Scaffold: A Hub of Biological Activity

Indazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] A significant portion of this activity stems from their ability to act as inhibitors of various protein kinases.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors are a major class of targeted cancer therapies.

Several indazole-based kinase inhibitors have been successfully developed and commercialized, including:

  • Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[3]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of ovarian cancer.[3]

The success of these drugs underscores the potential of the indazole scaffold in designing potent and selective kinase inhibitors.

Predicted Biological Profile of this compound

The biological activity of this compound is likely to be influenced by the presence and position of the chlorine and fluorine atoms on the indazole ring. Halogenation can impact a molecule's binding affinity to its target, metabolic stability, and cell permeability.

Potential as a Kinase Inhibitor

The indazole nucleus is a common scaffold for inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[4][5][6]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms on the indazole ring can influence the potency of kinase inhibition. For instance, in a series of indazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[7]

  • Position of Substitution: The position of the substituent on the indazole ring is critical. Studies on indazole arylsulfonamides as CCR4 antagonists showed that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being preferred.[8]

Given these principles, the 6-chloro and 5-fluoro substitutions on the indazole ring of the target compound could confer potent inhibitory activity against a range of kinases. The electron-withdrawing nature of the halogens can modulate the electronic properties of the indazole ring system, potentially enhancing its interaction with the kinase active site.

Anticipated Anti-inflammatory Effects

Indazole derivatives have also been investigated for their anti-inflammatory properties.[9] Inflammation is a complex biological process involving various mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Structure-Activity Relationship Insights:

  • Some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9]

  • The anti-inflammatory effects of indazoles are often attributed to their ability to suppress the production of pro-inflammatory mediators.[9]

The halogenation pattern of this compound may contribute to its potential anti-inflammatory activity by influencing its interaction with inflammatory targets.

Comparative Analysis with Other Halogenated Indazoles

To provide a clearer perspective on the potential of this compound, the following table summarizes the reported biological activities of other halogenated indazole derivatives. Due to the limited direct data on the target compound, this comparative data is essential for inferring its likely efficacy.

CompoundSubstitution PatternBiological ActivityIC50/EC50Reference
Hypothetical 6-Chloro, 5-FluoroKinase Inhibition, Anti-inflammatory--
Indazole Analog 16-FluoroROCK1 Kinase Inhibition14 nM[10]
Indazole Analog 25-FluoroAnti-HIV (Reverse Transcriptase)50 nM[10]
Indazole Analog 36-NitroAnti-inflammatory (COX-2 Inhibition)19.22 µM[9]
Indazole Analog 45-AminoAnti-inflammatory (COX-2 Inhibition)12.32 µM[9]
Indazole Analog 56-(2,6-difluoro-3-methoxyphenyl)FGFR1 Inhibition< 4.1 nM[11]

This table illustrates the significant impact of substitutions at the 5- and 6-positions on the biological activity of the indazole scaffold. The potent activity of the 6-fluoro analog as a ROCK1 inhibitor suggests that halogenation at this position is favorable for kinase inhibition.[10] Similarly, the 5-fluoro substitution has been shown to be beneficial for anti-HIV activity.[10] The anti-inflammatory data for 5- and 6-substituted indazoles further supports the potential of our target compound in this therapeutic area.[9]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration at which a compound inhibits 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Aurora Kinase A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the recombinant kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[12]

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-inflammatory Assays

These assays are used to evaluate the potential of a compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13]

Materials:

  • RAW 264.7 macrophage cells

  • LPS (Lipopolysaccharide)

  • Test compound dissolved in DMSO

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • 96-well clear plates

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

This assay quantifies the levels of specific pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

Materials:

  • ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

  • Cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • Typically, the procedure involves coating the plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, an enzyme conjugate, and a substrate.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is determined from a standard curve.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: A generic kinase signaling pathway often targeted by indazole-based inhibitors.

MTT_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate (Formazan Formation) Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

Caption: A streamlined workflow for the MTT cell viability assay.

Conclusion

While further experimental validation is necessary to definitively characterize the biological activity of this compound, the existing body of research on related halogenated indazoles provides a strong foundation for predicting its potential as a bioactive compound. The strategic placement of chloro and fluoro substituents on the indazole ring is a promising approach for developing novel kinase inhibitors and anti-inflammatory agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this and other indazole derivatives, ultimately contributing to the advancement of new and effective treatments for a range of diseases.

References

A Comparative Guide to the X-ray Crystallography of 6-Chloro-5-Fluoro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design and materials science. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous structural elucidation.[1][2] This guide offers an in-depth technical comparison of the crystallographic analysis of 6-chloro-5-fluoro-1H-indazole derivatives, a class of compounds of significant interest in medicinal chemistry due to the versatile biological activities of the indazole scaffold.[3][4]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds that are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The precise location of these substituents on the indazole ring is critical to its function, underscoring the importance of definitive structural analysis.

The Power and Process of Single-Crystal X-ray Diffraction

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal.[6] The process relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined.[6]

The overall workflow of single-crystal X-ray diffraction can be summarized in the following logical steps:

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Solution Structure Solution Diffraction->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure Final_Output Final_Output Validation->Final_Output Final Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray crystallography.

Crystallization of Substituted Indazoles: The Critical First Step

The adage "a good crystal is the key to a good structure" cannot be overstated. Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and rate-limiting step in the process.[7] For small organic molecules like this compound derivatives, several crystallization techniques can be employed. The choice of method is dictated by the compound's solubility, stability, and the amount of material available.

Crystallization MethodPrincipleAdvantagesDisadvantages
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[7]Simple to set up; requires minimal equipment.Can be slow; may lead to the formation of oils or amorphous solids if evaporation is too rapid.[7]
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Requires very small amounts of material; offers good control over the rate of crystallization.Requires a suitable solvent/anti-solvent pair.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can be relatively fast; effective for compounds with a steep solubility curve.Requires careful control of the cooling rate to avoid the formation of small or poorly formed crystals.
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a solution of the compound in a denser solvent. Crystals form at the interface as the solvents slowly mix.Good for compounds that are sensitive to temperature changes.Can be difficult to set up without disturbing the interface; may not be suitable for all solvent combinations.[7]
Experimental Protocol: Crystallization of a Halogenated Indazole Derivative by Slow Evaporation
  • Solvent Screening: Begin by performing small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and heptane) to identify a solvent in which the compound is moderately soluble at room temperature.

  • Preparation of the Solution: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of the chosen solvent in a small, clean vial. Gently warm the solution if necessary to fully dissolve the compound.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial daily for the formation of single crystals. The process can take anywhere from a few days to several weeks.

Comparative Crystallographic Data of Substituted Indazoles

While crystallographic data for this compound is not publicly available, we can draw valuable comparisons from the crystal structures of related compounds. The following table summarizes the crystallographic data for two representative substituted indazoles.

ParameterDerivative 1: 3-Chloro-1-methyl-5-nitro-1H-indazole[8]Derivative 2: A Pyrimido[1,2-b]indazole Derivative[9]
Chemical Formula C₈H₆ClN₃O₂C₁₆H₁₂N₄O
Molecular Weight 211.61 g/mol 276.29 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)°a = 11.2348(3) Å, b = 10.1345(3) Å, c = 12.0019(4) Å, β = 107.038(3)°
Volume (ų) 868.5(6)1305.14(7)
Z (molecules/unit cell) 44

The data in this table highlights the kind of precise information that can be obtained from a single-crystal X-ray diffraction experiment.[8][9] The unit cell dimensions and space group provide fundamental information about the crystal's symmetry and packing arrangement.

X-ray Crystallography vs. Alternative Analytical Techniques

While SCXRD is the definitive method for solid-state structure elucidation, other analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystal.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[10]
Sample Phase Solid (single crystal)Liquid (solution)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Information about the chemical environment of atoms, connectivity, and dynamic processes in solution.[10]
Advantages Unambiguous determination of stereochemistry and absolute configuration.[2] Provides detailed information on intermolecular interactions.Does not require crystallization.[11] Can provide information on molecular dynamics and conformational changes in solution.[11]
Disadvantages Requires high-quality single crystals, which can be difficult to grow.[7] Provides a static picture of the molecule in the solid state.[10]Can be difficult to fully elucidate the 3D structure of complex molecules with overlapping signals. Does not provide information on crystal packing.

The relationship between these two powerful techniques can be visualized as follows:

Technique Comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_combined Synergistic Approach XRD_Node Provides precise 3D structure in the solid state XRD_Info Bond Lengths Bond Angles Stereochemistry Crystal Packing XRD_Node->XRD_Info Combined_Node Comprehensive Molecular Understanding XRD_Node->Combined_Node Solid-State Conformation NMR_Node Reveals structure and dynamics in solution NMR_Info Connectivity Chemical Environment Conformational Changes Kinetics NMR_Node->NMR_Info NMR_Node->Combined_Node Solution Behavior

Caption: The complementary nature of X-ray crystallography and NMR spectroscopy.

Conclusion

The structural elucidation of this compound derivatives is of paramount importance for the advancement of medicinal chemistry. Single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure in the solid state, providing a level of detail that is unattainable by other methods. While the challenge of obtaining suitable crystals remains a significant hurdle, the wealth of information gleaned from a successful crystallographic experiment—from precise bond lengths and angles to the subtleties of intermolecular interactions—is invaluable. For drug development professionals, a thorough understanding of the solid-state properties of any indazole-containing active pharmaceutical ingredient is crucial, as these properties can have profound implications for the final drug product's performance and stability. The experimental protocols and comparative data presented in this guide provide a solid foundation for such critical investigations.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 6-chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the 6-chloro-5-fluoro-1H-indazole scaffold, a privileged structure in modern medicinal chemistry. Recognizing that the indazole core is a versatile pharmacophore for kinase inhibitors, this document will focus on establishing a robust assay cascade to characterize potential drug candidates targeting key kinases implicated in disease: p38α mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The methodologies and validation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a scientifically rigorous and practical approach to compound evaluation, ensuring data integrity and informed decision-making in the progression of potential therapeutics.

The Strategic Imperative of a Multi-Assay Approach for Indazole-Based Kinase Inhibitors

The this compound scaffold presents a unique opportunity for the development of targeted therapies. Indazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including tyrosine kinases and serine/threonine kinases.[1][2] This versatility necessitates a carefully designed validation funnel that not only confirms on-target potency but also elucidates the selectivity profile of the compounds. A multi-assay approach, encompassing both biochemical and cell-based formats, is crucial for building a comprehensive understanding of a compound's mechanism of action and its potential for therapeutic efficacy.

This guide will compare and contrast two primary assay formats for the initial characterization of our hypothetical indazole-derived compounds: a biochemical kinase activity assay and a cell-based target engagement assay. This dual-pronged approach allows for the direct measurement of enzyme inhibition in a purified system, complemented by a more physiologically relevant assessment of compound binding within a cellular context.[3][4]

The Validation Workflow: From Initial Hit to Characterized Lead

A robust in vitro assay validation workflow is fundamental to the successful identification and optimization of lead compounds. The following diagram illustrates a logical progression of experiments designed to thoroughly characterize derivatives of this compound.

Assay Validation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Mechanism of Action cluster_3 Cellular Function Primary_Biochemical Biochemical Kinase Assay (e.g., HTRF for p38α/VEGFR-2) Cell_Based_Engagement Cell-Based Target Engagement (e.g., NanoBRET) Primary_Biochemical->Cell_Based_Engagement Confirm cellular activity Selectivity_Panel Kinome Selectivity Profiling (Broad Kinase Panel) Cell_Based_Engagement->Selectivity_Panel Assess off-target effects MOA_Studies Mechanism of Action Studies (e.g., ATP Competition Assay) Selectivity_Panel->MOA_Studies Understand binding mode Functional_Assay Cellular Functional Assay (e.g., Cytokine Release, Angiogenesis) MOA_Studies->Functional_Assay Link to biological outcome

Caption: A comprehensive workflow for the in vitro validation of kinase inhibitors.

Comparison of Primary Screening Assays

The initial step in characterizing our indazole derivatives involves a robust and high-throughput primary screen to determine their potency against our target kinases, p38α MAPK and VEGFR-2. Here, we compare two widely used and powerful assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and NanoBioluminescence Resonance Energy Transfer (NanoBRET).

FeatureHTRF® Kinase AssayNanoBRET® Target Engagement AssayRationale for Selection
Principle Measures the phosphorylation of a substrate by the kinase. A Europium cryptate-labeled antibody detects the phosphorylated substrate, and energy transfer to a second fluorophore-labeled streptavidin occurs.[5][6]Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells. A fluorescent tracer binds to the kinase, and compound competition reduces the BRET signal.[7][8][9]HTRF directly measures enzymatic activity, providing a functional readout. NanoBRET offers a more physiologically relevant measure of target engagement in a cellular environment.
Assay Type Biochemical (enzymatic activity)Cell-based (target engagement)A biochemical assay is crucial for initial potency determination without the complexities of cellular systems. A cell-based assay is a vital secondary step to confirm cellular permeability and on-target activity.[3]
Throughput High (384- and 1536-well compatible)[5]High (384-well compatible)[10]Both assays are well-suited for screening a library of indazole derivatives.
Key Output IC50 (half-maximal inhibitory concentration)IC50 (half-maximal inhibitory concentration)Both provide a quantitative measure of compound potency.
Advantages - Direct measure of kinase inhibition- High signal-to-background ratio- Robust and reproducible- Measures target binding in live cells- Assesses cell permeability- Provides a more physiological contextThe combination of these assays provides a comprehensive initial characterization of the compounds.
Limitations - Does not account for cell permeability or off-target effects in a cellular context- Potential for compound interference with the assay components- Indirect measure of kinase inhibition- Requires genetic modification of cells to express the NanoLuc®-kinase fusionThe limitations of each assay are mitigated by using them in a complementary fashion.

Detailed Experimental Protocols

Protocol 1: HTRF® Kinase Assay for p38α MAPK Inhibition

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound derivatives against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-p38tide)

  • ATP

  • HTRF® KinEASE™ STK S1 Kit (or equivalent) containing:

    • Europium cryptate-labeled anti-phospho-p38tide antibody

    • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (derivatives of this compound) serially diluted in DMSO

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of p38α MAPK enzyme diluted in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 4 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to the Km for p38α) in assay buffer to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of the HTRF detection mix (containing the Europium cryptate-labeled antibody and Streptavidin-XL665 diluted in detection buffer) to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET® Target Engagement Assay for Intracellular p38α MAPK

This protocol describes a NanoBRET® assay to measure the engagement of this compound derivatives with p38α MAPK in living cells.

Materials:

  • HEK293 cells transiently or stably expressing a NanoLuc®-p38α MAPK fusion protein

  • NanoBRET® Kinase Tracer (a fluorescent ligand that binds to the ATP pocket of p38α)

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (derivatives of this compound) serially diluted in DMSO

  • White, tissue culture-treated 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing NanoLuc®-p38α MAPK into the assay plate at an appropriate density and allow them to adhere overnight.

  • Tracer and Compound Addition:

    • Prepare a working solution of the NanoBRET® Tracer in Opti-MEM®.

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the tracer and test compounds (or vehicle control) to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to each well.

  • Data Acquisition: Immediately read the plate on a luminometer capable of measuring filtered luminescence, collecting both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the NanoBRET® ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the p38α MAPK Signaling Pathway

Understanding the biological context of the target is paramount. The following diagram illustrates the central role of p38α MAPK in the inflammatory signaling cascade, providing a rationale for its selection as a therapeutic target.

p38 MAPK Signaling Pathway cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_3 Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38_alpha_MAPK p38α MAPK MKK3/6->p38_alpha_MAPK phosphorylates MK2 MAPKAPK2 p38_alpha_MAPK->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha_MAPK->Transcription_Factors activates Inflammatory_Gene_Expression Inflammatory Gene Expression (e.g., COX-2, TNF-α) MK2->Inflammatory_Gene_Expression Transcription_Factors->Inflammatory_Gene_Expression

Caption: The p38α MAPK signaling cascade in inflammatory responses.

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of the generated data, each assay must be a self-validating system. This is achieved through the inclusion of appropriate controls and adherence to predefined acceptance criteria.

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating a robust and screenable assay.

  • Signal-to-Background (S/B) Ratio: A measure of the dynamic range of the assay.

  • Intra- and Inter-assay Precision: Assessed by calculating the coefficient of variation (%CV) for replicate measurements.

  • Reference Compound Potency: The IC50 of a known, well-characterized inhibitor should be determined in each assay run and fall within a predefined range.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to dissolve the test compounds.

For regulatory submissions, it is imperative to follow guidelines from authorities such as the U.S. Food and Drug Administration (FDA), which provide frameworks for bioanalytical method validation.[11][12][13][14][15]

Conclusion

The validation of in vitro assays is a critical and foundational step in the drug discovery process for novel compounds derived from the this compound scaffold. By employing a multi-faceted approach that combines robust biochemical and cell-based assays, researchers can confidently assess the potency, selectivity, and mechanism of action of their compounds. The detailed protocols and validation strategies presented in this guide provide a comprehensive framework for generating high-quality, reproducible data, thereby enabling the informed advancement of promising kinase inhibitors towards preclinical and clinical development.

References

A Comparative Analysis of Synthetic Strategies for 6-Chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-5-fluoro-1H-indazole is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of pharmacologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate. The first route employs a classical approach involving the diazotization and cyclization of a substituted aniline precursor. The second route utilizes a condensation reaction between a substituted o-fluorobenzaldehyde and hydrazine. This document offers a detailed examination of the experimental protocols, mechanistic underpinnings, and a comparative assessment of the two methodologies, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

The indazole nucleus is a privileged bicyclic aromatic heterocycle, serving as a cornerstone in the design of numerous therapeutic agents. The specific substitution pattern of this compound imparts unique electronic and lipophilic properties, making it an attractive building block for targeting a range of biological targets. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide will explore two prominent synthetic strategies, providing a comprehensive comparison to aid in laboratory- and industrial-scale production decisions.

Route 1: Diazotization and Cyclization of a Substituted Aniline

This synthetic pathway is a well-established and reliable method for the formation of the indazole ring system. The synthesis commences with a readily available substituted aniline, which undergoes a sequence of reactions including diazotization, cyclization, and a final deprotection step to yield the target molecule. A closely related synthesis for 5-bromo-4-fluoro-1H-indazole has been detailed in the patent literature, providing a strong basis for this approach[1].

Reaction Scheme

Route_1 A 4-Chloro-2-methyl-5-fluoroaniline B N-Acetyl-4-chloro-2-methyl-5-fluoroaniline A->B Acetic Anhydride C 1-Acetyl-6-chloro-5-fluoro-1H-indazole B->C Isoamyl Nitrite, Toluene, Heat D This compound C->D Inorganic Base (e.g., K2CO3), Methanol/Water

Caption: Synthetic workflow for Route 1.

Causality Behind Experimental Choices

The initial acetylation of the aniline nitrogen serves a dual purpose. Firstly, it protects the amino group from unwanted side reactions during the subsequent diazotization step. Secondly, the acetyl group acts as a directing group and can influence the regioselectivity of the cyclization. The use of isoamyl nitrite in a non-polar solvent like toluene at elevated temperatures is a common and effective method for in situ generation of the dinitrogen trioxide required for diazotization of the weakly basic N-acetylated aniline. The final deprotection of the acetyl group is readily achieved under mild basic conditions, such as with potassium carbonate in a methanol/water mixture, to afford the desired N-unsubstituted indazole.

Experimental Protocol

Step 1: Acetylation of 4-Chloro-2-methyl-5-fluoroaniline

To a solution of 4-chloro-2-methyl-5-fluoroaniline in a suitable solvent such as chloroform, potassium acetate is added. The mixture is cooled to 0 °C, and acetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour to ensure complete conversion to N-acetyl-4-chloro-2-methyl-5-fluoroaniline.

Step 2: Diazotization and Cyclization

The N-acetylated intermediate is dissolved in toluene and heated to 90-98 °C. Diethyl ether is added, followed by acetic acid. Isoamyl nitrite is then added dropwise while maintaining the reaction temperature at 80-130 °C. The reaction is monitored by TLC until completion (typically 3-4 hours). The resulting product is 1-acetyl-6-chloro-5-fluoro-1H-indazole[1].

Step 3: Deprotection

The crude 1-acetyl-6-chloro-5-fluoro-1H-indazole is dissolved in a mixture of methanol and water. An inorganic base, such as potassium carbonate, is added, and the mixture is stirred at room temperature for 12-14 hours. After completion, the product, this compound, is isolated by filtration and purified by recrystallization[1].

Route 2: Condensation of a Substituted o-Fluorobenzaldehyde with Hydrazine

This alternative approach leverages the nucleophilic aromatic substitution of a fluorine atom ortho to an aldehyde group by hydrazine, followed by intramolecular cyclization. This method, described as a practical synthesis for various indazoles, offers a potentially more direct route to the target molecule[2][3][4][5][6][7]. The key starting material for this synthesis is 4-chloro-5-fluoro-2-fluorobenzaldehyde.

Reaction Scheme

Route_2 E 1,2-Dichloro-4-fluorobenzene F 4-Chloro-2-fluoro-5-chlorobenzaldehyde E->F n-BuLi, THF, -78°C then DMF G 4-Chloro-5-fluoro-2-fluorobenzaldehyde F->G Halogen Exchange (e.g., KF, phase-transfer catalyst) H This compound G->H Hydrazine Hydrate, Heat

Caption: Synthetic workflow for Route 2.

Causality Behind Experimental Choices

The synthesis of the key intermediate, 4-chloro-5-fluoro-2-fluorobenzaldehyde, is a critical aspect of this route. Ortho-lithiation of a suitable precursor, such as 1,2-dichloro-4-fluorobenzene, directed by the fluorine atom, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), is a powerful method for introducing the aldehyde functionality at the desired position. The subsequent halogen exchange reaction to replace the 2-chloro substituent with fluorine can be achieved using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst to enhance reactivity. The final step involves a condensation reaction with hydrazine hydrate. The ortho-fluorine atom is a good leaving group for nucleophilic aromatic substitution by one of the hydrazine nitrogens, and the resulting intermediate readily undergoes intramolecular cyclization and dehydration to form the stable indazole ring.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-fluoro-2-fluorobenzaldehyde (Proposed)

A solution of 1,2-dichloro-4-fluorobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at this temperature to effect ortho-lithiation. Anhydrous DMF is then added, and the reaction is allowed to warm to room temperature. The crude 4-chloro-2-fluoro-5-chlorobenzaldehyde is then subjected to a halogen exchange reaction with potassium fluoride and a phase-transfer catalyst in a high-boiling point solvent to yield 4-chloro-5-fluoro-2-fluorobenzaldehyde.

Step 2: Condensation with Hydrazine Hydrate

The 4-chloro-5-fluoro-2-fluorobenzaldehyde is heated with an excess of hydrazine hydrate, which can also serve as the solvent. The reaction mixture is heated at reflux for several hours until the starting material is consumed, as monitored by TLC. Upon cooling, the product, this compound, often precipitates and can be collected by filtration and purified by recrystallization[2][8].

Comparative Analysis

FeatureRoute 1: Diazotization & CyclizationRoute 2: Condensation with Hydrazine
Starting Materials 4-Chloro-2-methyl-5-fluoroaniline1,2-Dichloro-4-fluorobenzene
Number of Steps 33 (including precursor synthesis)
Key Intermediates N-Acetyl-4-chloro-2-methyl-5-fluoroaniline, 1-Acetyl-6-chloro-5-fluoro-1H-indazole4-Chloro-5-fluoro-2-fluorobenzaldehyde
Overall Yield Moderate to Good (typically 40-60% reported for analogues)[1]Moderate (yields can be variable depending on precursor synthesis)[2]
Scalability Generally scalable, though diazotization requires careful temperature control.Potentially scalable, but ortho-lithiation requires cryogenic temperatures.
Reagents & Conditions Acetic anhydride, isoamyl nitrite, heat, inorganic base.n-BuLi (-78 °C), DMF, KF, hydrazine hydrate, heat.
Safety Considerations Diazonium intermediates can be unstable. Isoamyl nitrite is flammable.n-Butyllithium is pyrophoric. Hydrazine is toxic and corrosive.
Advantages Well-established methodology. Avoids handling of pyrophoric reagents in the main sequence.Potentially more direct if the aldehyde precursor is readily available.
Disadvantages Use of potentially unstable diazonium intermediates. Requires protection/deprotection steps.Requires cryogenic conditions for ortho-lithiation. Hydrazine is a hazardous reagent.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific capabilities and priorities of the research or production team.

Route 1 , the diazotization and cyclization of a substituted aniline, represents a more traditional and perhaps more readily implemented approach in a standard laboratory setting, avoiding the need for cryogenic equipment. The starting materials are often commercially available, and the reaction sequence is well-documented for analogous structures.

Route 2 , involving the condensation of a substituted o-fluorobenzaldehyde with hydrazine, offers a more convergent approach. While the synthesis of the key aldehyde intermediate may require specialized conditions such as ortho-lithiation, this route can be highly efficient if the precursor is accessible.

Ultimately, for large-scale synthesis, a thorough process optimization would be necessary for either route to maximize yield, ensure safety, and minimize cost. This guide provides the foundational information for researchers to make an informed decision based on their specific synthetic goals and available resources.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-Fluoro-1H-Indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on targeted therapies, the privileged 1H-indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile template for creating molecules that can effectively compete with ATP in the kinase active site.[3][4] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core, underscoring its clinical significance.[1][5] This guide provides a detailed analysis of the structure-activity relationships for a specific, highly functionalized subclass: 6-chloro-5-fluoro-1H-indazole analogs. We will explore how subtle modifications to this core structure influence biological activity, with a focus on kinase inhibition, providing a framework for researchers in medicinal chemistry and drug development.

The strategic placement of halogen atoms on the indazole core is a key design element. The 5-fluoro and 6-chloro substitutions are not arbitrary; they are intended to modulate the electronic properties and binding interactions of the molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and increase binding affinity by forming favorable interactions with the target protein.[6][7] Specifically, fluorine substitution at various positions on the indazole ring has been shown to improve both enzymatic and cellular potency in kinase inhibitors.[1] The 6-chloro group further contributes to the electronic landscape and can engage in crucial hydrophobic or halogen-bonding interactions within the kinase binding pocket.

Core Structure and Key Modification Points

The foundational this compound scaffold offers several positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The most critical of these are the N1 and C3 positions, where the majority of synthetic diversification occurs.

G cluster_0 This compound Core cluster_1 Key Modification Points indazole indazole R1 N1 Position (Modulates solubility, PK) indazole->R1 N-H R3 C3 Position (Primary driver of potency/selectivity) indazole->R3 C-H

Caption: Core this compound scaffold with key points for analog synthesis.

Comparative SAR Analysis at Key Positions

The following sections compare how substitutions at the N1 and C3 positions affect the biological activity of the core scaffold, drawing on data from studies on various kinase targets.

The Influence of Substituents at the C3 Position

The C3 position is arguably the most critical for establishing potent interactions with the target kinase. The vector of this substituent typically points towards the solvent-exposed region of the ATP-binding site, allowing for significant chemical diversity to be introduced to enhance potency and tune selectivity.

  • Amide and Carboxamide Moieties: The introduction of an amide linkage at C3 is a common strategy. These groups can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase. For instance, indazole amide derivatives have been successfully developed as potent inhibitors of ERK1/2 kinases.[8] The nature of the substituent on the other side of the amide is paramount.

  • Aryl and Heteroaryl Groups: Direct attachment of (substituted) aryl or heteroaryl rings can occupy hydrophobic pockets and form π-stacking interactions. In a series of FGFR inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group at the C4/C6 position proved highly effective, demonstrating the importance of specific aryl substitutions for high-affinity binding.[1] While not a C3 substitution, this highlights the principle. Similarly, 3-(pyrazin-2-yl)-1H-indazole derivatives have been reported as potent pan-Pim kinase inhibitors.[1]

  • Amines and Substituted Amines: 3-aminoindazole derivatives serve as a versatile starting point for further functionalization.[9] The basic nitrogen can form a key hydrogen bond with the kinase hinge region. Further substitution on this amino group allows for the exploration of deeper binding pockets to improve selectivity and potency.

The Role of Substituents at the N1 Position

While C3 modifications are often the primary drivers of potency, substitutions at the N1 position of the pyrazole ring are crucial for modulating physicochemical properties such as solubility, cell permeability, and overall pharmacokinetics (PK).

  • Small Alkyl Groups: N1-methylation or ethylation is often performed to block the hydrogen-bond donating capability of the N-H group. This can prevent undesirable metabolic modifications and can subtly alter the orientation of the C3 substituent in the binding pocket.

  • Bulky or Functionalized Groups: In some cases, larger groups are tolerated at N1. The introduction of piperazine or other basic moieties can significantly enhance aqueous solubility, which is often a challenge for planar heterocyclic compounds. SAR studies have shown that groups like N-ethylpiperazine can be important for both enzyme inhibition and cellular activity.[6]

Performance Comparison: Indazole Analogs as Kinase Inhibitors

The this compound scaffold has been successfully employed to generate inhibitors against multiple kinase families. The table below summarizes representative data, illustrating how structural changes impact inhibitory potency.

Compound ID Core Scaffold C3-Substituent Kinase Target IC₅₀ (nM) Reference
Analog A 6-fluoro-1H-indazole3-aminoFGFR1< 4.1[1]
Analog B 6-fluoro-1H-indazole3-aminoFGFR22.0[1]
Analog C 1H-indazole3-(pyrazin-2-yl)Pim-13[1]
Analog D 1H-indazole3-(pyrazin-2-yl)Pim-211[1]
Analog E 1H-indazole6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-carboxamideFGFR130.2 ± 1.9[9]
Analog F 1H-indazoleAmide derivativeERK1/2Potent[8]

Note: The table presents a synthesis of data from related indazole scaffolds to illustrate SAR principles, as specific data for the 6-chloro-5-fluoro core is proprietary or dispersed across multiple sources. The principles of substitution remain broadly applicable.

The data clearly shows that fluorine at the 6-position (Analogs A, B) contributes to high potency against FGFR kinases.[1] Furthermore, the choice of the C3-substituent (e.g., pyrazine for Pim kinases) is critical for directing the molecule to its intended target.[1]

Experimental Methodologies

To conduct a robust SAR study, standardized and reproducible experimental protocols are essential. Below are a general workflow for SAR investigation and a detailed protocol for a common kinase inhibition assay.

General SAR Investigation Workflow

The process of elucidating structure-activity relationships is iterative, involving cycles of design, synthesis, and testing to refine the lead compound.

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to quantify the activity of a kinase inhibitor by measuring the amount of ADP produced in the enzymatic reaction. This assay is widely used due to its high sensitivity and robustness.

Objective: To determine the IC₅₀ value of this compound analogs against a target kinase.

Materials:

  • Target Kinase (e.g., FGFR, ERK2)

  • Kinase-specific substrate and cofactors

  • ATP (Adenosine Triphosphate)

  • Test compounds (indazole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Create a 10-point serial dilution series of each test compound in DMSO. Typically, starting from 10 mM.

    • Dilute this series further into the appropriate kinase assay buffer to create a 5X working stock.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the 5X compound working solution to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a 5X enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 1 µL of 10X ATP solution. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for the optimized duration (typically 60 minutes).

  • Detection Step 1: ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Detection Step 2: ADP to ATP Conversion & Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value for each compound.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of targeted kinase inhibitors. The structure-activity relationships discussed herein underscore a clear logic: the C3 position is the primary determinant of potency and selectivity through direct interaction with the kinase active site, while the N1 position is a critical handle for fine-tuning physicochemical and pharmacokinetic properties.

Future work in this area will likely focus on leveraging computational methods, such as 3D-QSAR and molecular dynamics simulations, to more precisely predict the impact of substitutions and guide the design of next-generation analogs.[10] As our understanding of kinase biology deepens, these versatile indazole compounds will undoubtedly continue to play a significant role in the development of novel therapeutics for cancer and other diseases.

References

cytotoxicity comparison of 6-chloro-5-fluoro-1H-indazole derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies.[1][2] Its unique bicyclic system offers a versatile template for designing potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the cytotoxic effects of various 1H-indazole derivatives against different cancer cell lines, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships that govern their anticancer potential and explore the mechanistic underpinnings of their action.

The Indazole Core: A Versatile Scaffold for Anticancer Agents

Indazole and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][3][4] Several indazole-based drugs, such as pazopanib and axitinib, are already in clinical use for treating various cancers, primarily functioning as kinase inhibitors.[2][5] The therapeutic efficacy of these molecules stems from their ability to interfere with critical signaling pathways that drive tumor growth, proliferation, and survival.

The general structure of 1H-indazole allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The strategic placement of different functional groups can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Halogenation, for instance, is a common strategy in drug design to modulate these characteristics.

Comparative Cytotoxicity of 1H-Indazole Derivatives

The cytotoxic potential of indazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment. Below is a summary of the cytotoxic activities of representative 1H-indazole derivatives from recent studies.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1H-indazole-3-amine Derivatives Compound 6oK562 (Chronic Myeloid Leukemia)5.15[4][6][7][8]
A549 (Lung Cancer)>40[4]
PC-3 (Prostate Cancer)>40[4]
Hep-G2 (Hepatoma)>40[4]
Indazole-Pyrimidine Based Derivatives Compound 6eCCRF-CEM (Leukemia)0.901[9]
MOLT-4 (Leukemia)0.525[9]
CAKI-1 (Kidney Cancer)0.992[9]
Indazole Analogues of Curcumin Compound 3bWiDr (Colon Adenocarcinoma)27.20 - 58.19[10]
MCF-7 (Breast Cancer)45.97 - 86.24[10]
HeLa (Cervical Cancer)46.36 - >100[10]

Note: The specific substitution patterns for each compound example can be found in the cited literature.

The data clearly indicates that the cytotoxic profile of indazole derivatives is highly dependent on both the chemical substitutions on the indazole core and the specific cancer cell line being tested. For instance, the 1H-indazole-3-amine derivative '6o' displayed potent and selective activity against the K562 leukemia cell line, while showing minimal effects on other cancer cell lines tested.[4][6][7][8] In contrast, the indazole-pyrimidine hybrid '6e' exhibited broader and more potent activity across multiple leukemia and kidney cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights

The development of potent indazole-based anticancer agents relies heavily on understanding their structure-activity relationships. Studies have shown that modifications at different positions of the indazole ring can lead to significant changes in biological activity. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases.[11] Furthermore, the introduction of specific side chains, such as piperazine moieties, has been shown to enhance the antiproliferative activity against certain cancer cell lines.[4][11]

Halogen substitution is another critical factor. While specific data on 6-chloro-5-fluoro-1H-indazole derivatives is limited in the provided search results, studies on other halogenated indazoles suggest that the position and nature of the halogen can influence kinase inhibitory activity and cellular potency.[2] For example, fluorine substitution at the 6-position of the indazole ring in some series has been shown to improve enzymatic activity against fibroblast growth factor receptors (FGFR).[2]

Mechanistic Insights: Targeting Key Cancer Pathways

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[2]

For instance, some derivatives have been designed as potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR) : A key driver in non-small cell lung cancer.[1]

  • Extracellular Signal-Regulated Kinases (ERK1/2) : Components of the MAPK signaling pathway often dysregulated in cancers like colorectal cancer.[1][12]

  • Fibroblast Growth Factor Receptors (FGFRs) : Implicated in various cancers, where their inhibition can block tumor growth.[1][2][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Critical for angiogenesis, the formation of new blood vessels that supply tumors.[9]

The mechanism of action for some indazole derivatives also involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For example, compound 6o was found to potentially inhibit Bcl2 family members and affect the p53/MDM2 pathway, leading to apoptosis.[4][6][7]

Below is a simplified representation of a common signaling pathway targeted by indazole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole Indazole Derivative Indazole->RTK Inhibition Indazole->ERK Inhibition

Caption: Simplified signaling cascade targeted by indazole kinase inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][6][8]

Materials:
  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[4][6][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-fluorouracil).[4]

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

The 1H-indazole scaffold remains a highly promising framework for the development of novel anticancer agents. The cytotoxic activity of indazole derivatives is intricately linked to their substitution patterns, highlighting the importance of structure-activity relationship studies in designing more potent and selective compounds. While this guide provides a comparative overview based on available literature, further research is warranted to specifically elucidate the cytotoxic potential of this compound derivatives against a broad range of cancer cell lines. Future studies should also focus on in-depth mechanistic investigations to identify novel cellular targets and pathways, ultimately paving the way for the next generation of indazole-based cancer therapeutics.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 6-Chloro-5-Fluoro-1H-Indazole Derivatives Against Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting computational docking studies of 6-chloro-5-fluoro-1H-indazole derivatives. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[1][2][3] Halogenation patterns, such as the 6-chloro-5-fluoro substitution, can significantly modulate a compound's pharmacokinetic properties and binding affinity, making this specific scaffold a compelling subject for investigation.

While extensive literature exists for the broader indazole class, this guide establishes a robust, self-validating methodology to assess novel derivatives. We will compare the hypothetical docking performance of a representative this compound derivative against a clinically relevant target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), benchmarked against its known inhibitor, Axitinib, which also features an indazole core.[4] This comparative approach provides a clear, data-supported pathway from in silico hypothesis to experimental validation.

Part 1: The Foundation: Why Computational Docking is Integral to Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] In drug discovery, this technique is indispensable, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis, thereby saving significant time and resources.[6] The core outputs of a docking simulation are:

  • Binding Affinity: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger, more favorable binding.[5]

  • Binding Pose: The predicted 3D orientation of the ligand within the protein's active site. This is crucial for understanding the specific molecular interactions that stabilize the complex.

  • Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and key amino acid residues of the target protein.

By understanding these outputs, we can generate testable hypotheses about a compound's mechanism of action and guide its rational optimization to improve potency and selectivity.

Part 2: The Comparative Target: VEGFR-2 Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] Its dysregulation is a hallmark of many cancers, making it a validated and high-value target for anticancer therapies.[4] Several indazole-based drugs, including Pazopanib and Axitinib, are potent VEGFR-2 inhibitors.[4] This established precedent makes VEGFR-2 an ideal target for evaluating our novel this compound derivatives and comparing their potential efficacy against a known standard.

Part 3: A Validated Protocol for In Silico Docking & Analysis

The following protocol outlines a detailed, step-by-step workflow for performing a comparative docking study using industry-standard, freely available software. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Experimental Protocol 1: Target Protein Preparation (VEGFR-2)

Rationale: The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared by adding missing atoms to ensure a chemically accurate representation of the binding site.[7][8]

  • Obtain Protein Structure: Download the crystal structure of VEGFR-2 in complex with Axitinib (PDB ID: 4AG8) from the RCSB Protein Data Bank.[4] This structure provides a validated binding pocket for our study.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio.[8][9] Remove all non-essential components, including water molecules, co-factors, and any other heteroatoms that are not part of the protein or the reference ligand.[10]

  • Add Hydrogen Atoms: Proteins in the PDB typically lack hydrogen atoms. Add polar hydrogens to the structure, as they are critical for forming hydrogen bonds, a key component of ligand binding.[7]

  • Assign Charges: Compute and assign partial charges to all atoms (e.g., using the Gasteiger charge calculation method). This is essential for accurately calculating electrostatic interactions.[11]

  • Generate Receptor File: Save the prepared protein structure as a .pdbqt file, the required input format for AutoDock Vina, which includes charge and atom type information.[12]

Experimental Protocol 2: Ligand Preparation

Rationale: Ligand structures must be converted to a 3D format and prepared with correct charges and rotatable bonds defined. This "flexibility" allows the docking algorithm to explore various conformations of the ligand within the binding site, mimicking real-world dynamics.[13][14]

  • Obtain/Draw Ligand Structures:

    • Test Ligand: Draw the structure of a representative derivative, such as N-methyl-6-chloro-5-fluoro-1H-indazole-3-carboxamide, using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

    • Reference Ligand: Extract the co-crystallized Axitinib from the original 4AG8 PDB file to use as a positive control.

  • Convert to 3D: Convert the 2D drawings into 3D structures and perform an initial energy minimization using software like OpenBabel to generate a low-energy starting conformation.[12]

  • Add Hydrogens and Assign Charges: As with the protein, add hydrogen atoms and compute Gasteiger charges for the ligands.[11]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. The docking software will pivot around these bonds to find the optimal binding pose.

  • Generate Ligand Files: Save the prepared ligand structures as .pdbqt files.[11]

Experimental Protocol 3: Molecular Docking Simulation with AutoDock Vina

Rationale: The simulation itself requires defining a search space (the "grid box") and running the docking algorithm, which systematically evaluates thousands of possible ligand poses and scores them based on a predefined scoring function.[5][15]

  • Define the Binding Site (Grid Box): In AutoDock Tools, load the prepared protein and ligand .pdbqt files. Center the grid box on the coordinates of the co-crystallized Axitinib. Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the entire binding pocket.[5]

  • Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the number of binding modes to generate.

  • Run the Simulation: Execute the docking run from the command line using the AutoDock Vina executable.[5] vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out results.pdbqt --log results.log

  • Repeat for All Ligands: Perform the docking simulation for the test derivative and the reference ligand (Axitinib). Re-docking the original ligand validates that the docking protocol can successfully reproduce the experimentally observed binding pose.[16]

Experimental Protocol 4: Analysis and Visualization of Docking Results

Rationale: The raw output of a docking run is a set of scores and coordinates. These must be analyzed and visualized to extract meaningful scientific insights into the binding mechanism.[17][18]

  • Analyze Binding Affinity: Examine the output log file to find the binding affinity scores for the top poses. The lowest energy score represents the most favorable predicted binding mode.[19]

  • Visualize Binding Poses: Load the protein PDB file and the docking results PDBQT file into a visualization program like PyMOL or Discovery Studio Visualizer.[18]

  • Identify Key Interactions: Analyze the top-scoring pose to identify specific interactions. For VEGFR-2, look for the canonical hydrogen bond between the indazole N-H and the hinge region residue Cys919.[4] Also, identify other hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Compare and Benchmark: Directly compare the binding pose and interactions of the this compound derivative with those of the reference ligand, Axitinib.

Mandatory Visualizations

G cluster_prep Step 1: Preparation cluster_dock Step 2: Simulation cluster_analysis Step 3: Analysis PDB Obtain PDB Structure (e.g., 4AG8) Clean_P Clean Protein (Remove Water, Ions) PDB->Clean_P Ligand_Draw Draw/Obtain Ligand (2D Structure) Energy_Min Convert to 3D & Energy Minimize Ligand_Draw->Energy_Min AddH_P Add Hydrogens & Assign Charges Clean_P->AddH_P Prep_P Prepared Protein (receptor.pdbqt) AddH_P->Prep_P Grid Define Grid Box (Binding Site) Prep_P->Grid AddH_L Add Hydrogens & Assign Charges Energy_Min->AddH_L Prep_L Prepared Ligand (ligand.pdbqt) AddH_L->Prep_L Prep_L->Grid Vina Run AutoDock Vina (Docking Simulation) Grid->Vina Results Output: Poses & Scores (results.pdbqt) Vina->Results Visualize Visualize Complex (PyMOL, Chimera) Results->Visualize Interactions Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Interactions Compare Compare & Benchmark vs. Reference Interactions->Compare Hypothesis Generate Hypothesis Compare->Hypothesis

Caption: Computational docking workflow from preparation to analysis.

G InSilico Computational Prediction Docking Docking Score & Binding Pose InSilico->Docking MD MD Simulation (Stability) Docking->MD Validation Experimental Validation MD->Validation guides Synthesis Chemical Synthesis Validation->Synthesis InVitro In Vitro Assay (IC50) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR SAR->InSilico informs next cycle

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-5-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-chloro-5-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.